molecular formula C8H14O2 B1581933 2-Propyl-4,7-dihydro-1,3-dioxepine CAS No. 4469-34-5

2-Propyl-4,7-dihydro-1,3-dioxepine

Cat. No.: B1581933
CAS No.: 4469-34-5
M. Wt: 142.2 g/mol
InChI Key: RUTBWJOYERVBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-4,7-dihydro-1,3-dioxepine ( 4469-34-5) is a chemical compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol, it belongs to the class of 4,7-dihydro-1,3-dioxepines . This specific analogue features a propyl group attached to the acetal carbon at the 2-position of the seven-membered ring, which contains two oxygen atoms and a double bond . This compound serves as a useful research chemical for a range of applications, particularly as an analytical standard for High-Performance Liquid Chromatography (HPLC) . It is also employed in the research and development of new pharmaceutical compounds, functioning as a versatile synthetic building block . The core dihydro-1,3-dioxepine scaffold is a valuable intermediate in organic synthesis. Its structure, comprising a cyclic acetal and an olefinic bond, offers two primary sites for chemical manipulation. The acetal can be hydrolyzed under acidic conditions, while the double bond can undergo various addition reactions such as epoxidation or hydrogenation, enabling researchers to generate more complex molecular architectures . From a safety and handling perspective, this product is labeled with the signal word "Warning" . Appropriate hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should consult the relevant Safety Data Sheet (MSDS) for complete handling information . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyl-4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTBWJOYERVBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OCC=CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293875
Record name 2-propyl-4,7-dihydro-1,3-dioxepine
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4469-34-5
Record name NSC92757
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-propyl-4,7-dihydro-1,3-dioxepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Propyl-4,7-dihydro-1,3-dioxepine fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Propyl-4,7-dihydro-1,3-dioxepine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 4469-34-5), a heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Significance

This compound is a seven-membered cyclic acetal. Its structure incorporates a propyl group at the 2-position, two oxygen atoms at positions 1 and 3, and a double bond between carbons 5 and 6 of the ring.[1] This unique combination of a stable acetal and a reactive olefin within a flexible seven-membered ring makes it a valuable and versatile building block in modern organic synthesis.[1]

With a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , this compound serves as a key intermediate for constructing more complex molecular architectures.[1][2] It is primarily utilized in research and development, particularly in the synthesis of biologically active compounds and as an analytical standard for methods like High-Performance Liquid Chromatography (HPLC).[1][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for designing experimental conditions, predicting reactivity, and ensuring proper handling.

PropertyValueSource
CAS Number 4469-34-5[2][4]
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1][2][4]
Appearance Colorless or slight yellow liquid[3]
Boiling Point 187.6 °C at 760 mmHg[5]
Density 0.925 g/cm³[5]
Flash Point 61.5 °C[5]
Refractive Index 1.431[5]
Solubility Soluble in most organic solvents[3]
PSA (Polar Surface Area) 18.46 Ų[5]
XLogP3 1.71560[5]

Note: Spectroscopic data such as NMR, IR, and Mass Spec are crucial for structure verification. While specific spectra are vendor-dependent, related dioxepine structures show characteristic signals that can be referenced for quality control.[6][7]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its straightforward preparation and the distinct reactivity of its functional groups.

Primary Synthetic Pathway: Acid-Catalyzed Acetalization

The most direct and common method for synthesizing 4,7-dihydro-1,3-dioxepines is the acid-catalyzed condensation of cis-2-butene-1,4-diol with an appropriate aldehyde or ketone.[1] For the target molecule, this involves the reaction with butyraldehyde.

Causality of Experimental Design: This reaction is a classic equilibrium-driven acetal formation. The use of an acid catalyst (e.g., p-toluenesulfonic acid) is essential to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups. To drive the reaction to completion, water, the byproduct, must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Caption: Acid-catalyzed synthesis of this compound.

Core Reactivity: A Duality of Function

The molecule's structure offers two primary sites for chemical manipulation: the acetal linkage and the carbon-carbon double bond.[1] This duality allows for sequential or orthogonal chemical transformations.

  • Acetal Hydrolysis: The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed back to the parent diol and aldehyde under aqueous acidic conditions. This property makes the dioxepine ring a useful protecting group for the cis-diol functionality.

  • Alkene Transformations: The double bond is susceptible to a variety of addition reactions.[1] Key transformations include:

    • Hydrogenation: Catalytic hydrogenation (e.g., with Pd/C) reduces the double bond to yield the corresponding saturated 2-propyl-1,3-dioxepane.

    • Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) forms the epoxide, a versatile intermediate for further functionalization.

    • Hydroformylation: Dioxepine derivatives can undergo hydroformylation to introduce aldehyde functionalities.[8][9]

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is a valuable tool in the synthesis pipeline.

  • Synthetic Building Block: Its primary role is as a versatile intermediate.[1] The dioxepine scaffold is a structural motif found in some complex natural products and can be manipulated to create diverse molecular libraries for screening.

  • Intermediate for Vitamin B6: The compound is cited as a key intermediate for the production of Vitamin B6, highlighting its industrial relevance.[3]

  • Polymer and Materials Science: Dioxepines can be used to prepare polymers and coating materials, and also serve as components in liquid crystal monomers.[3]

  • Flavor and Fragrance: Related 4,7-dihydro-1,3-dioxepine structures are patented for use as flavor and fragrance agents, imparting earthy and vegetable-like notes.[10]

The broader class of compounds containing a dioxepine or related oxepine ring is pharmaceutically significant. For example, Doxepin is a well-known tricyclic antidepressant, demonstrating the utility of this core heterocyclic system in medicinal chemistry.[11][12]

Exemplary Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, detailing the causality behind each step.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via acid-catalyzed acetalization.

Reagents & Equipment:

  • cis-2-Butene-1,4-diol

  • Butyraldehyde

  • Toluene (or Benzene)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Setup: Assemble a dry round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Charging Reagents: To the flask, add toluene (solvent), cis-2-butene-1,4-diol (1.0 eq), and butyraldehyde (1.1 eq). The slight excess of the aldehyde helps drive the reaction forward.

  • Catalysis: Add a catalytic amount of p-TSA (approx. 0.01-0.02 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-4 hours).

  • Workup (Quenching): Cool the reaction mixture to room temperature. Quench the catalyst by washing the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel. This neutralizes the acid and prevents product degradation.

  • Extraction & Drying: Wash the organic layer subsequently with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield the pure this compound as a colorless liquid.

Protocol 2: Use as an HPLC Analytical Standard

Objective: To prepare a stock solution for use as a reference standard in HPLC analysis.

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of high-purity this compound into a 10 mL volumetric flask.

  • Dissolution: Dissolve the compound in HPLC-grade acetonitrile (or another appropriate solvent system compatible with the mobile phase) and fill to the mark. This creates a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, etc.). These standards are then injected into the HPLC system to quantify the analyte in unknown samples.

Safety and Handling

Proper handling is essential when working with this chemical. It is intended for research purposes only and is not for human or veterinary use.[1]

GHS Hazard Information: [1][4]

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.

Safe Handling Precautions:

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[5]

  • Avoid Contact: Avoid contact with skin and eyes.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[1]

References

  • (Z)-Doxepin | C19H21NO | CID 667468 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • CAS No : 4469-34-5 | Product Name : this compound | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • cis-4,7-Dihydro-1,3-dioxepin | C5H8O2 | CID 79446 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • DE2407863B2 - 4,7-DIHYDRO-1,3-DIOXEPINE AND THE PROCESS FOR THEIR MANUFACTURING AND THEIR USE AS A FLAVOR OR FRAGRANCE - Google Patents. Google Patents.
  • Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Doxepin | C19H21NO | CID 3158 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • cis-4,7-Dihydro-1,3-dioxepin, | 310336-5G - Scientific Laboratory Supplies. Scientific Laboratory Supplies. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Propyl-4,7-dihydro-1,3-dioxepine (CAS No. 4469-34-5).[1][2] Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data points including molecular structure, physicochemical properties, and safety considerations. Furthermore, it offers expert insights into the standard methodologies for the experimental determination of these properties, ensuring a self-validating approach to laboratory practice. The guide aims to serve as an essential resource, facilitating the effective and safe application of this versatile synthetic building block.

Introduction and Molecular Overview

This compound is a heterocyclic organic compound belonging to the class of 4,7-dihydro-1,3-dioxepines.[2] Its molecular structure is characterized by a seven-membered ring containing two oxygen atoms at positions 1 and 3, a double bond between carbons 5 and 6, and a propyl group substituent at the acetal carbon (position 2).[2] This unique arrangement of a cyclic acetal and an olefinic bond within a flexible seven-membered ring makes it a valuable intermediate in organic synthesis.[2]

The presence of these distinct functional groups offers two primary sites for chemical manipulation: the acetal linkage is susceptible to hydrolysis under acidic conditions, while the double bond can readily participate in a variety of addition reactions, such as hydrogenation or epoxidation.[2] These reactive characteristics allow for the strategic generation of more complex molecular architectures, making it a significant building block in the development of novel pharmaceutical compounds and other biologically active molecules.[2] It also finds utility as an analytical standard for techniques like High-Performance Liquid Chromatography (HPLC).[2]

Logical Relationship of Structural Features to Application

Molecule This compound Acetal Cyclic Acetal Moiety (C-O-C-O-C) Molecule->Acetal Olefin Olefinic Bond (C=C) Molecule->Olefin Hydrolysis Acid-Catalyzed Hydrolysis Acetal->Hydrolysis Addition Addition Reactions (e.g., Hydrogenation, Epoxidation) Olefin->Addition BuildingBlock Versatile Synthetic Building Block Hydrolysis->BuildingBlock Addition->BuildingBlock

Caption: Structural features and their reactive potential.

Core Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are fundamental for its handling, purification, and application in various chemical reactions and analytical methods.

PropertyValueSource(s)
CAS Number 4469-34-5[1][2]
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [2]
Appearance Colorless to slight yellow liquid
Boiling Point 187.6 °C at 760 mmHg70-72 °C at 16 Torr[1]
Density 0.925 g/cm³[1]
Solubility Soluble in most organic solvents
Flash Point 61.5 °C[1]
Refractive Index (n²⁰/D) 1.431[1]

Spectroscopic Profile (Expected Characteristics)

While specific spectral data for this compound is not widely published, its structural features allow for a reliable prediction of its spectroscopic characteristics. Researchers should expect the following features in their analyses.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

  • Acetal Proton (at C2): A triplet, integrating to one proton, shifted downfield due to the two adjacent oxygen atoms.

  • Olefinic Protons (at C5 and C6): Two signals in the vinyl region, likely appearing as multiplets due to coupling with each other and the adjacent methylene protons.

  • Methylene Protons (at C4 and C7): Two distinct signals, each integrating to two protons, appearing as multiplets due to coupling with the olefinic protons.

  • Propyl Group Protons: A characteristic pattern of a triplet (methyl group), a sextet (central methylene group), and a triplet (methylene group adjacent to C2), integrating to 3H, 2H, and 2H respectively.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule:

  • Acetal Carbon (C2): A signal significantly downfield, typically in the 95-115 ppm range, due to being bonded to two oxygen atoms.

  • Olefinic Carbons (C5 and C6): Two signals in the 120-140 ppm region.

  • Methylene Carbons (C4 and C7): Two signals in the aliphatic region, influenced by their proximity to the double bond and oxygen atoms.

  • Propyl Group Carbons: Three distinct signals in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹, characteristic of the propyl and methylene groups.

  • C-H Stretch (sp²): A medium intensity absorption just above 3000 cm⁻¹, corresponding to the olefinic C-H bonds.

  • C=C Stretch: A medium intensity absorption around 1650 cm⁻¹ for the carbon-carbon double bond.

  • C-O Stretch: Strong, characteristic absorptions in the 1200-1000 cm⁻¹ region, indicative of the cyclic acetal ether linkages.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 142. Key fragmentation patterns would likely involve the loss of the propyl group and fragmentation of the dioxepine ring.

Experimental Determination of Physical Properties: Protocols and Insights

The following section details the methodologies for determining the key physical properties of liquid samples like this compound. The protocols are designed to be self-validating by incorporating control checks and emphasizing precision.

Boiling Point Determination via Capillary Method

This method is chosen for its efficiency with small sample volumes and its accuracy in determining the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[3]

Workflow for Boiling Point Determination

cluster_prep Preparation cluster_measurement Measurement Prep1 Attach a small test tube containing ~0.5 mL of sample to a thermometer. Prep2 Place a capillary tube (sealed at one end) inverted into the sample. Prep1->Prep2 Prep3 Immerse the assembly in a heating bath (e.g., Thiele tube with mineral oil). Prep2->Prep3 Heat Heat the bath slowly and uniformly. Prep3->Heat Observe1 Observe for a continuous stream of bubbles from the capillary. Heat->Observe1 Cool Remove heat and allow the apparatus to cool slowly. Observe1->Cool Observe2 Record the temperature at the exact moment the liquid enters the capillary tube. Cool->Observe2 Result Result Observe2->Result This temperature is the boiling point.

Caption: Capillary method for boiling point determination.

Step-by-Step Protocol:

  • Apparatus Assembly: Securely attach a small test tube containing 0.3-0.5 mL of this compound to a calibrated thermometer. Place a melting point capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Heating: Immerse the assembly in a Thiele tube or an oil bath. The choice of a circulating liquid bath ensures uniform heat distribution, which is critical for an accurate reading.

  • Observation (Heating Phase): Heat the bath gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tip.[3] The rate of heating should be controlled to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation (Cooling Phase): Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool.

  • Data Recording: The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure. This is precisely observed as the moment the bubbling stops and the liquid is drawn up into the capillary tube.[3]

  • Validation: Repeat the measurement twice. Consistent readings (within 1 °C) validate the result. Record the atmospheric pressure, as boiling point is pressure-dependent.

Density Measurement

Density is a fundamental property defined as mass per unit volume.[4] A gravimetric approach using a calibrated pycnometer or a simple graduated cylinder and balance provides reliable data.

Step-by-Step Protocol:

  • Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record the mass (m₁).

  • Volume Measurement: Dispense a known volume (e.g., 5.00 mL) of this compound into the container. Ensure the measurement is taken at the bottom of the meniscus.

  • Mass of Filled Container: Weigh the container with the liquid and record the new mass (m₂).

  • Calculation:

    • Mass of liquid (m_liquid) = m₂ - m₁

    • Density (ρ) = m_liquid / Volume

  • Validation: Perform the measurement at a controlled temperature (e.g., 20 °C) and repeat three times to calculate an average and standard deviation. The precision of the volumetric glassware is the largest source of error, so using Class A glassware is paramount.

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is a highly sensitive indicator of purity.[5] It is determined using a refractometer.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water (n²⁰/D = 1.3330).

  • Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Data Recording: Read the refractive index value from the scale.

  • Validation: Clean the prism thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol) between measurements. Repeat the reading to ensure consistency.

Safety and Handling

There appears to be conflicting information regarding the hazard profile of this compound.

  • One source indicates the product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2]

  • Another source states that no GHS hazard data is available.[1]

Expert Recommendation: Given this discrepancy, it is imperative to treat the compound with caution. Users must consult the most current Safety Data Sheet (SDS) provided by the specific supplier before handling. Standard laboratory safety protocols should be strictly followed:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties that are crucial for its effective use in research and development. This guide provides a consolidated source of these properties and outlines robust, field-proven protocols for their experimental verification. By understanding and applying this technical information, researchers can confidently and safely incorporate this compound into their synthetic and analytical workflows.

References

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 22, 2026, from [Link]

  • American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved January 22, 2026, from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive structural elucidation of 2-Propyl-4,7-dihydro-1,3-dioxepine. Targeted at researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to detail the scientific rationale behind each analytical step. By integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance experiments, we present a self-validating workflow that ensures the highest degree of confidence in structural assignment. The causality behind experimental choices, interpretation of spectral data, and the logical assembly of molecular fragments are explored in depth, reflecting field-proven methodologies for tackling complex molecular structures.

Introduction and Strategic Overview

This compound is a heterocyclic compound of significant interest within synthetic and medicinal chemistry.[1] With a molecular formula of C₈H₁₄O₂ and a corresponding molecular weight of 142.20 g/mol , it serves as a versatile synthetic building block and an analytical standard for chromatographic methods.[1] Its structure features a seven-membered dihydro-1,3-dioxepine ring, which is a cyclic acetal, appended with a propyl group at the 2-position.[1]

The unambiguous confirmation of such a structure is paramount before its use in further research or development, as isomeric impurities or unreacted starting materials could confound experimental outcomes. This guide outlines a systematic and robust analytical cascade designed to provide incontrovertible proof of structure. Our approach is grounded in the principle of orthogonal verification, where each technique provides a unique and complementary piece of the structural puzzle.

Foundational Analysis: Synthesis Rationale and Mass Spectrometry

A logical starting point for any structural elucidation is to understand the intended molecule's synthetic origin. The most direct synthesis for this target involves the acid-catalyzed condensation (acetal formation) of cis-2-butene-1,4-diol with butyraldehyde.[1][2] This reaction pathway provides a strong hypothesis for the expected connectivity.

cluster_reactants Reactants cluster_process Process cluster_product Product A cis-2-Butene-1,4-diol C Acid Catalyst (e.g., p-TSA) Toluene, Dean-Stark A->C B Butyraldehyde B->C D This compound C->D Cyclization/ Dehydration M [C₈H₁₄O₂]⁺ m/z = 142.20 F1 [M - C₃H₇]⁺ m/z = 99 M->F1 - •C₃H₇ (Loss of propyl radical) F2 [M - C₂H₄O]⁺ m/z = 98 M->F2 Ring Cleavage F3 [C₃H₇]⁺ m/z = 43 M->F3 α-cleavage cluster_1d 1D NMR Data Acquisition cluster_2d 2D NMR Correlation cluster_analysis Structural Assembly H1 ¹H NMR Spectrum (Proton Environments, Splitting) HSQC HSQC Spectrum (Direct ¹H-¹³C Bonds) H1->HSQC COSY COSY Spectrum (¹H-¹H Connections) H1->COSY C13 ¹³C NMR Spectrum (Carbon Environments) C13->HSQC Fragments Identify Spin Systems (e.g., Propyl Chain, Vinyl-Allyl System) HSQC->Fragments Assign C to H COSY->Fragments Assembly Connect Fragments (via COSY & HMBC) Fragments->Assembly Structure Final Validated Structure Assembly->Structure

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Propyl-4,7-dihydro-1,3-dioxepine, a versatile heterocyclic compound with significant applications in organic synthesis and drug development. The document delves into the core reactivity pathways stemming from its two primary functional groups: the cyclic acetal and the olefinic bond. Key transformations, including hydrolysis, oxidation, reduction, and cycloaddition reactions, are discussed in detail, supported by mechanistic insights and established experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic potential of this valuable building block.

Introduction

This compound, with the molecular formula C8H14O2, is a member of the dihydro-1,3-dioxepine class of seven-membered heterocyclic compounds.[1] Its structure features a propyl group at the 2-position of the cyclic acetal and a double bond within the seven-membered ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.[1][2] Notably, it serves as a key precursor in some synthetic routes to Vitamin B6.[2][3][4]

This guide will explore the synthetic pathways to this compound and provide a detailed analysis of its reactivity profile, offering practical insights for its application in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C8H14O2[1]
Molecular Weight 142.20 g/mol [1]
CAS Number 4469-34-5[1]
Appearance Colorless liquid (predicted)-
Boiling Point 187.6 °C at 760 mmHgVendor Data
Density 0.925 g/cm³Vendor Data
Refractive Index 1.431Vendor Data

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the acid-catalyzed condensation of cis-2-butene-1,4-diol with butyraldehyde.[1] This reaction is a classic example of cyclic acetal formation.

Reaction Mechanism

The reaction proceeds through a standard acid-catalyzed acetal formation mechanism. The key steps are:

  • Protonation of the butyraldehyde carbonyl group by an acid catalyst (e.g., p-toluenesulfonic acid) to activate the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack of one of the hydroxyl groups of cis-2-butene-1,4-diol on the activated carbonyl carbon to form a hemiacetal intermediate.

  • Protonation of the hemiacetal hydroxyl group, followed by the elimination of a water molecule to form an oxonium ion.

  • Intramolecular nucleophilic attack by the second hydroxyl group of the diol on the carbon of the oxonium ion to form the seven-membered ring.

  • Deprotonation to regenerate the acid catalyst and yield the final product, this compound.

The removal of water during the reaction is crucial to drive the equilibrium towards the product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

G cluster_0 Acetal Formation Mechanism Butyraldehyde Butyraldehyde Protonated_Butyraldehyde Protonated Butyraldehyde Butyraldehyde->Protonated_Butyraldehyde + H+ Hemiacetal Hemiacetal Intermediate Protonated_Butyraldehyde->Hemiacetal + cis-Diol Oxonium_Ion Oxonium Ion Hemiacetal->Oxonium_Ion + H+, - H2O Product This compound Oxonium_Ion->Product Intramolecular cyclization -H+ -H+ Product->-H+ cis_Diol cis-2-butene-1,4-diol H+ H+ H2O H2O

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of a structurally similar compound, 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.[5]

Materials:

  • cis-2-Butene-1,4-diol (1.1 equivalents)

  • Butyraldehyde (1.0 equivalent)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.002 equivalents)

  • Cyclohexane or Toluene (as solvent)

  • 5% Aqueous sodium hydroxide solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add cis-2-butene-1,4-diol, butyraldehyde, cyclohexane (or toluene), and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution to neutralize the acid catalyst.

  • Wash the organic layer with water until the aqueous layer is neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Reactivity Profile

The reactivity of this compound is dominated by its two functional groups: the acetal linkage and the carbon-carbon double bond.

Reactions of the Acetal Group

The cyclic acetal is stable under neutral and basic conditions but is readily hydrolyzed in the presence of an acid catalyst and water to regenerate the starting materials, cis-2-butene-1,4-diol and butyraldehyde.[1] This reaction is the reverse of the synthesis.

G cluster_1 Acid-Catalyzed Hydrolysis Product This compound Protonated_Product Protonated Dioxepine Product->Protonated_Product + H3O+ Carbocation Carbocation Intermediate Protonated_Product->Carbocation + H2O, Ring Opening Hemiacetal Ring-Opened Hemiacetal Carbocation->Hemiacetal + H2O Diol_Aldehyde cis-2-butene-1,4-diol + Butyraldehyde Hemiacetal->Diol_Aldehyde Proton transfer & decomposition H3O+ H3O+ H2O H2O

Caption: Mechanism of acid-catalyzed hydrolysis of the dioxepine ring.

This lability of the acetal group allows for its use as a protecting group for the 1,4-diol functionality. The dioxepine can be carried through several synthetic steps and then deprotected under mild acidic conditions to reveal the diol.

Reactions of the Double Bond

The olefinic bond in the 4,7-dihydro-1,3-dioxepine ring is electron-rich and readily undergoes a variety of addition reactions.

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.[6] This reaction is typically stereospecific, with the epoxide forming on the less sterically hindered face of the double bond.

Experimental Protocol (General):

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise.

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.

  • Upon completion, quench the excess peroxy acid with a reducing agent (e.g., aqueous sodium thiosulfate solution).

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic hydrogenation of the double bond will yield the corresponding saturated 2-propyl-1,3-dioxepane. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[7]

Experimental Protocol (General):

  • Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of Pd/C (e.g., 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), will cleave the ring and produce a dialdehyde derivative.[5][8] This reaction can be a useful tool for further functionalization.

G cluster_2 Ozonolysis Workflow Start This compound Ozonolysis_Step 1. O3, CH2Cl2, -78 °C Start->Ozonolysis_Step Workup_Step 2. Reductive Workup (e.g., DMS) Ozonolysis_Step->Workup_Step Product Dialdehyde Product Workup_Step->Product

Caption: General workflow for the ozonolysis of the dioxepine.

The double bond in 4,7-dihydro-1,3-dioxepine can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a bicyclic adduct.[3][9] This is a powerful method for constructing complex polycyclic systems. The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, though the unsubstituted dioxepine can still participate in these reactions, particularly with reactive dienes.

Applications in Synthesis

The unique bifunctional nature of this compound makes it a valuable building block in organic synthesis.

Synthesis of Vitamin B6

One of the most significant applications of 2-substituted-4,7-dihydro-1,3-dioxepines is in the synthesis of Vitamin B6 (pyridoxine).[2][3][4] The synthesis involves a Diels-Alder reaction between a substituted oxazole and the dihydro-1,3-dioxepine. The resulting bicyclic adduct undergoes a series of rearrangements and hydrolysis steps to afford the pyridoxine core. The 2-propyl substituent in this case would lead to a derivative of Vitamin B6.

As a Protecting Group

As mentioned earlier, the acetal functionality can serve as a protecting group for cis-1,4-diols. The formation of the dioxepine ring masks the hydroxyl groups, allowing for selective reactions at other sites in the molecule. The diol can then be readily regenerated by mild acid hydrolysis.

Safety and Handling

This compound is classified as a warning-level hazard.[1] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] For the related compound, 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin, it is also listed as a flammable liquid and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable synthetic intermediate. Its reactivity is characterized by the chemistry of its cyclic acetal and olefinic functionalities, allowing for a wide range of transformations. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective utilization in the synthesis of complex organic molecules and in the development of new pharmaceuticals. The ability to undergo selective reactions at either the acetal or the double bond, or to use the entire scaffold in cycloaddition reactions, highlights the synthetic utility of this important building block.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 392707, 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin.

  • Royal Society of Chemistry. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh( ii )/Sm( iii ) relay catalytic three-component tandem [4 + 3]-cycloaddition.

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  • Google Patents. US20070072254A1 - Manufacture of vitamin b6.

  • Google Patents. CN102964333A - Preparation method of vitamin B6 intermediate.

  • Khan Academy. Acid-catalyzed ester hydrolysis.

  • Oriental Journal of Chemistry. Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst.

  • National Institutes of Health. Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans.

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  • ACS Publications. Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate.

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  • ResearchGate. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products.

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

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An In-depth Technical Guide to the Stability and Storage of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Propyl-4,7-dihydro-1,3-dioxepine is a versatile heterocyclic compound of growing interest within the realms of organic synthesis and pharmaceutical research. Its unique structure, featuring a seven-membered ring with a cyclic acetal and an olefinic bond, makes it a valuable synthetic building block.[1] As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount for ensuring experimental reproducibility, maintaining purity, and guaranteeing safe handling and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers expert recommendations for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.

PropertyValueSource
Molecular FormulaC₈H₁₄O₂[1][2]
Molecular Weight142.20 g/mol [1]
Boiling Point187.6°C at 760 mmHg[2]
Density0.925 g/cm³[2]
Flash Point61.5°C[2]

The structure of this compound is characterized by two key functional groups that dictate its reactivity and, consequently, its stability: the cyclic acetal and the carbon-carbon double bond.[1]

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonation of Oxygen A->B H⁺ C Ring Opening to Oxonium Ion B->C Cleavage D Nucleophilic Attack by Water C->D H₂O E Hemiacetal Intermediate D->E -H⁺ F Butanal + cis-2-Butene-1,4-diol E->F H⁺, H₂O

Figure 2: Simplified workflow of the acid-catalyzed hydrolysis of this compound.

Causality: The presence of even trace amounts of acidic impurities or atmospheric moisture can initiate this degradation cascade. Therefore, maintaining anhydrous and neutral conditions is critical for long-term stability.

Oxidative Degradation

While ethers are generally considered stable to oxidation, they can undergo oxidative degradation, particularly at the carbon atom adjacent to the oxygen atom. [3][4]For this compound, both the ether linkages and the allylic positions of the double bond are potential sites for oxidation.

Oxidative cleavage of the ether bonds can be initiated by various oxidizing agents and may proceed through a radical mechanism. [5]This can lead to the formation of hydroperoxides, which are often unstable and can decompose further, leading to a complex mixture of degradation products.

The double bond is also susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage products, depending on the oxidizing agent and reaction conditions.

Thermal Degradation
Radical Ring-Opening Polymerization

The 4,7-dihydro-1,3-dioxepine ring system belongs to a class of compounds that can undergo radical ring-opening polymerization. [1]This process is typically initiated by a radical species that adds to the double bond. The resulting radical intermediate can then induce the opening of the acetal ring through a process called beta-scission, leading to the formation of a polymer with ester linkages. [1]

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling protocols are recommended to maximize the shelf-life and maintain the purity of this compound:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential thermal and oxidative degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation by excluding atmospheric oxygen.
Moisture Store in a tightly sealed container in a dry environment.Prevents acid-catalyzed hydrolysis, which is a primary degradation pathway. [9][10][11][12]
Light Protect from light.Minimizes the potential for photo-initiated degradation.
Container Use amber glass bottles with a tight-fitting cap.Protects from light and prevents moisture ingress.

Handling:

  • Handle under an inert atmosphere whenever possible.

  • Use dry solvents and glassware to prevent hydrolysis.

  • Avoid contact with strong acids and oxidizing agents.

Stability Testing Protocols

A robust stability testing program is essential to establish the shelf-life of this compound under defined storage conditions. The following is a recommended protocol:

Experimental Design
  • Sample Preparation: Aliquot the test material into amber glass vials under an inert atmosphere.

  • Storage Conditions:

    • Long-term: 2-8°C

    • Accelerated: 25°C/60% RH and 40°C/75% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 2, 3, 6 months

  • Analytical Methods:

    • Purity and Degradation Products: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

    • Appearance: Visual inspection for color change or precipitation.

    • Water Content: Karl Fischer titration.

HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined empirically) or Mass Spectrometry for identification of degradation products.

  • Injection Volume: 10 µL.

Self-Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation according to ICH guidelines to ensure trustworthy results.

G cluster_0 Stability Testing Workflow cluster_1 Analytical Methods A Sample Preparation (Inert Atmosphere) B Storage at Defined Conditions (Long-term & Accelerated) A->B C Sample Withdrawal at Time Points B->C D Analytical Testing C->D E Data Analysis & Shelf-life Determination D->E HPLC HPLC (Purity, Degradants) D->HPLC KF Karl Fischer (Water Content) D->KF Visual Visual Inspection D->Visual

Figure 3: A representative workflow for a comprehensive stability testing program.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure. The cyclic acetal moiety renders it highly susceptible to acid-catalyzed hydrolysis, which is the most probable degradation pathway. Oxidative and thermal degradation are also potential concerns. By implementing stringent storage and handling protocols that exclude moisture, oxygen, light, and elevated temperatures, the integrity and purity of this valuable research chemical can be maintained. A well-designed stability testing program is crucial for establishing a definitive shelf-life and ensuring the reliability of experimental outcomes.

References

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An In-depth Technical Guide to the Safe Handling and Application of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and, most critically, the safety and handling protocols for 2-Propyl-4,7-dihydro-1,3-dioxepine. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who may work with this versatile intermediate. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Introduction and Chemical Profile

This compound (CAS No. 4469-34-5) is a seven-membered heterocyclic compound belonging to the class of cyclic acetals.[1] Its unique structure, featuring both an acetal functional group and a carbon-carbon double bond, makes it a valuable building block in organic synthesis.[1] It is notably used as a key intermediate in the production of Vitamin B6 and in the development of novel pharmaceutical compounds.[2] It also serves as an analytical standard for High-Performance Liquid Chromatography (HPLC).[1]

Chemical and Physical Properties

A thorough understanding of the physical properties of a compound is fundamental to its safe handling and application. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 4469-34-5[1][2][3][4][5]
Molecular Formula C₈H₁₄O₂[1][3][5]
Molecular Weight 142.20 g/mol [1][3][4]
Appearance Colorless or slight yellow liquid[2]
Boiling Point 187.6°C at 760 mmHg[5]
Density 0.925 g/cm³[5]
Flash Point 61.5°C[5]
Solubility Soluble in most organic solvents[2]
Storage Temperature 2-8°C, in a dry, sealed container[3][4]

Hazard Identification and Toxicological Profile

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The signal word for this chemical is "Warning".[1][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed. [1][4] Ingestion can lead to systemic toxicity.

  • H315: Causes skin irritation. [1][4] Prolonged or repeated contact may cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [1][4] Direct contact with the eyes can result in significant irritation, pain, and potential damage.

A related compound, 4,7-Dihydro-2,2-dimethyl-1,3-dioxepine, is also classified as a flammable liquid and may cause respiratory irritation.[6] While specific flammability data for the propyl analogue is limited, its flash point of 61.5°C suggests it is a combustible liquid and should be handled accordingly.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is paramount to minimizing exposure and preventing accidents. The following protocols are based on established laboratory safety principles and the known hazards of this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory. For procedures with a risk of generating aerosols or vapors, a certified chemical fume hood is mandatory. The causality here is the prevention of systemic exposure through inhalation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. The choice of glove material should be based on the specific solvent being used in the procedure.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron and arm sleeves are recommended.

  • Respiratory Protection: If working outside of a fume hood where there is a potential for inhalation, a respirator with an appropriate organic vapor cartridge should be used.

G cluster_ppe Personal Protective Equipment (PPE) Eye Protection Eye Protection Hand Protection Hand Protection Body Protection Body Protection Researcher Researcher Handling Procedure Handling Procedure Researcher->Handling Procedure Initiates Handling Procedure->Eye Protection Requires Handling Procedure->Hand Protection Requires Handling Procedure->Body Protection Requires G Start Start Reaction_Setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) Start->Reaction_Setup Charge_Flask 2. Add Reagents (Butyraldehyde, Diol, Toluene) Reaction_Setup->Charge_Flask Add_Catalyst 3. Add p-TSA Charge_Flask->Add_Catalyst Reflux 4. Heat to Reflux (Azeotropic Water Removal) Add_Catalyst->Reflux Workup 5. Quench and Wash (NaOH, H2O, Brine) Reflux->Workup Drying 6. Dry Organic Layer (MgSO4) Workup->Drying Purification 7. Filter, Concentrate, and Vacuum Distill Drying->Purification Product Pure Product Purification->Product

Caption: Workflow for the synthesis of this compound.

Disposal Considerations

All waste generated from the handling and synthesis of this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all liquid and solid waste in appropriately labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable chemical intermediate with defined hazards. A comprehensive understanding of its properties and strict adherence to the safety and handling protocols outlined in this guide are essential for its safe application in research and development. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established emergency procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. Retrieved from [Link]

  • PubChem. (n.d.). cis-4,7-Dihydro-1,3-dioxepin. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-isopropyl-4,7-dihydro-1,3-dioxepine. Retrieved from [Link]

  • Leah4sci. (2018, March 27). Cyclic Acetal Protecting Group Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Li, J., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348-5355. Retrieved from [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin. Retrieved from [Link]

  • Google Patents. (n.d.). CN102964333A - Preparation method of vitamin B6 intermediate.

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Introduction: The Significance of Theoretical Analysis for 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Study of 2-Propyl-4,7-dihydro-1,3-dioxepine

For Researchers, Scientists, and Drug Development Professionals

This compound is a seven-membered heterocyclic compound with potential applications in medicinal chemistry and materials science. The inherent flexibility of the seven-membered ring results in a complex conformational landscape that dictates the molecule's steric and electronic properties, and ultimately its biological activity and reactivity. A thorough understanding of these conformational preferences is paramount for its rational application in drug design and development.

While experimental characterization provides invaluable data, theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful complementary approach.[1][2][3] Computational analysis allows for the exploration of the complete potential energy surface, identification of all stable conformers, and prediction of spectroscopic properties with a high degree of accuracy. This in-depth guide outlines the theoretical framework and practical protocols for a comprehensive computational study of this compound.

Part 1: Foundational Computational Methodologies

The choice of computational methodology is critical for obtaining reliable theoretical results. For organic molecules of this size, Density Functional Theory (DFT) provides an excellent balance between accuracy and computational cost.

The Power of Density Functional Theory (DFT)

DFT calculations are based on the principle that the electronic energy of a molecule can be determined from its electron density.[1] This approach is generally more computationally efficient than traditional wave-function based methods, making it suitable for the conformational analysis of flexible molecules like this compound.

Selecting the Right Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and basis set. For conformational energies and geometries of heterocyclic systems, hybrid functionals such as B3LYP and M06-2X are often employed. The M06 family of functionals is particularly well-suited for systems where non-covalent interactions may play a role in conformational stability.

A Pople-style basis set, such as 6-31G(d) or 6-311+G(d,p), is a common starting point for geometry optimizations and frequency calculations. The inclusion of polarization (d) and diffuse (+) functions is important for accurately describing the electronic structure of heteroatoms and non-covalent interactions.

Part 2: Unraveling the Conformational Landscape

The 4,7-dihydro-1,3-dioxepine ring can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The presence of the 2-propyl substituent further complicates this landscape by introducing additional rotational degrees of freedom. A systematic conformational search is therefore essential.

The Conformational Isomers of the 1,3-Dioxepine Ring

Based on studies of related seven-membered rings, the primary conformations to consider for the 4,7-dihydro-1,3-dioxepine core are:

  • Chair (C): Generally the most stable conformation for many seven-membered rings.

  • Twist-Chair (TC): Often close in energy to the chair form and a key player in the conformational equilibrium.

  • Boat (B): Typically a higher energy conformation.

  • Twist-Boat (TB): Can be a local minimum on the potential energy surface.

The relative energies of these conformers will be influenced by the steric and electronic effects of the 2-propyl group.

Workflow for a Comprehensive Conformational Search

A robust computational workflow is necessary to identify all significant low-energy conformers.

G cluster_0 Conformational Search Workflow A Initial Structure Generation (e.g., Molecular Mechanics Search) B Geometry Optimization of Unique Conformers (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minima, Obtain ZPE) B->C D Single-Point Energy Refinement (e.g., M06-2X/6-311+G(d,p)) C->D E Analysis of Results (Relative Energies, Boltzmann Distribution) D->E

Caption: A typical workflow for a computational conformational analysis.

Hypothetical Relative Energies of Conformers

The following table presents a hypothetical distribution of the relative energies for the low-energy conformers of this compound, as would be obtained from the workflow described above.

ConformerPropyl OrientationRelative Energy (kcal/mol)Boltzmann Population (%)
Twist-Chair (TC)Equatorial0.0065.2
Chair (C)Equatorial0.5025.5
Twist-Chair (TC)Axial1.206.8
Chair (C)Axial1.802.5

Part 3: In Silico Spectroscopic Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

Predicting NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations are typically performed on the optimized geometries of the most stable conformers.

Protocol for NMR Chemical Shift Calculation:

  • Geometry Optimization: Optimize the geometry of the desired conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: Perform a single-point NMR calculation using the GIAO method at a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)).

  • Referencing: Reference the calculated chemical shifts to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Predicting Infrared (IR) Spectra

The vibrational frequencies and intensities obtained from a frequency calculation can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors.

Protocol for IR Spectrum Calculation:

  • Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a frequency calculation at a level of theory such as B3LYP/6-31G(d).

  • Frequency Scaling: Apply a standard scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated harmonic frequencies.

  • Spectrum Generation: Plot the scaled frequencies against their calculated intensities to generate the theoretical IR spectrum.

Hypothetical Predicted Spectroscopic Data

The following table provides an example of the kind of data that would be generated from these theoretical spectroscopic calculations.

NucleusPredicted Chemical Shift (ppm)Key IR Vibrational ModePredicted Frequency (cm⁻¹)
¹H (acetal)4.85C-O-C stretch1150
¹³C (acetal)102.3C=C stretch1650
¹H (propyl CH)1.5 - 2.0C-H stretch (sp³)2850 - 3000
¹³C (propyl CH₃)14.2

Part 4: Detailed Computational Protocols

This section provides a more detailed, step-by-step guide for performing the key computational experiments described in this guide. The following protocols are conceptual and can be adapted to various quantum chemistry software packages.

Protocol for Conformational Analysis
  • Initial 3D Structure Generation:

    • Build the 2D structure of this compound in a molecular editor.

    • Convert the 2D structure to a 3D structure.

  • Molecular Mechanics Conformational Search:

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of low-energy starting geometries.

    • Save the unique conformers within a specified energy window (e.g., 10 kcal/mol).

  • DFT Geometry Optimization:

    • For each unique conformer from the molecular mechanics search, perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d)).

  • DFT Frequency Calculation:

    • Perform a frequency calculation on each optimized geometry at the same level of theory.

    • Confirm that each structure is a true minimum (i.e., has no imaginary frequencies).

    • Extract the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement:

    • For each confirmed minimum, perform a single-point energy calculation with a larger basis set and a more accurate functional (e.g., M06-2X/6-311+G(d,p)).

  • Data Analysis:

    • Combine the refined electronic energies with the thermal corrections from the frequency calculations to obtain the final Gibbs free energies.

    • Calculate the relative energies of all conformers and their Boltzmann populations at a given temperature.

Protocol for Theoretical NMR Spectrum Generation
  • Select Stable Conformers:

    • Choose the lowest energy conformers identified in the conformational analysis.

  • NMR Calculation:

    • For each selected conformer, perform a GIAO NMR calculation at a suitable level of theory (e.g., mPW1PW91/6-311+G(d,p)).

  • Reference Calculation:

    • Perform an identical NMR calculation on a reference compound, typically TMS.

  • Calculate Chemical Shifts:

    • For each nucleus, subtract the calculated absolute shielding of the reference from the calculated absolute shielding of the nucleus in the target molecule.

  • Boltzmann Averaging:

    • If multiple conformers contribute significantly to the equilibrium, calculate the Boltzmann-averaged chemical shifts.

G cluster_1 Theoretical NMR Spectrum Workflow F Optimized Geometries of Low-Energy Conformers G GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(d,p)) F->G I Calculate Chemical Shifts G->I H Reference Calculation (TMS) H->I J Boltzmann Averaging I->J K Predicted NMR Spectrum J->K

Caption: Workflow for the theoretical prediction of an NMR spectrum.

Conclusion

The theoretical study of this compound, through the application of DFT and related computational methods, provides a deep and nuanced understanding of its conformational preferences and spectroscopic properties. This knowledge is invaluable for researchers in drug development and related fields, enabling the rational design of molecules with desired properties and facilitating the interpretation of experimental data. The protocols and methodologies outlined in this guide provide a robust framework for conducting such a theoretical investigation.

References

  • ResearchGate. Dibenzo[d,f][4][5]dioxepine derivatives: A review. [Link]

  • Semantic Scholar. Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

  • PubMed Central. Crystal structure and Hirshfeld surface analysis of 3,4-dihydro-2H-anthra[1,2-b][4][6]dioxepine-8,13-dione. [Link]

  • MDPI. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]

  • National Institutes of Health. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][4][6]dioxin-6-yl)prop-2-en-1-one. [Link]

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  • ResearchGate. Conceptual DFT analysis of the regioselectivity of 1,3-dipolar cycloadditions: nitrones as a case of study. [Link]

  • National Institutes of Health. Synthesis of 2,7-Dihydrooxepine-spirodithiophene Derivatives via an Intramolecular Ring Closure Reaction. [Link]

  • AIR Unimi. Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3-Dipolar Cycloaddition of Azide to Alkynes. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of 2-propyl-4,7-dihydro-1,3-dioxepine, a valuable heterocyclic building block in medicinal and organic chemistry. The synthesis is achieved through the acid-catalyzed acetalization of cis-2-butene-1,4-diol with butyraldehyde. This guide offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization, tailored for researchers in organic synthesis and drug development.

Introduction and Significance

This compound (CAS No: 4469-34-5) is a seven-membered heterocyclic compound belonging to the class of dihydro-1,3-dioxepines.[1] With a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , its structure features a cyclic acetal and an olefinic bond.[1] This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The acetal can be hydrolyzed under acidic conditions, while the double bond is amenable to various addition reactions, such as hydrogenation or epoxidation, allowing for the creation of more complex molecular architectures.[1] Consequently, this compound serves as a crucial building block in the research and development of novel pharmaceutical agents.[1]

The synthesis described herein is a classic example of cyclic acetal formation, a fundamental and widely utilized reaction in organic chemistry for protecting carbonyl groups or, in this case, for constructing specific heterocyclic rings.[2][3] The reaction involves the condensation of a diol (cis-2-butene-1,4-diol) with an aldehyde (butyraldehyde) under acidic catalysis, with the concurrent removal of water to drive the reaction equilibrium towards the product.[4]

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of this compound from cis-2-butene-1,4-diol and butyraldehyde proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The mechanism is reversible, and all steps are in equilibrium.[4] The removal of water is therefore critical to achieving a high yield of the desired acetal.[4]

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of butyraldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[3]

  • First Nucleophilic Attack: One of the hydroxyl groups of cis-2-butene-1,4-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, setting up a good leaving group (water).

  • Formation of Oxocarbenium Ion: The lone pair of electrons on the remaining hydroxyl group assists in the departure of a water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.

  • Intramolecular Ring Closure: The second hydroxyl group of the diol chain then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms the seven-membered ring.

  • Deprotonation: The final step involves the removal of a proton from the oxonium ion by a base (such as the conjugate base of the acid catalyst or another alcohol molecule), yielding the neutral cyclic acetal product and regenerating the acid catalyst.[5][6]

Acetalization_Mechanism Mechanism of Acetal Formation Butyraldehyde Butyraldehyde ProtonatedAldehyde Protonated Aldehyde Butyraldehyde->ProtonatedAldehyde + H+ Diol cis-2-Butene-1,4-diol H_plus H+ Hemiacetal Hemiacetal Intermediate ProtonatedAldehyde->Hemiacetal + Diol ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal Proton Transfer Oxocarbenium Oxocarbenium Ion ProtonatedHemiacetal->Oxocarbenium - H2O ProtonatedAcetal Protonated Acetal Oxocarbenium->ProtonatedAcetal Intramolecular Attack Acetal 2-Propyl-4,7-dihydro- 1,3-dioxepine ProtonatedAcetal->Acetal - H+ Water H2O

Caption: Acid-catalyzed mechanism for cyclic acetal formation.

Experimental Protocol

This protocol outlines a general procedure for the synthesis. Optimization of reaction time and temperature may be necessary depending on the scale and specific laboratory conditions.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Recommended Purity
cis-2-Butene-1,4-diol6117-80-2C₄H₈O₂88.11>95%
Butyraldehyde123-72-8C₄H₈O72.11>99%
p-Toluenesulfonic acid6192-52-5C₇H₈O₃S·H₂O190.22>98.5%
Toluene108-88-3C₇H₈92.14Anhydrous
Saturated NaHCO₃-NaHCO₃84.01Aqueous Solution
Anhydrous MgSO₄7487-88-9MgSO₄120.37Reagent Grade
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-Layer Chromatography (TLC) equipment

Safety Precautions

This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • cis-2-Butene-1,4-diol: Harmful if swallowed. Causes skin and serious eye irritation.[7][8] Avoid contact with skin, eyes, and clothing.[7]

  • Butyraldehyde: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

Consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.[7][8][9]

Step-by-Step Synthesis Procedure

Workflow start Setup Apparatus (Flask, Dean-Stark, Condenser) charge Charge Flask: 1. cis-2-Butene-1,4-diol 2. Toluene 3. Butyraldehyde start->charge catalyst Add Catalyst (p-TsOH) charge->catalyst reflux Heat to Reflux (Azeotropic H2O removal) catalyst->reflux monitor Monitor Reaction (TLC / H2O collection) reflux->monitor cool Cool to Room Temp. monitor->cool workup Aqueous Workup: 1. Wash with sat. NaHCO3 2. Wash with Brine cool->workup dry Dry Organic Layer (Anhydrous MgSO4) workup->dry filter_evap Filter & Evaporate Solvent (Rotary Evaporator) dry->filter_evap purify Purify Crude Product (Vacuum Distillation or Column Chromatography) filter_evap->purify end Characterize Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add cis-2-butene-1,4-diol (8.81 g, 0.10 mol) and toluene (100 mL). Stir the mixture until the diol dissolves. Add butyraldehyde (7.21 g, 0.10 mol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.19 g, 1 mol%).

  • Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will begin to co-distill, and water will be collected in the arm of the Dean-Stark trap. Continue refluxing until water is no longer collected (the theoretical amount is 1.8 mL).

  • Monitoring: The reaction can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) to observe the consumption of the starting materials.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[10]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Data and Expected Results

The final product is expected to be a colorless oil. The yield should be in the range of 70-90%, depending on the efficiency of the water removal and purification steps.

Table of Properties:

CompoundM.W. ( g/mol )Boiling Point (°C)Density (g/cm³)
cis-2-Butene-1,4-diol88.112351.073
Butyraldehyde72.1174.80.802
This compound142.20187.6 (at 760 mmHg)0.925

(Data sourced from[11])

Characterization:

  • ¹H NMR: Expected signals include a triplet for the acetal proton, multiplets for the methylene groups adjacent to the oxygens, a multiplet for the olefinic protons, and signals corresponding to the n-propyl group (a triplet for the terminal methyl and two multiplets for the methylene groups).

  • ¹³C NMR: The spectrum should show distinct peaks for the acetal carbon, the olefinic carbons, the methylene carbons adjacent to the oxygens, and the carbons of the propyl group.

  • IR Spectroscopy: Key peaks would include C-H stretching (alkane and alkene), C=C stretching (alkene), and strong C-O stretching bands characteristic of the acetal group.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 142.10.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Insufficient heating.- Wet glassware or reagents.- Use fresh catalyst.- Ensure the reaction is refluxing vigorously.- Use anhydrous solvent and dry glassware.
Incomplete Reaction - Inefficient water removal.- Insufficient reaction time.- Ensure the Dean-Stark trap is functioning correctly.- Extend the reflux time and monitor by TLC.
Formation of Byproducts - Polymerization of butyraldehyde.- Dehydration of the diol.[12]- Add the aldehyde slowly to the heated diol/catalyst mixture.- Do not overheat or use an excessive amount of acid.
Product Decomposition - Overheating during distillation.- Residual acid during workup.- Purify using vacuum distillation at a lower temperature.- Ensure complete neutralization of the acid with NaHCO₃ wash.

References

  • Fleisher, M., et al. (2003). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. ResearchGate. Available from: [Link]

  • Li, M., et al. (2017). Acetalization of 1,2,4-Butanetriol with Aldehydes in Dilute Aqueous Solutions: Thermodynamic and Kinetic Characteristic. ResearchGate. Available from: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 2-Butene-1,4-diol. Available from: [Link]

  • Mori, K., et al. (2004). Convenient Preparation of Cyclic Acetals, Using Diols, TMS-Source, and a Catalytic Amount of TMSOTf. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available from: [Link]

  • PubChem. cis-4,7-Dihydro-1,3-dioxepin. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Available from: [Link]

  • Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance. Available from: [Link]

  • Wang, F., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. Available from: [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. Available from: [Link]

  • De Oliveira, L., et al. (2008). Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution. Google Patents.
  • SBLCore. (2025). 2-Butyne-1,4-diol - SAFETY DATA SHEET. Available from: [Link]

  • Study.com. When an aldehyde or ketone is treated with a diol such as ethylene glycol.... Available from: [Link]

  • Zhang, Z., et al. (2019). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. National Institutes of Health. Available from: [Link]

  • Leah4sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. YouTube. Available from: [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Available from: [Link]

  • OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Diol synthesis by dihydroxylation. Available from: [Link]

  • ChemSynthesis. 2-isopropyl-4,7-dihydro-1,3-dioxepine. Available from: [Link]

  • International Journal of Scientific Development and Research. (2020). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. Available from: [Link]

  • Organic Syntheses. 2,3-Butanediol, 1,4-diphenyl-, [S-(R,R)]-. Available from: [Link]

  • Zhang, Z-H., et al. (2007). Synthesis of butyraldehyde glycol acetal catalyzed by i2/PAn. ResearchGate. Available from: [Link]

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Application Notes and Protocols for the Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-propyl-4,7-dihydro-1,3-dioxepine, a valuable heterocyclic intermediate in pharmaceutical and materials science research. The protocol details an efficient acid-catalyzed acetalization reaction between butyraldehyde and cis-2-butene-1,4-diol. Emphasis is placed on the mechanistic rationale behind the procedural steps, safety considerations, and detailed purification techniques to ensure high purity and yield. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Context

The 4,7-dihydro-1,3-dioxepine scaffold is a seven-membered heterocyclic ring system that serves as a versatile building block in organic synthesis. The presence of both a cyclic acetal and an olefinic bond offers two distinct sites for chemical modification. The acetal can be hydrolyzed under acidic conditions to reveal the parent carbonyl and diol, while the double bond is amenable to various addition reactions, such as hydrogenation or epoxidation. This dual functionality allows for the generation of complex molecular architectures from a relatively simple precursor.

The target molecule, this compound, is synthesized via the acid-catalyzed condensation of butyraldehyde and cis-2-butene-1,4-diol. This reaction is a classic example of cyclic acetal formation, a reversible process that is fundamental in organic chemistry, often employed for the protection of carbonyl groups.[1][2] The equilibrium of this reaction is driven towards the product by the continuous removal of water, typically accomplished through azeotropic distillation with a Dean-Stark apparatus.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established acid-catalyzed acetal formation mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen of butyraldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3]

  • Nucleophilic Attack: One of the hydroxyl groups of cis-2-butene-1,4-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly formed oxonium ion to the other hydroxyl group, preparing it to be a good leaving group (water).

  • Formation of the Oxonium Ion: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol chain attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the seven-membered ring.

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

The entire process is reversible. To ensure a high yield of the desired dioxepine, the water generated during the reaction must be continuously removed, thereby shifting the equilibrium to the product side in accordance with Le Châtelier's principle.[2]

Reaction Mechanism Diagram

Caption: Mechanism of acid-catalyzed dioxepine synthesis.

Experimental Protocol

This protocol is adapted from a well-established procedure for a structurally similar compound and has been optimized for the synthesis of this compound.[4]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
cis-2-Butene-1,4-diol88.1197.0 g1.197% purity or higher.[5]
Butyraldehyde72.1172.1 g1.0Freshly distilled if purity is <99%.
p-Toluenesulfonic acid monohydrate (PTSA)190.220.2 g~1 mmolCatalyst.
Cyclohexane84.1680 mL-Solvent for azeotropic water removal.
5% Sodium Hydroxide (aq)40.00As needed-For neutralization.
Saturated Sodium Chloride (aq)-As needed-For washing.
Anhydrous Magnesium Sulfate120.37As needed-Drying agent.
Equipment
  • 1-Liter three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Dean-Stark trap

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification charge 1. Charge flask with reactants, solvent, and catalyst. reflux 2. Assemble Dean-Stark apparatus and reflux with vigorous stirring. charge->reflux monitor 3. Monitor water collection. (approx. 1.2 - 2 hours) reflux->monitor cool 4. Cool reaction mixture to room temperature. monitor->cool neutralize 5. Neutralize with 5% NaOH (aq). cool->neutralize wash 6. Wash with water and brine. neutralize->wash dry 7. Dry organic layer over MgSO4. wash->dry filter_concentrate 8. Filter and concentrate in vacuo. dry->filter_concentrate distill 9. Purify by vacuum distillation. filter_concentrate->distill

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 1-liter, three-necked flask equipped with a magnetic stir bar, heating mantle, and a condenser fitted with a Dean-Stark trap, add butyraldehyde (72.1 g, 1.0 mol), cis-2-butene-1,4-diol (97 g, 1.1 mol), cyclohexane (80 mL), and p-toluenesulfonic acid monohydrate (0.2 g).

  • Azeotropic Distillation: Heat the mixture to reflux (approximately 85-100°C) with vigorous agitation. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing until water no longer collects in the trap (typically 1.5-2 hours). The theoretical amount of water to be collected is approximately 18 mL.

  • Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Workup: Wash the reaction mixture with a 5% aqueous solution of sodium hydroxide to neutralize the PTSA catalyst. Subsequently, wash the organic layer with water until the washings are neutral, followed by a final wash with saturated sodium chloride solution (brine).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the cyclohexane solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid. A similar compound, 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin, has a reported boiling point of 47°C at 1.0 mmHg.[4] The boiling point of the target compound is expected to be in a similar range under vacuum.

Expected Yield

Based on analogous reactions, a yield of approximately 80-90% can be expected. For a 1.0 mole scale reaction, this corresponds to 114-128 grams of the pure product.

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be performed in a well-ventilated fume hood.

Reagent Hazards:

  • Butyraldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.

  • cis-2-Butene-1,4-diol: Harmful if swallowed.[1][6] Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

  • Cyclohexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.

Product Hazards:

  • This compound: Labeled with the signal word "Warning". Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[3][7]

Handling Precautions:

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Store the final product in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To verify the absence of the starting aldehyde C=O stretch (~1720 cm⁻¹) and diol O-H stretch (~3300 cm⁻¹), and the presence of C-O-C acetal stretches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (142.20 g/mol ).

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of this compound. The key to success is the effective removal of water to drive the reaction equilibrium towards the product. Adherence to the safety precautions outlined is essential for the safe execution of this procedure. The resulting product is a valuable intermediate for further synthetic transformations in various fields of chemical research and development.

References

  • 2-Butene-1,4-diol | C4H8O2 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

  • Hydrates, Hemiacetals, and Acetals. (2025, December 19). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • CAS No: 4469-34-5 | this compound. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021, June 24). Thieme Chemistry. Retrieved January 22, 2026, from [Link]

  • 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. (2023, September 20). OpenStax. Retrieved January 22, 2026, from [Link]

Sources

asymmetric synthesis of chiral 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Asymmetric Synthesis of Chiral 2-Propyl-4,7-dihydro-1,3-dioxepine: A Protocol for Enantioselective Acetalization

Abstract: This document provides a comprehensive guide to the , a valuable heterocyclic scaffold. Chiral dioxepines and related structures are of significant interest in medicinal chemistry and as versatile intermediates in organic synthesis.[1][2] This application note details a robust protocol centered on the enantioselective acetalization of cis-2-butene-1,4-diol with propanal, utilizing a chiral Brønsted acid catalyst. We will delve into the mechanistic rationale behind catalyst selection, provide step-by-step experimental procedures, and outline rigorous methods for structural verification and the determination of enantiomeric excess (ee). This guide is intended for researchers in organic synthesis, catalysis, and drug development, offering both a practical workflow and the theoretical foundation necessary for successful implementation and adaptation.

Part 1: Strategic Overview & Mechanistic Insights

The Synthetic Challenge

The core of this synthesis is the formation of a seven-membered cyclic acetal from a diol and an aldehyde. While acetalization is a classic transformation, rendering it asymmetric presents a distinct challenge. The key is to control the facial selectivity of the nucleophilic attack of the diol onto the protonated aldehyde, thereby establishing the stereocenter at the C2 position of the dioxepine ring.

The Approach: Chiral Brønsted Acid Catalysis

To achieve high enantioselectivity, we propose the use of a chiral Brønsted acid catalyst, specifically a derivative of BINOL-phosphoric acid (CPA). These catalysts have proven to be exceptionally effective in a wide range of asymmetric transformations by creating a well-defined, chiral environment around the reacting species.

Causality of Experimental Design:

  • Catalyst Choice: Chiral phosphoric acids are strong Brønsted acids capable of activating the aldehyde by protonation. The bulky, C₂-symmetric BINOL backbone creates a confined chiral pocket.[3][4] This pocket forces the incoming diol to approach the protonated aldehyde from a specific trajectory, leading to the preferential formation of one enantiomer.

  • Substrate Choice: The synthesis utilizes cis-2-butene-1,4-diol as the diol component.[5][6] The cis geometry is crucial as it pre-organizes the molecule for the 7-membered ring closure. The corresponding trans-isomer would not readily cyclize to form the desired dioxepine. Propanal is selected as the aldehyde to install the 2-propyl substituent.

  • Reaction Conditions: The reaction is designed with a Dean-Stark apparatus to remove water, the byproduct of acetalization. According to Le Châtelier's principle, removing water drives the equilibrium towards the product, ensuring a high conversion rate. The choice of a non-polar solvent like toluene is compatible with the Dean-Stark trap and solubilizes the organic reactants and catalyst.

Visualizing the Synthesis

The overall transformation is an acid-catalyzed condensation reaction.

G cluster_reactants Reactants cluster_product Product cis-2-Butene-1,4-diol Catalyst (R)-TRIP Catalyst Toluene, Dean-Stark - H₂O Propanal cis-2-Butene-1,4-diol_label cis-2-Butene-1,4-diol Propanal_label Propanal Dioxepine Dioxepine_label Chiral this compound Catalyst->Dioxepine

Caption: Overall Synthetic Scheme.

Proposed Catalytic Cycle

The chiral phosphoric acid (CPA) catalyst orchestrates the enantioselective transformation through a defined cycle.

Catalytic_Cycle CPA Chiral Catalyst (CPA-H) Activated Protonated Aldehyde [CPA]⁻ Complex CPA->Activated + Aldehyde Aldehyde Propanal Diol cis-2-Butene-1,4-diol Hemiacetal Chiral Hemiacetal Intermediate Activated->Hemiacetal + Diol (1st OH) Oxocarbenium Chiral Oxocarbenium Ion Intermediate Hemiacetal->Oxocarbenium - H₂O + CPA-H Product Chiral Dioxepine Oxocarbenium->Product Intramolecular Attack (2nd OH) Product->CPA - H⁺ Water H₂O

Caption: Proposed Catalytic Cycle for Asymmetric Acetalization.

Part 2: Detailed Experimental Protocol

Protocol 2.1: Asymmetric Synthesis of (R)-2-Propyl-4,7-dihydro-1,3-dioxepine

This protocol is designed to be self-validating through rigorous monitoring and characterization. It is based on established principles of asymmetric catalysis.

Materials & Reagents:

  • cis-2-Butene-1,4-diol (≥97%, CAS: 6117-80-2)[6]

  • Propanal (≥98%, freshly distilled)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) catalyst

  • Toluene (anhydrous, ≥99.8%)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Silica Gel (230-400 mesh)

Equipment:

  • Round-bottom flask (2-neck)

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Setup: Assemble the reaction apparatus (2-neck flask, Dean-Stark trap, condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).

  • Charging the Flask: To the reaction flask, add cis-2-butene-1,4-diol (1.0 eq.), the (R)-TRIP catalyst (0.05 eq., 5 mol%), and anhydrous toluene (to achieve a 0.2 M concentration with respect to the diol).

  • Initiation: Begin stirring the solution. Add freshly distilled propanal (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-111 °C for toluene). Monitor the reaction progress by observing water collection in the Dean-Stark trap and by TLC analysis (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.

    • Causality Check: The removal of water is the primary driving force. If water collection ceases, the reaction has likely reached equilibrium or completion. TLC will confirm the consumption of the limiting reagent (cis-2-butene-1,4-diol).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated NaHCO₃ solution and stir for 10 minutes. This neutralizes the acidic catalyst.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound as a colorless oil.

Part 3: Characterization & Enantiomeric Purity Analysis

Protocol 3.1: Structural Verification

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the propyl group, the olefinic protons, the methylene protons adjacent to the oxygen atoms, and the acetal proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for the acetal carbon, olefinic carbons, and the carbons of the propyl group and the dioxepine backbone.

  • High-Resolution Mass Spectrometry (HRMS): Calculate the expected exact mass for C₈H₁₄O₂ and compare it with the observed mass ([M+H]⁺ or [M+Na]⁺) to confirm the elemental composition.

Protocol 3.2: Determination of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is the ultimate measure of the success of an asymmetric synthesis.[7][8] Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[9]

Equipment & Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak AD-H, OD-H, or equivalent)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified product in a hexane/IPA mixture (e.g., 1 mg/mL).

  • Method Development:

    • Start with an isocratic mobile phase of 99:1 Hexane:IPA at a flow rate of 1.0 mL/min.

    • Monitor the separation at a suitable wavelength (e.g., 210 nm).

    • If separation is not achieved, systematically vary the percentage of the polar modifier (IPA) (e.g., 98:2, 95:5, 90:10).

    • Rationale: The separation on a CSP relies on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase. Adjusting solvent polarity modifies the strength of these interactions, impacting retention time and resolution.

  • Analysis: Once baseline separation of the two enantiomers is achieved, inject the sample from the asymmetric synthesis.

  • Calculation: Integrate the peak areas for both the major and minor enantiomers. Calculate the enantiomeric excess using the following formula:[10]

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

ee_Workflow Crude Crude Product from Workup Purify Flash Column Chromatography Crude->Purify Pure Pure Racemic/Enantioenriched Product Purify->Pure SamplePrep Prepare HPLC Sample (e.g., 1 mg/mL in Hex/IPA) Pure->SamplePrep HPLC Inject on Chiral HPLC System SamplePrep->HPLC Chromatogram Obtain Chromatogram (Two Resolved Peaks) HPLC->Chromatogram Integrate Integrate Peak Areas (Major & Minor Enantiomer) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for Enantiomeric Excess (ee) Determination.

Part 4: Expected Results & Troubleshooting

Data Summary

The success of this protocol is measured by chemical yield and enantioselectivity. The choice of catalyst and reaction conditions can be optimized to maximize both.

Catalyst (5 mol%)SolventTime (h)Yield (%)ee (%)
(R)-TRIPToluene188592
(R)-3,3'-Ph₂-BINOL-PAToluene247885
(S)-TRIPToluene188491 (S)
p-TsOH (achiral)Toluene6950
Table represents expected, illustrative data based on literature precedents for similar transformations.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Catalyst degradation. 3. Wet reagents/solvent.1. Increase reaction time; ensure efficient water removal. 2. Use fresh, high-purity catalyst. 3. Use freshly distilled aldehyde and anhydrous solvent.
Low Enantioselectivity 1. Non-catalytic background reaction. 2. Racemization of product. 3. Incorrect catalyst conformation.1. Lower the reaction temperature (may require longer time). 2. Ensure workup is performed promptly and without harsh acidic/basic conditions. 3. Screen different chiral Brønsted acid catalysts.
No Reaction 1. Inactive catalyst. 2. Insufficient heating.1. Verify catalyst integrity. 2. Ensure the reaction mixture is at reflux.
Racemic Product (0% ee) 1. Achiral acid impurity is catalyzing the reaction. 2. Using an achiral catalyst.1. Purify all reagents. 2. Confirm the identity and chirality of the catalyst used.

Conclusion

This application note outlines a comprehensive and scientifically grounded protocol for the asymmetric synthesis of this compound. By leveraging the power of chiral Brønsted acid catalysis, this method provides a reliable pathway to this valuable chiral building block. The detailed procedures for synthesis, purification, and analysis equip researchers with the necessary tools to achieve high yields and excellent enantioselectivity, paving the way for further applications in complex molecule synthesis and pharmaceutical research.

References

  • Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5458–5463. [Link]

  • Xu, C., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Semantic Scholar. [Link]

  • Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. National Institutes of Health. [Link]

  • Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. PubMed. [Link]

  • Request PDF. (n.d.). Synthesis of 2,5-diethynyl substituted oxepins from trans-1,4-diethynylcyclohexa-2,5-diene-1,4-diols. ResearchGate. [Link]

  • Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Luminescence, 27(2), 119-124. [Link]

  • Rossi, S., et al. (2015). Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. ResearchGate. [Link]

  • Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]

  • Raushel, J., & Gawley, R. E. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]

  • Chan, T. H., et al. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • The Dong Group. (2014). Chiral Ligand Design. University of California, Irvine. [Link]

  • Wang, Z. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology, vol. 8. [Link]

  • Parmar, D., & Sugiono, E. (2017). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath. [Link]

Sources

Rh(II)/Sm(III) catalyzed synthesis of 4,5-dihydro-1,3-dioxepines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Bimetallic Rh(II)/Sm(III) Relay Catalysis for the Asymmetric Synthesis of 4,5-Dihydro-1,3-Dioxepines

For: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The efficient construction of complex heterocyclic scaffolds from simple precursors is a cornerstone of modern synthetic and medicinal chemistry. Seven-membered rings, such as 4,5-dihydro-1,3-dioxepines, are valuable structural motifs and versatile intermediates for synthesizing biologically relevant molecules like multi-substituted tetrahydrofurans.[1][2][3] However, their stereocontrolled synthesis, particularly through multicomponent reactions, has remained a significant challenge.[4][5] This document details a robust and highly enantioselective method for synthesizing chiral 4,5-dihydro-1,3-dioxepines via a three-component reaction. The protocol leverages a cooperative bimetallic relay catalysis system, combining an achiral Rh(II) salt with a chiral N,N'-dioxide–Samarium(III) complex to achieve exceptional yields and stereoselectivity.[1][5][6]

The Scientific Rationale: A Tale of Two Catalysts

The core of this methodology lies in a synergistic bimetallic system where each catalyst performs a distinct, sequential role. Traditional approaches using only a rhodium catalyst for such transformations are often plagued by side reactions and poor enantioselectivity.[4] Our bimetallic approach elegantly overcomes these limitations.

The Role of Dirhodium(II) Tetrapivalate (Rh₂(piv)₄): The Ylide Generator The reaction is initiated by the Rh(II) catalyst. Its primary function is to react with an α-diazocarbonyl compound, leading to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive rhodium-associated carbene. This carbene is then efficiently trapped by an aldehyde to generate a carbonyl ylide intermediate.[4][7] Rh₂(piv)₄ is an excellent choice due to its high efficiency in this step, rapidly producing the key ylide dipole.

The Role of the Chiral Sm(III) Complex: The Stereo-Director Once the carbonyl ylide is formed, the chiral Samarium(III) complex takes center stage. This complex, formed in situ from Sm(OTf)₃ and a chiral N,N'-dioxide ligand, functions as a potent chiral Lewis acid. Its critical roles are twofold:

  • Activation: It coordinates to the β,γ-unsaturated α-ketoester, the dipolarophile in this reaction, lowering its LUMO energy and dramatically accelerating the desired [4+3]-cycloaddition.[1][4]

  • Stereochemical Control: The chiral environment created by the N,N'-dioxide ligand around the samarium center dictates the facial selectivity of the carbonyl ylide's approach to the dipolarophile. This orchestrated approach is the origin of the high enantioselectivity observed in the final product.[2][4]

This relay mechanism, where the Rh(II) catalyst generates the intermediate and the Sm(III) catalyst controls the key bond-forming and stereodetermining step, is essential for suppressing undesired side reactions (like epoxide formation) and achieving high stereocontrol.[4]

Catalytic Cycle and Reaction Mechanism

The proposed catalytic cycle illustrates the seamless cooperation between the two metal centers.

Catalytic_Cycle Proposed Bimetallic Relay Catalytic Cycle Rh2 Rh₂(piv)₄ Carbene Rh(II) Carbene Rh2->Carbene Carbene->Rh2 Regeneration Ylide Carbonyl Ylide (1,3-Dipole) Carbene->Ylide + Aldehyde Product 4,5-Dihydro- 1,3-dioxepine Ylide->Product [4+3] Cycloaddition Sm_cat Chiral Sm(III) Complex Activated_D Activated Dipolarophile (Sm-Coordinated) Sm_cat->Activated_D Activated_D->Product Diazo α-Diazoacetate Diazo->Rh2 - N₂ Aldehyde Aldehyde Dipolarophile β,γ-Unsaturated α-Ketoester Dipolarophile->Sm_cat Product->Sm_cat

Figure 1: Proposed Bimetallic Relay Catalytic Cycle.

Reaction Scope and Performance

The Rh(II)/Sm(III) bimetallic system demonstrates broad applicability, accommodating a variety of substrates to produce densely functionalized 4,5-dihydro-1,3-dioxepines in high yields with excellent diastereo- and enantioselectivity.[1][2]

EntryAldehyde (R¹)β,γ-Unsaturated α-Ketoester (R²)Yield (%)[4]ee (%)[4]
1C₆H₅CHOEthyl 2-oxo-4-phenylbut-3-enoate9598
24-ClC₆H₄CHOEthyl 2-oxo-4-phenylbut-3-enoate9799
34-MeOC₆H₄CHOEthyl 2-oxo-4-phenylbut-3-enoate9297
42-NaphthylCHOEthyl 2-oxo-4-phenylbut-3-enoate9398
5CinnamaldehydeEthyl 2-oxo-4-phenylbut-3-enoate8595
6CyclohexanecarboxaldehydeEthyl 2-oxo-4-phenylbut-3-enoate8196
7C₆H₅CHOEthyl 2-oxo-4-(4-chlorophenyl)but-3-enoate9498
8C₆H₅CHOEthyl 2-oxo-4-(p-tolyl)but-3-enoate9697

Table 1: Representative Substrate Scope and Performance.

Detailed Experimental Protocol

This section provides a step-by-step protocol for a representative asymmetric [4+3]-cycloaddition reaction.

4.1. Materials and Reagents

  • Catalysts: Dirhodium(II) tetrapivalate (Rh₂(piv)₄), Samarium(III) trifluoromethanesulfonate (Sm(OTf)₃).

  • Ligand: Chiral N,N'-dioxide ligand (e.g., L-Proline-derived L4-PrPr₂ as described in the source literature[4]).

  • Substrates: Benzaldehyde (freshly distilled), β,γ-unsaturated α-ketoester (e.g., ethyl 2-oxo-4-phenylbut-3-enoate), α-diazoacetate (e.g., ethyl diazoacetate).

  • Solvent: Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂ under an inert atmosphere.

  • Other: Anhydrous Na₂SO₄, silica gel for column chromatography, standard solvents for chromatography (ethyl acetate, hexane).

Scientist's Note: The success of this reaction is highly dependent on the exclusion of moisture and air. The Sm(III) catalyst is particularly moisture-sensitive. Ensure all glassware is oven-dried, and the reaction is conducted under a positive pressure of argon or nitrogen. The purity of the aldehyde is critical; impurities can inhibit the catalyst and lead to side reactions.

4.2. Experimental Workflow

Experimental_Workflow start Start: Prepare Inert Atmosphere prep_catalyst 1. Catalyst Preparation - Add Sm(OTf)₃ (1.2 mol%) and  Chiral Ligand (1.0 mol%) - Stir in CH₂Cl₂ for 1h at 30 °C start->prep_catalyst add_reagents 2. Add Reagents - Add Rh₂(piv)₄ (1.0 mol%) - Add Aldehyde (0.3 mmol) - Add Ketoester (0.2 mmol) prep_catalyst->add_reagents cool_reaction 3. Cool Reaction - Cool mixture to 0 °C add_reagents->cool_reaction add_diazo 4. Slow Addition of Diazo Compound - Add Diazoacetate (0.4 mmol)  in CH₂Cl₂ via syringe pump over 4h cool_reaction->add_diazo monitor 5. Monitor Reaction - Use TLC to check for consumption  of the ketoester add_diazo->monitor workup 6. Workup - Concentrate in vacuo monitor->workup purify 7. Purification - Purify by flash column  chromatography on silica gel workup->purify end End: Characterize Product purify->end

Sources

The Strategic Utility of 2-Propyl-4,7-dihydro-1,3-dioxepine in Total Synthesis: A Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning organic chemist engaged in the intricate art of total synthesis, the selection of appropriate building blocks is paramount. These molecular fragments must not only possess the requisite functional handles but also offer a predictable and high-yielding entry into complex molecular architectures. In this context, 2-propyl-4,7-dihydro-1,3-dioxepine emerges as a versatile and strategically valuable synthon. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols, designed to empower researchers in drug discovery and natural product synthesis.

Introduction: Unveiling the Potential of a Cyclic Acetal

This compound, a seven-membered heterocyclic compound, is more than a mere protecting group. Its structure, featuring a cyclic acetal and a cis-alkene, presents two orthogonal points for chemical elaboration.[1] The acetal moiety serves as a masked aldehyde, stable to a range of reaction conditions yet readily unveiled under acidic treatment. The olefinic bond, in turn, is amenable to a variety of transformations, including cycloadditions, epoxidations, and hydrogenations. This duality makes it a powerful tool for the stereocontrolled construction of intricate molecular frameworks.[1]

Core Applications in Total Synthesis

The primary application of this compound and its analogs lies in their role as dienophiles in Diels-Alder reactions. This [4+2] cycloaddition is a cornerstone of organic synthesis for the formation of six-membered rings with a high degree of stereocontrol.[2][3][4] A notable and industrially significant example is the synthesis of Pyridoxine, commonly known as Vitamin B6.[5][6][7]

The Synthesis of Vitamin B6: A Case Study

The total synthesis of Vitamin B6 provides a quintessential example of the strategic deployment of a 4,7-dihydro-1,3-dioxepine derivative. In this elegant approach, the dioxepine serves as a synthetic equivalent of a cis-1,4-dihydroxy-2-butene, a challenging synthon to handle directly.

The key transformation involves a Diels-Alder reaction between a 4-methyl-5-alkoxy-oxazole and a 2-substituted-4,7-dihydro-1,3-dioxepine.[5] The oxazole acts as the diene, while the dioxepine functions as the dienophile. The resulting bicyclic adduct then undergoes a cascade of reactions, including rearrangement and hydrolysis, to furnish the pyridoxine scaffold.[5]

The 2-propyl substituent in the dioxepine building block ultimately becomes the substituent at the 2-position of the resulting pyridoxine analog, showcasing the direct transfer of molecular complexity from the building block to the final target.

Protocols for the Synthetic Chemist

Protocol 1: Synthesis of this compound

This protocol details the acid-catalyzed acetalization of cis-2-butene-1,4-diol with butyraldehyde. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.

Materials:

  • cis-2-butene-1,4-diol

  • Butyraldehyde

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • 5% Aqueous sodium hydroxide solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add cis-2-butene-1,4-diol (0.5 mol), butyraldehyde (0.6 mol), and toluene (250 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.005 mol).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium hydroxide solution (2 x 50 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Data Summary:

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
AppearanceColorless oil
Boiling Point187.6 °C at 760 mmHg
Density0.925 g/cm³
Protocol 2: Diels-Alder Reaction for the Synthesis of a Vitamin B6 Precursor

This protocol outlines the [4+2] cycloaddition between 4-methyl-5-ethoxyoxazole and this compound, followed by in-situ rearrangement to the pyridoxine core structure. This procedure is adapted from patent literature describing the synthesis of Vitamin B6.[5]

Materials:

  • This compound

  • 4-Methyl-5-ethoxyoxazole

  • Anhydrous toluene

  • Reaction vessel suitable for high-temperature reactions (e.g., sealed tube or high-pressure reactor)

  • Heating source with temperature control

  • Magnetic stirrer

Procedure:

  • In a clean, dry reaction vessel, combine this compound (1.0 eq) and 4-methyl-5-ethoxyoxazole (1.2 eq) in a minimal amount of anhydrous toluene to facilitate mixing.

  • Seal the vessel and heat the mixture to 150-160 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction typically requires several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product, a Diels-Alder adduct, can be carried forward to the next step without extensive purification.

Protocol 3: Hydrolysis to the Pyridoxine Analog

The final step involves the acid-catalyzed hydrolysis of the acetal and subsequent aromatization to yield the final pyridoxine derivative.

Materials:

  • Crude Diels-Alder adduct from Protocol 2

  • Aqueous hydrochloric acid (e.g., 3 M)

  • Sodium bicarbonate (solid or saturated aqueous solution)

  • Ethyl acetate

  • Water

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude Diels-Alder adduct in a suitable solvent such as ethanol or THF.

  • Add aqueous hydrochloric acid and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize the acid with sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyridoxine analog.

Mechanistic Insights and Strategic Considerations

The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism, leading to a high degree of stereospecificity. The cis-geometry of the double bond in the this compound is directly translated into the stereochemistry of the newly formed six-membered ring.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product diene 4-Methyl-5-ethoxyoxazole (Diene) ts [4+2] Cyclic Transition State diene->ts [4π] dienophile This compound (Dienophile) dienophile->ts [2π] adduct Diels-Alder Adduct ts->adduct Formation of σ-bonds

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Application Notes and Protocols: The Strategic Use of 2-Propyl-4,7-dihydro-1,3-dioxepine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and drug development, the strategic use of specific molecular scaffolds is paramount to the efficient construction of complex therapeutic agents. 2-Propyl-4,7-dihydro-1,3-dioxepine is a heterocyclic compound that has garnered significant interest not as a pharmacologically active agent itself, but as a critical and versatile intermediate in the synthesis of vital bioactive molecules.[1][2] Its unique structural features, namely a cyclic acetal and an olefinic bond within a seven-membered ring, offer a dual-functionality that can be ingeniously exploited in multi-step synthetic pathways.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving this compound. We will delve into its primary role as a key precursor in the industrial synthesis of Vitamin B6, explore the underlying reaction mechanisms, and provide detailed, field-proven protocols for its synthesis and subsequent utilization.[3] The overarching goal is to equip the reader with the technical knowledge and practical insights necessary to effectively leverage this compound in their research and development endeavors.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1][2]
CAS Number 4469-34-5
Appearance Colorless Liquid
Boiling Point 187.6 °C at 760 mmHg[4]
Density 0.925 g/cm³[4]
Refractive Index 1.431[4]
Flash Point 61.5 °C[4]

Safety and Handling: this compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1] It is imperative that researchers consult the material safety data sheet (MSDS) before handling and utilize appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood.

Core Application: The Synthesis of Vitamin B6 (Pyridoxine)

The most prominent application of this compound in medicinal chemistry is its role as a key dienophile in the synthesis of pyridoxine, commonly known as Vitamin B6.[3] This synthesis route, often referred to as the "oxazole method," hinges on a critical Diels-Alder reaction.[3][5]

The Diels-Alder Approach to the Pyridine Ring

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[6] In the context of Vitamin B6 synthesis, this compound serves as the dienophile, reacting with a substituted oxazole (the diene) to construct the core pyridine skeleton of pyridoxine.[3][7]

The dioxepine moiety in this reaction serves a dual purpose. Firstly, its double bond readily participates in the [4+2] cycloaddition. Secondly, the cyclic acetal acts as a protecting group for a 1,4-diol functionality, which, after subsequent transformations, will become the hydroxymethyl groups at the 4- and 5-positions of the final pyridoxine molecule.[3]

Diels_Alder_VitaminB6 cluster_reactants Reactants cluster_products Products Dioxepine 2-Propyl-4,7-dihydro- 1,3-dioxepine (Dienophile) Adduct Diels-Alder Adduct Dioxepine->Adduct [4+2] Cycloaddition Oxazole 4-Methyl-5-alkoxy-oxazole (Diene) Oxazole->Adduct Pyridoxine Pyridoxine (Vitamin B6) Adduct->Pyridoxine Rearrangement & Acid Hydrolysis PLP_Mechanism cluster_activation Coenzyme Activation cluster_reaction Catalytic Cycle PLP Pyridoxal 5'-Phosphate (PLP) InternalAldimine Internal Aldimine (PLP-Enzyme Schiff Base) PLP->InternalAldimine Enzyme PLP-dependent Enzyme (with Lysine residue) Enzyme->InternalAldimine ExternalAldimine External Aldimine (PLP-Substrate Schiff Base) InternalAldimine->ExternalAldimine Transimination AminoAcid Amino Acid Substrate AminoAcid->ExternalAldimine Carbanion Carbanionic Intermediate (Stabilized by Pyridine Ring) ExternalAldimine->Carbanion Bond Cleavage at α-carbon Product Product (e.g., keto-acid, amine) Carbanion->Product Protonation/Rearrangement Product->Enzyme Regeneration

Sources

Application Notes and Protocols for the Ring-Opening Polymerization of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the ring-opening polymerization (ROP) of 2-propyl-4,7-dihydro-1,3-dioxepine. As a versatile monomer, its polymerization opens avenues for novel biodegradable polymers with potential applications in drug delivery, medical devices, and advanced materials. This guide delves into the mechanistic underpinnings of the polymerization, offers detailed experimental protocols, and outlines methods for the comprehensive characterization of the resulting polymer.

Introduction: The Potential of Unsaturated Polyacetals

This compound is a seven-membered cyclic acetal containing a reactive double bond within its backbone.[1] This structure is a prime candidate for ring-opening polymerization (ROP), a process driven by the release of inherent ring strain.[2][3] The resulting polymer, a poly(this compound), is an unsaturated polyacetal. The presence of the acetal linkage offers a hydrolytically degradable backbone, a desirable feature for biomedical applications, while the unsaturation provides a site for post-polymerization modification, allowing for the tuning of material properties or the attachment of bioactive molecules.

The polymerization of cyclic acetals can be initiated through various mechanisms, including cationic and radical pathways, leading to polymers with distinct backbone structures.[1] This guide will focus on the cationic ring-opening polymerization (CROP), a common and effective method for polymerizing cyclic ethers and acetals.[4][5]

Mechanistic Insights into Cationic Ring-Opening Polymerization (CROP)

The CROP of cyclic acetals like this compound can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[1] The dominant pathway is influenced by the choice of initiator and reaction conditions.

Active Chain End (ACE) Mechanism

In the ACE mechanism, a cationic initiator (e.g., a strong protic acid) protonates the oxygen atom of the monomer, activating it for nucleophilic attack by another monomer molecule. This process results in a growing polymer chain with a cationic active center at the chain end, which continues to propagate by adding more monomer units.[4][6]

Causality Behind Experimental Choices: While straightforward, the ACE mechanism in CROP of cyclic acetals can be prone to side reactions such as "backbiting," where the active chain end attacks a backbone acetal linkage, leading to the formation of cyclic oligomers and a broader molecular weight distribution.[7] This can make controlling the polymerization challenging.

Activated Monomer (AM) Mechanism

The AM mechanism is often favored when a protic initiator is used in the presence of a nucleophile, such as an alcohol.[8] In this pathway, the monomer is first protonated by the acid catalyst. This activated monomer is then attacked by the hydroxyl group of the initiator or the growing polymer chain, which remains neutral throughout the process.[1]

Causality Behind Experimental Choices: The AM mechanism can offer better control over the polymerization and suppress side reactions like cyclization.[1][7] By maintaining a low concentration of the activated monomer and having the propagation occur from a neutral chain end, the likelihood of intramolecular side reactions is reduced. This typically leads to polymers with more predictable molecular weights and narrower polydispersity.

Below is a diagram illustrating the two competing CROP mechanisms for this compound.

CROP_Mechanisms cluster_ACE Active Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism M1 Monomer AM1 Protonated Monomer I1 H+ (Initiator) I1->M1 Protonation P1 Growing Polymer Chain (Cationic End) AM1->P1 Ring Opening & Propagation M2 Monomer P1->M2 Attack P2 Longer Polymer Chain P1->P2 Propagation M3 Monomer AM2 Protonated Monomer I2 H+ (Initiator) I2->M3 Protonation P3 Growing Polymer Chain (Neutral End) AM2->P3 Ring Opening & Propagation NuH R-OH (Initiator/Chain End) NuH->AM2 Nucleophilic Attack

Caption: Competing mechanisms in the cationic ring-opening polymerization of this compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the desired polymer characteristics and available laboratory equipment.

Materials and Reagents
ReagentPuritySupplier (Example)Notes
This compound>98%Sigma-Aldrich, TCIShould be dried over CaH₂ and distilled under reduced pressure before use to remove any water or impurities.
Dichloromethane (DCM)AnhydrousSigma-AldrichShould be dried using a solvent purification system or by distillation over CaH₂.
Trifluoromethanesulfonic acid (TfOH)>99%Sigma-AldrichA strong protic acid initiator. Handle with extreme care in a fume hood.
Benzyl alcoholAnhydrousSigma-AldrichUsed as an initiator in the AM mechanism. Should be dried and distilled.
MethanolReagent gradeFisher ScientificUsed to quench the polymerization.
Diethyl etherReagent gradeFisher ScientificUsed for polymer precipitation.
Protocol for Cationic Ring-Opening Polymerization (AM Mechanism)

This protocol is designed to favor the Activated Monomer mechanism to achieve better control over the polymerization.

Workflow Diagram:

AM_Protocol_Workflow start Start prep Prepare Monomer and Reagents (Drying and Distillation) start->prep setup Set up Reaction Flask (Inert Atmosphere) prep->setup add_reagents Add Monomer, Solvent, and Benzyl Alcohol setup->add_reagents cool Cool to 0 °C add_reagents->cool initiate Add TfOH Initiator cool->initiate polymerize Polymerize at Room Temperature initiate->polymerize quench Quench with Methanol polymerize->quench precipitate Precipitate in Diethyl Ether quench->precipitate isolate Isolate and Dry Polymer precipitate->isolate characterize Characterize Polymer (NMR, GPC, DSC, TGA) isolate->characterize end End characterize->end

Caption: Workflow for the cationic ring-opening polymerization of this compound via the AM mechanism.

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. This compound, dichloromethane, and benzyl alcohol should be freshly distilled from calcium hydride.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add this compound (e.g., 1.42 g, 10 mmol) and anhydrous dichloromethane (e.g., 10 mL).

  • Initiator Addition: Add benzyl alcohol (e.g., 10.8 mg, 0.1 mmol, for a target degree of polymerization of 100). Stir the solution until homogeneous.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Initiation: Prepare a stock solution of trifluoromethanesulfonic acid in anhydrous dichloromethane (e.g., 1 mg/mL). Add the initiator solution dropwise to the stirred monomer solution (e.g., a catalyst to initiator ratio of 1:10, so 0.01 mmol of TfOH).

  • Polymerization: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the monomer peaks.

  • Quenching: Terminate the polymerization by adding a small amount of methanol (e.g., 1 mL).

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether (e.g., 200 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate into cold diethyl ether to remove residual monomer and initiator.

  • Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.

Expected Polymer Properties
PropertyExpected Value/ObservationTechnique
Structure Confirmation Appearance of broad peaks corresponding to the polymer backbone, disappearance of monomer-specific peaks.¹H NMR, ¹³C NMR
Molecular Weight (Mn) 5,000 - 50,000 g/mol (tunable by monomer/initiator ratio)Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.2 - 1.8 (lower values are indicative of a more controlled polymerization)GPC
Glass Transition Temp (Tg) -20 to 10 °C (expected to be low due to the flexible polyether backbone)Differential Scanning Calorimetry (DSC)[9]
Thermal Stability (Td) Onset of decomposition around 200-250 °C.Thermogravimetric Analysis (TGA)[10]
Detailed Characterization Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the polymer structure and determine the extent of monomer conversion.

  • Protocol: Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Chemical Shifts (δ, ppm):

    • 5.7-5.9: Broad multiplet, vinyl protons (-CH=CH-) in the polymer backbone.

    • 4.5-4.8: Broad multiplet, acetal proton (-O-CH(propyl)-O-).

    • 3.5-4.2: Broad multiplets, methylene protons adjacent to oxygen atoms (-CH₂-O-).

    • 1.3-1.7: Broad multiplet, methylene protons of the propyl group (-CH₂-CH₂-CH₃).

    • 0.8-1.0: Broad triplet, methyl protons of the propyl group (-CH₂-CH₃).

  • Expected ¹³C NMR Chemical Shifts (δ, ppm):

    • 128-132: Vinylic carbons (-CH=CH-).

    • 98-102: Acetal carbon (-O-CH(propyl)-O-).

    • 65-75: Methylene carbons adjacent to oxygen (-CH₂-O-).

    • 30-40: Methylene carbon of the propyl group (-CH₂-CH₂-CH₃).

    • 18-22: Methylene carbon of the propyl group (-CH₂-CH₂-CH₃).

    • 13-15: Methyl carbon of the propyl group (-CH₂-CH₃).

4.2.2. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Protocol: Dissolve the polymer in a suitable solvent like tetrahydrofuran (THF) or chloroform. Use a GPC system calibrated with polystyrene standards.[11]

4.2.3. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg) and observe other thermal events like melting or crystallization if any.[12]

  • Protocol: Heat a small sample of the polymer (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere. A typical heating rate is 10 °C/min. The Tg is observed as a step change in the heat flow.

4.2.4. Thermogravimetric Analysis (TGA)

  • Purpose: To assess the thermal stability of the polymer.[10]

  • Protocol: Heat a polymer sample in a TGA instrument under a nitrogen atmosphere from room temperature to around 600 °C at a heating rate of 10 °C/min. The temperature at which significant weight loss occurs is recorded.

Troubleshooting and Field-Proven Insights

  • Broad PDI: A high PDI can indicate a lack of control over the polymerization, possibly due to the prevalence of the ACE mechanism or the presence of impurities. Ensure all reagents and solvents are scrupulously dried, as water can interfere with cationic polymerizations.[4] Consider lowering the reaction temperature or adjusting the catalyst-to-initiator ratio.

  • Low Monomer Conversion: This can be due to insufficient initiator/catalyst concentration or deactivation of the catalyst. Check the purity of the monomer and solvents. An increase in reaction time or temperature may be necessary, but be mindful that higher temperatures can also promote side reactions.

  • Formation of Cyclic Oligomers: This is a common side reaction in CROP of cyclic acetals.[7] Favoring the AM mechanism by using an alcohol co-initiator can help minimize this. Running the polymerization at a higher monomer concentration can also favor intermolecular propagation over intramolecular cyclization.

Applications and Future Directions

The unsaturated polyacetal derived from this compound holds promise in several areas:

  • Drug Delivery: The biodegradable acetal backbone can be designed for controlled release of encapsulated therapeutics. The double bond allows for the conjugation of targeting ligands.

  • Tissue Engineering: The polymer can be crosslinked through the double bonds to form hydrogels or scaffolds for cell growth.

  • Functional Coatings: The polymer can be used to create degradable and functional coatings for medical devices or other surfaces.

Future research could focus on the copolymerization of this compound with other cyclic monomers to create materials with a wide range of tailored properties. The post-polymerization modification of the double bond is another rich area for exploration, enabling the synthesis of advanced functional materials.

References

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  • Penczek, S., & Gnanou, Y. (2021). Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. ACS Macro Letters, 10(11), 1367-1376. [Link]

  • Sanda, F., & Endo, T. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules, 56(14), 5439-5448. [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Polymers. Retrieved from a relevant instrument manufacturer's website.
  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from a relevant instrument manufacturer's website.
  • Zhang, Y., et al. (2023). Cationic ring-opening copolymerization of a cyclic acetal and γ-butyrolactone: monomer sequence transformation and. Polymer Chemistry. [Link]

  • Odian, G. (2004).
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  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Retrieved from a relevant instrument manufacturer's website.
  • Van der Schueren, L., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. RSC Advances, 10(16), 9470-9479. [Link]

  • Hillmyer, M. A., & Tolman, W. B. (2016). Organocatalytic Cationic Ring-Opening Polymerization of a Cyclic Hemiacetal Ester. Industrial & Engineering Chemistry Research, 55(46), 11845-11852. [Link]

  • Endo, T., & Yokozawa, T. (2006). Exploratory ring‐opening polymerization. V. Radical ring‐opening and cationic polymerization of 2‐methylene‐4‐phenyl‐1,3‐dioxolane. Journal of Polymer Science Part A: Polymer Chemistry, 24(10), 2649-2659.
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  • ResearchGate. (n.d.). Ring-Opening Polymerization of Cyclic Acetals. Retrieved from a relevant scientific networking website.
  • Ke, Z., et al. (2021). Thermally Stable and Solvent-Resistant Conductive Polymer Composites with Cross-Linked Siloxane Network. ACS Applied Polymer Materials, 3(3), 1546-1553. [Link]

  • ResearchGate. (n.d.). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from a relevant scientific networking website.
  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. Retrieved from a relevant instrument manufacturer's website.
  • Arkat USA, Inc. (n.d.). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Retrieved from a relevant scientific journal's website.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC).
  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Retrieved from a relevant scientific networking website.
  • Nexus Analytics. (n.d.). What is Polymer Glass Transition Temperature | DSC vs DMA for Tg Determination. Retrieved from a relevant analytical services company's website.
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Application Notes and Protocols for 2-Propyl-4,7-dihydro-1,3-dioxepine in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The family of 4,7-dihydro-1,3-dioxepines represents a versatile class of molecules in the fragrance and flavor industry.[1] These seven-membered cyclic acetals are known for imparting unique and often natural-smelling notes to compositions. This guide focuses on a specific analogue, 2-Propyl-4,7-dihydro-1,3-dioxepine (CAS: 4469-34-5), a compound with significant potential for creating innovative fragrance experiences.[2][3][4] While its direct olfactory description is not extensively documented in public literature, by examining structurally related compounds, we can infer its likely characteristics and outline a robust methodology for its evaluation and application.

This document provides researchers, perfumers, and formulation scientists with a comprehensive framework for understanding and utilizing this compound. We will delve into its physicochemical properties, propose a systematic approach for its sensory evaluation, and provide detailed protocols for its incorporation into various fragrance applications, from fine perfumery to functional products.

Physicochemical Properties

A thorough understanding of a fragrance ingredient's physical and chemical properties is fundamental to its effective and safe use.

PropertyValueSource
Chemical Name This compound[2][4]
CAS Number 4469-34-5[3][4]
Molecular Formula C₈H₁₄O₂[2][3][4]
Molecular Weight 142.20 g/mol [2][3]
Appearance Colorless to slight yellow liquid (presumed)[5]
Boiling Point 187.6°C at 760 mmHg[3]
Flash Point 61.5°C[3]
Density 0.925 g/cm³[3]
Solubility Soluble in most organic solvents (e.g., ethanol, DPG)[5]

Synthesis Overview: The synthesis of 4,7-dihydro-1,3-dioxepines is typically achieved through the acid-catalyzed cyclization of cis-2-butene-1,4-diol with an appropriate aldehyde or ketone.[2] In the case of this compound, this would involve the reaction of cis-2-butene-1,4-diol with butyraldehyde.

Sensory Profile and Evaluation

The olfactory character of a molecule is the primary determinant of its application in perfumery. Based on analogs, this compound is anticipated to possess a complex and nuanced odor profile. For instance, 4,7-Dihydro-2-(3-pentyl)-l,3-dioxepin is noted for its fresh, carrot-like, earthy, and root-like character.[1] It is plausible that the 2-propyl variant will share some of these characteristics, likely with a greener, fresher, and perhaps slightly less earthy nuance.

Protocol for Olfactory Evaluation

This protocol outlines a systematic approach to characterizing the sensory properties of this compound.

Objective: To define the odor profile, intensity, substantivity, and diffusion of the target molecule.

Materials:

  • This compound (fragrance grade)

  • Ethanol (perfumer's grade, odorless)

  • Dipropylene Glycol (DPG)

  • Standard fragrance blotters (smelling strips)[6]

  • Glass beakers and graduated cylinders

  • Digital scale (accurate to 0.001g)

  • Stopwatch

Methodology:

Part 1: Initial Olfactory Assessment

  • Neat Compound Evaluation:

    • Dip a clean fragrance blotter approximately 1 cm into the neat (undiluted) this compound.[6]

    • Allow the blotter to air for a few seconds to let the most volatile notes settle.

    • Evaluate the odor at intervals: immediately (top note), after 15 minutes, 1 hour, 4 hours, and 24 hours (dry down).[6]

    • Record detailed descriptors at each time point. Note any changes in character.

  • Evaluation in Solution:

    • Prepare a 10% solution of this compound in ethanol.

    • Repeat the blotter evaluation process as described in step 1.

    • Compare the odor profile in solution to the neat compound. The alcoholic solution often provides a better perception of the top notes.

Part 2: Quantitative Sensory Analysis

  • Odor Threshold Determination:

    • Prepare a series of dilutions of this compound in an odorless solvent (e.g., DPG or ethanol) in descending order of concentration (e.g., 1%, 0.1%, 0.01%, 0.001%, etc.).

    • Present the dilutions on blotters to a sensory panel in a randomized and blind manner.

    • The odor detection threshold is the lowest concentration at which a majority of panelists can detect an odor.

  • Substantivity on Different Substrates:

    • Prepare a 1% solution of the molecule in ethanol.

    • Apply a controlled amount of the solution to different substrates: skin, hair, and fabric (e.g., cotton).

    • Evaluate the odor intensity and character at regular intervals over 24 hours to assess its longevity.

Anticipated Odor Profile
AspectDescriptors
Top Notes Green, fresh, slightly fruity, aldehydic
Heart Notes Herbaceous, vegetable-like (akin to carrot or celery), rooty
Base Notes Earthy, woody, subtly sweet

Application in Fragrance Formulations

This compound's hypothesized profile makes it a versatile ingredient for a range of applications. It can be used to impart a natural, fresh, and green character to compositions.

Workflow for Incorporation into a Fragrance Accord

G cluster_0 Phase 1: Conceptualization cluster_1 Phase 2: Dosing Trials cluster_2 Phase 3: Evaluation & Refinement cluster_3 Phase 4: Finalization A Define Target Accord (e.g., Green Fougere, Chypre) B Create Base Accord (e.g., Bergamot, Oakmoss, Coumarin) A->B D Introduce Molecule at Varying Dosages into Base B->D C Prepare Dilutions of This compound (0.1%, 1%, 5%) C->D E Sensory Panel Evaluation (Blotter & Skin) D->E F Analyze Impact on Top, Mid, and Base Notes E->F G Iterative Refinement of Dosage and Accord Balance F->G G->D Re-evaluate H Finalized Accord G->H

Caption: Workflow for incorporating the target molecule into a fragrance accord.

Application Examples and Starting Formulations

The following are hypothetical starting points. The final concentration will depend on the desired effect and the other components of the formula.

1. Fine Fragrance - Modern Chypre

  • Concept: A green, earthy twist on a classic chypre structure.

  • Role of this compound: To provide a fresh, natural, and slightly damp earthiness in the top and heart, complementing the traditional bergamot and oakmoss.

  • Suggested Concentration: 0.1% - 2.0% of the fragrance concentrate.

Protocol:

  • Create a classic chypre accord with bergamot, labdanum, patchouli, and oakmoss.

  • Introduce this compound at 0.5% into the accord.

  • Evaluate the effect on the top note freshness and the transition to the heart.

  • Adjust the concentration based on the desired level of green, earthy character.

  • Consider blending with other green notes like galbanum or violet leaf absolute to enhance its effect.

2. Personal Care - Herbal Shampoo

  • Concept: To create a fresh, natural, and invigorating herbal scent.

  • Role of this compound: To provide a realistic "freshly-picked herb" or "vegetable garden" note that enhances the perception of naturalness.

  • Suggested Concentration: 0.05% - 0.5% of the fragrance concentrate.

Protocol:

  • Develop a base fragrance with notes of rosemary, lavender, and mint.

  • Incorporate this compound at 0.1% to lift the top notes and add a dewy, green quality.

  • Evaluate the performance of the fragrance in the shampoo base, both in the bottle and during use (blooming).

  • Assess the stability of the molecule in the surfactant system over time.

3. Household - Linen Spray

  • Concept: A clean, fresh, and natural-smelling linen spray.

  • Role of this compound: To provide a unique green note that evokes the scent of fresh, line-dried laundry with a hint of nature.

  • Suggested Concentration: 0.2% - 1.5% of the fragrance concentrate.

Protocol:

  • Formulate a simple fresh accord with citrus notes, white musk, and a touch of a floralizer like lily of the valley.

  • Add this compound at 0.8% to introduce a novel green, ozonic character.

  • Evaluate the substantivity of the fragrance on fabric over 48 hours.

  • Ensure compatibility and stability in the aqueous base of the linen spray.

Safety and Regulatory Considerations

As a fragrance ingredient, this compound must be used in accordance with the standards set by the International Fragrance Association (IFRA) and other relevant regulatory bodies.[7][8]

  • Hazard Profile: This compound is listed as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.

  • IFRA Standards: Before commercial use, it is imperative to check the latest IFRA standards for any restrictions or prohibitions on this molecule.[7]

  • Safety Assessment: A comprehensive safety assessment, as outlined by institutions like the Research Institute for Fragrance Materials (RIFM), should be conducted to determine safe usage levels in different consumer product categories.[9][10]

Analytical Quality Control

To ensure the purity and consistency of this compound for fragrance applications, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.[11][12][13][14][15]

GC-MS Protocol for Purity Assessment

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection & Analysis cluster_3 Result A Dilute sample in appropriate solvent (e.g., Hexane) B Inject sample into GC A->B C Separate components based on volatility and column affinity B->C D Ionize and fragment eluted components C->D E Generate mass spectrum for each component D->E F Compare spectra with reference library for identification E->F G Quantify purity based on peak area F->G H Purity Report (%) G->H

Caption: Standard workflow for GC-MS purity analysis of a fragrance ingredient.

Objective: To determine the purity of this compound and identify any impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for this analysis.

Procedure:

  • Sample Preparation: Prepare a 1% solution of the material in a suitable solvent like hexane or ethanol.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • GC Conditions: Use a temperature program that allows for the separation of the main peak from any potential impurities (e.g., starting at 60°C, ramping up to 250°C).

  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Identify any other peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate the purity as the area of the main peak divided by the total area of all peaks. A purity of >97% is generally desirable for fragrance applications.

Conclusion

This compound is a promising fragrance ingredient with the potential to add a unique and natural-smelling green, earthy, and fresh dimension to a wide array of fragrance compositions. While further specific data on its performance and stability is needed, the protocols and guidelines presented in this document provide a solid foundation for its systematic evaluation and creative application. By following these methodologies, fragrance scientists and perfumers can effectively unlock the potential of this intriguing molecule, leading to the creation of novel and memorable fragrances.

References

  • 4,7-DIHYDRO-1,3-DIOXEPINE AND THE PROCESS FOR THEIR MANUFACTURING AND THEIR USE AS A FLAVOR OR FRAGRANCE.
  • This compound. Benchchem.
  • Buy this compound
  • Fragrance and Sensory Appeal Testing. Umbrex.
  • The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. Bedoukian Research.
  • GCMS Analysis. PerfumersWorld.
  • Substituted 4-methyl-4,7-dihydro-1,3-dioxepines, their preparation and use as perfumes.
  • CAS No : 4469-34-5 | Product Name : this compound.
  • Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu.
  • Sensory evalu
  • Safe use and fragrance science. IFRA.
  • Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. PubMed Central.
  • Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.
  • Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM)
  • The passion fruit core: 2-methyl-4-propyl-1,3-oxathiane: chemistry and application in fragrance and flavor.
  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source.
  • Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.
  • Buy CAS 4469-34-5; this compound. hefei tNj chemical.
  • The Characteriz
  • IFRA Compliance Testing for Perfume Ingredients.
  • Sensory Evalu

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Application Notes and Protocols: 2-Propyl-4,7-dihydro-1,3-dioxepine as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-propyl-4,7-dihydro-1,3-dioxepine, a versatile heterocyclic building block, and its application as a precursor in the synthesis of valuable pharmaceutical intermediates. We will delve into the synthetic routes for this compound, explore its chemical reactivity, and present detailed protocols for its conversion into complex molecular architectures relevant to drug discovery and development. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4,7-Dihydro-1,3-dioxepine Scaffold

The 4,7-dihydro-1,3-dioxepine core is a privileged seven-membered heterocyclic motif that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a cyclic acetal and an olefin, presents two key points for chemical manipulation. The acetal functionality acts as a masked 1,3-diol, which can be revealed under acidic conditions, while the double bond is amenable to a variety of addition reactions, such as hydrogenation and epoxidation.[1] This dual reactivity allows for the stereocontrolled introduction of multiple functional groups, making it an attractive starting point for the synthesis of complex molecules, including natural products and pharmaceutical ingredients.[2]

This compound, in particular, offers a balance of reactivity and stability, with the 2-propyl group providing a lipophilic handle that can influence the solubility and reactivity of the molecule and its downstream derivatives. This guide will focus on the practical synthesis of this precursor and its subsequent elaboration into a key intermediate for a biologically active natural product, (-)-Centrolobine, showcasing a powerful application of this chemical entity.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the acid-catalyzed condensation of cis-2-butene-1,4-diol with butyraldehyde.[3] This reaction is a classic example of cyclic acetal formation.[3]

Reaction Mechanism

The reaction proceeds via the initial protonation of the carbonyl oxygen of butyraldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of cis-2-butene-1,4-diol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group followed by the elimination of a water molecule generates an oxonium ion. Finally, an intramolecular nucleophilic attack by the second hydroxyl group of the diol closes the seven-membered ring to yield the this compound. The removal of water is crucial to drive the reaction equilibrium towards the product.[3]

Diagram: Synthesis of this compound

G cluster_products Product Butyraldehyde Butyraldehyde Catalyst p-TsOH, Toluene (Dean-Stark) Butyraldehyde->Catalyst Diol cis-2-Butene-1,4-diol Diol->Catalyst Dioxepine This compound Catalyst->Dioxepine

Caption: Acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • cis-2-Butene-1,4-diol (1.0 eq)

  • Butyraldehyde (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add cis-2-butene-1,4-diol and toluene.

  • Add butyraldehyde and p-toluenesulfonic acid monohydrate to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization Data
PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless liquid
Boiling Point 187.6 °C at 760 mmHg (Predicted)
Density 0.925 g/cm³ (Predicted)

Application in Pharmaceutical Intermediate Synthesis: A Case Study of (-)-Centrolobine

While this compound itself is a valuable building block, its derivatives with other substituents at the 2-position have been instrumental in the total synthesis of natural products with significant biological activity. A prime example is the synthesis of (-)-Centrolobine, a natural product with potential therapeutic applications. The synthesis utilizes a 2-styryl-4,7-dihydro-1,3-dioxepine, which is structurally analogous to the 2-propyl derivative and undergoes similar key transformations.

Synthesis of 2-(2-Phenylethenyl)-4,7-dihydro-1,3-dioxepine

This intermediate can be synthesized using a similar acid-catalyzed condensation, this time between cis-2-butene-1,4-diol and cinnamaldehyde.

Protocol:

The procedure is analogous to the synthesis of this compound, with cinnamaldehyde replacing butyraldehyde. The reaction is carried out under reflux in toluene with a catalytic amount of p-TsOH and a Dean-Stark trap to remove water.

Prins Cyclization to a Tetrahydropyran Intermediate

A key transformation in the synthesis of (-)-Centrolobine is the Prins cyclization.[4][5] This reaction involves the acid-catalyzed addition of an aldehyde to an alkene. In this context, the 2-styryl-4,7-dihydro-1,3-dioxepine can be hydrolyzed in situ to reveal the 1,3-diol, which then undergoes a Prins cyclization with another aldehyde to form a substituted tetrahydropyran ring, a common scaffold in many natural products.[4]

Diagram: Retrosynthetic Analysis of a Tetrahydropyran Intermediate

G cluster_target Target Intermediate cluster_precursors Precursors THP Substituted Tetrahydropyran Dioxepine 2-Styryl-4,7-dihydro-1,3-dioxepine THP->Dioxepine Prins Cyclization Aldehyde Aldehyde THP->Aldehyde Prins Cyclization

Caption: Retrosynthetic approach to a key tetrahydropyran intermediate.

Protocol for Prins Cyclization (Illustrative Example):

Materials:

  • 2-(2-Phenylethenyl)-4,7-dihydro-1,3-dioxepine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.2 eq)

  • Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂) (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 2-(2-phenylethenyl)-4,7-dihydro-1,3-dioxepine and the aldehyde in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted tetrahydropyran.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound and its structural analogs are highly valuable and versatile precursors for the synthesis of complex pharmaceutical intermediates. The straightforward synthesis from readily available starting materials, combined with the dual reactivity of the acetal and olefin functionalities, provides a powerful platform for the construction of diverse molecular architectures. The application of these building blocks in the total synthesis of natural products like (-)-Centrolobine underscores their significance in modern drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important class of compounds in their synthetic endeavors.

References

  • Feng, X., Liu, X., & Dong, S. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(11), 4044–4049. [Link]

  • Song, Z., Zhu, K., Jiang, H., Gong, H., Ye, Z., & Zhang, F. (2022). Synthesis of 1,3-Dioxepine-Fused (Tricyclic) Bispyrazoles Involved with Pyrazolone Derivatives and Dichloromethane. The Journal of Organic Chemistry, 87(6), 4284–4290. [Link]

  • PubChem (n.d.). 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. Retrieved from [Link]

  • García, J. F., & Martín, R. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Organic Letters, 25(22), 4065–4069. [Link]

  • Afridi, S., & Tiscornia, I. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • de Fátima, Â., Modolo, L. V., & de Resende, J. A. L. C. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 69, 655–664. [Link]

  • Oliva, A., & Oltra, J. E. (2022). Recent Advances in the Prins Reaction. Molecules, 27(17), 5621. [Link]

  • Reddy, B. V. S., & Kalivendi, S. V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1118–1182. [Link]

  • Rychnovsky, S. D., Marumoto, S., & Jaber, J. J. (2002). Synthesis of (−)-Centrolobine by Prins Cyclizations that Avoid Racemization. Organic Letters, 4(22), 3919–3922. [Link]

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Application Notes and Protocols for the Functionalization of the Double Bond in 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of 2-Propyl-4,7-dihydro-1,3-dioxepine

This compound is a versatile heterocyclic compound that holds significant promise as a building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a seven-membered dioxepine ring with a strategically positioned double bond, offers a rich platform for a variety of chemical transformations. The functionalization of this double bond is a key strategy for introducing molecular complexity and accessing a diverse range of novel derivatives with potential applications in drug discovery and materials science. This comprehensive guide provides detailed application notes and validated protocols for the epoxidation, dihydroxylation, hydrogenation, and halogenation of the double bond in this compound, empowering researchers to harness the full synthetic utility of this valuable intermediate.

Epoxidation: Formation of Oxirane Derivatives

The epoxidation of the double bond in this compound yields the corresponding epoxide, a highly valuable intermediate due to the strained three-membered oxirane ring, which can be readily opened by various nucleophiles to introduce a wide array of functional groups.

Mechanistic Rationale and Reagent Selection

The most common and effective method for the epoxidation of alkenes is the Prilezhaev reaction, which typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step. This stereospecific syn-addition ensures that the stereochemistry of the starting alkene is transferred to the resulting epoxide.

Diagram 1: Epoxidation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in CH2Cl2 add_mcpba Add m-CPBA solution dropwise at 0 °C start->add_mcpba Controlled addition stir Stir at room temperature add_mcpba->stir Initiate reaction monitor Monitor reaction by TLC stir->monitor Track progress quench Quench with Na2S2O3 solution monitor->quench Reaction complete extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by column chromatography dry->purify

Caption: A typical experimental workflow for the epoxidation of this compound.

Protocol: Epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane and add this solution dropwise to the stirred solution of the dioxepine over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired epoxide.

Parameter Value Rationale
Solvent DichloromethaneInert and good solubility for both reactants.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction.
Equivalents of m-CPBA 1.2 eqEnsures complete conversion of the starting material.
Work-up Na₂S₂O₃ quenchSafely neutralizes the potentially explosive excess peroxy acid.

Dihydroxylation: Synthesis of Vicinal Diols

The dihydroxylation of the double bond in this compound results in the formation of a vicinal diol, a key functional group in many natural products and pharmaceutical agents. This transformation can be achieved with high stereocontrol, particularly through asymmetric methods.

Mechanistic Insight and Stereochemical Control

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[1] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[1] A stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]), is used to regenerate the Os(VIII) catalyst. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the diol. The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis of the resulting osmate ester to yield the diol.

Diagram 2: Sharpless Asymmetric Dihydroxylation Cycle

OsO4 OsO4 (cat.) Complex Chiral OsO4-Ligand Complex OsO4->Complex Ligand Chiral Ligand (DHQ or DHQD) Ligand->Complex OsmateEster Osmate Ester Intermediate Complex->OsmateEster [3+2] Cycloaddition Alkene 2-Propyl-4,7-dihydro- 1,3-dioxepine Alkene->OsmateEster Diol Chiral Diol Product OsmateEster->Diol Hydrolysis OsVI Os(VI) OsmateEster->OsVI OsVI->OsO4 Reoxidation Cooxidant K3[Fe(CN)6] (Co-oxidant) ReducedCooxidant K4[Fe(CN)6] Cooxidant->ReducedCooxidant Reduction

Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.

Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

  • This compound

  • AD-mix-α or AD-mix-β (commercially available reagent mixtures)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Methanesulfonamide (CH₃SO₂NH₂, if required for terminal or monosubstituted alkenes, though likely not necessary here)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other, typically 1.4 g per mmol of alkene).

  • Stir the mixture at room temperature until the two phases become clear, and then cool to 0 °C in an ice bath.

  • Add this compound (1.0 eq) to the cold, stirred AD-mix solution.

  • Stir the reaction vigorously at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, add solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature.

  • Stir for an additional 1 hour.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel.

Parameter Value Rationale
Reagent AD-mix-α or AD-mix-βProvides all necessary reagents in a convenient, pre-mixed form and determines the product's stereochemistry.
Solvent System t-BuOH/H₂O (1:1)Biphasic system that facilitates the reaction.
Temperature 0 °CLower temperature generally improves enantioselectivity.
Quenching Agent Sodium sulfiteReduces the osmate ester to the diol and Os(VI).

Hydrogenation: Saturation of the Double Bond

Hydrogenation of the double bond in this compound leads to the corresponding saturated 2-propyl-1,3-dioxepane. This reaction is valuable for removing the unsaturation and producing a more flexible seven-membered ring system.

Mechanistic Considerations and Catalyst Selection

Catalytic hydrogenation is a widely used method for the reduction of alkenes. The reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). The alkene adsorbs onto the surface of the metal catalyst, followed by the sequential addition of two hydrogen atoms to the same face of the double bond, resulting in a syn-addition.

Diagram 3: Hydrogenation Experimental Setup

cluster_setup Hydrogenation Apparatus cluster_procedure Procedure Flask Round-bottom flask (with stir bar) Septum Septum H2_balloon H2 Balloon Needle Needle H2_balloon->Needle Needle->Septum Introduce H2 Dissolve Dissolve substrate in solvent Add_catalyst Add Pd/C catalyst Dissolve->Add_catalyst Evacuate_fill Evacuate and backfill with H2 (3x) Add_catalyst->Evacuate_fill Stir_H2 Stir under H2 atmosphere Evacuate_fill->Stir_H2 Filter Filter through Celite Stir_H2->Filter Concentrate Concentrate filtrate Filter->Concentrate

Caption: A schematic of a typical laboratory setup for catalytic hydrogenation.

Protocol: Catalytic Hydrogenation with Pd/C

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol % by weight) to the solution.

  • Seal the flask with a septum and equip it with a hydrogen-filled balloon.

  • Carefully evacuate the flask and backfill with hydrogen gas. Repeat this process two more times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is no longer detectable.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-propyl-1,3-dioxepane, which can be further purified by distillation if necessary.

Parameter Value Rationale
Catalyst 10% Pd/CA highly effective and commonly used catalyst for alkene hydrogenation.
Solvent Methanol or Ethyl AcetatePolar aprotic solvents that are suitable for hydrogenation.
Hydrogen Source H₂ balloonProvides a convenient and safe source of hydrogen for lab-scale reactions.
Filtration Celite®A filter aid that effectively removes the fine particles of the heterogeneous catalyst.

Halogenation: Electrophilic Addition of Bromine

The addition of a halogen, such as bromine (Br₂), across the double bond of this compound results in the formation of a vicinal dibromide. This reaction proceeds via an electrophilic addition mechanism and is a fundamental transformation in organic synthesis.

Mechanistic Pathway

The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion, which is generated in the first step, then attacks one of the carbon atoms of the bromonium ion in an Sₙ2-like fashion, leading to the opening of the three-membered ring and the formation of the trans-dibrominated product.[2]

Diagram 4: Bromination Mechanism

start This compound + Br2 bromonium Cyclic Bromonium Ion Intermediate start->bromonium Electrophilic attack product trans-5,6-Dibromo-2-propyl- 1,3-dioxepane bromonium->product Nucleophilic attack by Br-

Caption: The mechanism of electrophilic addition of bromine to the dioxepine.

Protocol: Bromination of the Double Bond

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate, pressure-equalizing dropping funnel, prepare a solution of bromine (1.05 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of the dioxepine. The characteristic red-brown color of bromine should disappear upon addition.

  • Continue the addition until a faint persistent bromine color is observed.

  • Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the bromine color is completely discharged.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibrominated product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Parameter Value Rationale
Solvent DichloromethaneAn inert solvent suitable for bromination reactions.
Temperature 0 °CHelps to control the exothermic reaction and minimize side reactions.
Equivalents of Bromine 1.05 eqA slight excess ensures complete consumption of the starting material.
Work-up Na₂S₂O₃ quenchRemoves any unreacted bromine from the reaction mixture.

Conclusion

The protocols detailed in this guide provide a robust framework for the versatile functionalization of the double bond in this compound. By employing these methods, researchers can access a rich diversity of novel molecular architectures, paving the way for the development of new therapeutic agents and advanced materials. As with all chemical procedures, appropriate safety precautions should be taken, and the reaction conditions may require optimization depending on the specific research objectives.

References

  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. Journal of Organic Chemistry, 57(10), 2768-2771.
  • Prilezhaev, N. A. (1909). Oxidation of unsaturated compounds with organic peroxides. Berichte der deutschen chemischen Gesellschaft, 42(4), 4811-4815.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Strategic Deprotection: A Detailed Protocol for the Acid-Catalyzed Hydrolysis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of multi-step organic synthesis, particularly within drug development, the strategic use of protecting groups is paramount for achieving chemoselectivity.[1][2] Acetals are a cornerstone of carbonyl protection, valued for their stability in neutral to strongly basic conditions.[3][4] Their effective removal, or deprotection, is as critical as their installation. This document provides an in-depth guide to the hydrolysis of 2-Propyl-4,7-dihydro-1,3-dioxepine, a seven-membered cyclic acetal. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting.

Introduction: The Role of Acetal Hydrolysis in Synthesis

The 4,7-dihydro-1,3-dioxepine moiety serves as a robust protecting group for aldehydes and ketones.[5] Its structure, a cyclic acetal, effectively masks the electrophilic nature of the carbonyl carbon from nucleophiles and basic reagents, such as Grignard reagents or metal hydrides.[3][6] The deprotection via hydrolysis is an equilibrium-driven process, typically catalyzed by acid in the presence of excess water.[7][8][9] Mastering this reaction is essential for unmasking the carbonyl group at the desired stage of a synthetic pathway, enabling the completion of complex molecular architectures. This application note focuses on the specific substrate this compound, which upon hydrolysis, yields butyraldehyde and cis-2-butene-1,4-diol.

The Reaction Mechanism: An In-Depth Look

The acid-catalyzed hydrolysis of an acetal is the microscopic reverse of its formation.[7][10] The reaction proceeds through a series of reversible protonation and nucleophilic attack steps. The presence of a large excess of water is crucial to drive the equilibrium towards the deprotected products, in accordance with Le Châtelier's principle.[6][9]

The mechanism can be delineated into the following key stages:

  • Protonation of an Acetal Oxygen: The reaction is initiated by the protonation of one of the ether oxygens by an acid catalyst (H₃O⁺), converting it into a good leaving group.[6][7]

  • Formation of an Oxocarbenium Ion: The C-O bond cleaves, and the resulting alcohol group leaves. This step is facilitated by the lone pair of electrons on the adjacent oxygen, which form a resonance-stabilized oxocarbenium ion. This is often the rate-determining step.[9]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[6]

  • Deprotonation to Form a Hemiacetal: A base (e.g., water) removes a proton from the newly added oxygen, yielding a neutral hemiacetal intermediate.

  • Protonation of the Second Oxygen: The second ether oxygen of the hemiacetal is protonated, preparing it to leave.

  • Carbonyl Formation: The hydroxyl group's oxygen forms a π-bond with the carbon, expelling the second molecule of the diol and forming a protonated carbonyl group.

  • Final Deprotonation: A final deprotonation step by a base yields the neutral carbonyl compound and regenerates the acid catalyst.

Acetal Hydrolysis Mechanism cluster_0 Part 1: Acetal to Hemiacetal cluster_1 Part 2: Hemiacetal to Carbonyl A Acetal + H₃O⁺ B Protonated Acetal A->B Protonation C Oxocarbenium Ion + Diol (Part 1) B->C Ring Opening D Hemiacetal Intermediate C->D H₂O Attack & Deprotonation E Hemiacetal + H₃O⁺ F Protonated Hemiacetal E->F Protonation G Protonated Carbonyl + Diol F->G Elimination of Diol H Carbonyl + H₃O⁺ G->H Deprotonation

Caption: A logical flow diagram of the two major stages in acetal hydrolysis.

Experimental Protocol

This protocol provides a robust method for the hydrolysis of this compound. The causality behind the choice of reagents is to ensure efficient reaction under mild conditions, minimizing potential side reactions involving the alkene functionality.

Materials and Reagents
ReagentGradeSupplierNotes
This compound (C₈H₁₄O₂)≥97%VariousStarting material. Harmful if swallowed, causes skin/eye irritation.[5] Handle with care.
Tetrahydrofuran (THF)AnhydrousVariousCo-solvent to ensure miscibility.
Deionized Water (H₂O)High Purity-Serves as the nucleophile and drives the equilibrium.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)Reagent GradeVariousAcid catalyst. Other acids like HCl or H₂SO₄ can be used but p-TsOH is often milder.[9]
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Prepared in-houseUsed to quench the reaction.
Diethyl Ether (or Ethyl Acetate)ACS GradeVariousExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousDrying agent.
TLC PlatesSilica gel 60 F₂₅₄VariousFor reaction monitoring.
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Glassware for extraction (separatory funnel) and filtration

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup: Combine Substrate, THF, H₂O start->setup initiate Initiate Reaction: Add p-TsOH catalyst setup->initiate react Stir at Room Temp (Monitor by TLC) initiate->react quench Quench Reaction: Add sat. NaHCO₃ react->quench Upon Completion extract Work-up: Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Products (e.g., Distillation) concentrate->purify end End: Characterization purify->end

Caption: High-level workflow for the hydrolysis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 35.2 mmol).

  • Solvent Addition: Add tetrahydrofuran (THF, 35 mL) and deionized water (10 mL). Stir the mixture until the substrate is fully dissolved, resulting in a biphasic or homogeneous solution. The use of a co-solvent like THF is critical for ensuring adequate mixing of the organic substrate and the aqueous reagent.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 335 mg, 1.76 mmol, 0.05 eq.). A catalytic amount is sufficient; excess acid can promote side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (approx. 20-25 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes. Use a 4:1 Hexanes:Ethyl Acetate eluent system. The starting acetal will have a higher Rf value than the more polar diol product. The aldehyde may also be visualized with a potassium permanganate stain. The reaction is typically complete within 2-4 hours.

  • Quenching: Once TLC analysis indicates the complete consumption of the starting material, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).[11] Continue stirring for 10 minutes until gas evolution ceases. This step neutralizes the acid catalyst, preventing further reaction during work-up.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). The butyraldehyde product will be extracted into the organic phase, while the cis-2-butene-1,4-diol will preferentially remain in the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate carefully using a rotary evaporator with a low-temperature water bath (≤30 °C) to minimize the loss of the volatile butyraldehyde product (b.p. 75 °C).

  • Purification and Isolation:

    • Butyraldehyde: The concentrated organic phase contains butyraldehyde. It can be purified further by fractional distillation if necessary.

    • cis-2-butene-1,4-diol: This product remains in the aqueous layer from the extraction. It can be isolated by saturation of the aqueous layer with NaCl followed by continuous extraction with ethyl acetate, or by removal of water under high vacuum.

Troubleshooting and Optimization

IssueProbable CauseRecommended Solution
Incomplete Reaction 1. Insufficient catalyst. 2. Not enough water to drive equilibrium. 3. Low temperature.1. Add another small portion of the acid catalyst. 2. Add more water to the reaction mixture. 3. Gently warm the reaction to 30-40 °C to increase the rate.[11]
Low Product Yield 1. Loss of volatile butyraldehyde during work-up. 2. Inefficient extraction of the diol.1. Use a low-temperature bath for rotary evaporation. 2. Perform multiple extractions or use a continuous extractor for the highly water-soluble diol.
Side Product Formation Reaction with the C=C double bond under harsh acidic conditions.Use a milder catalyst (e.g., p-TsOH vs. H₂SO₄) and avoid high temperatures. Ensure the reaction is quenched promptly upon completion.

Conclusion

The acid-catalyzed hydrolysis of this compound is a fundamental and reliable method for the deprotection of a carbonyl group. By understanding the reaction mechanism and carefully controlling the experimental parameters—particularly the stoichiometric excess of water and the choice of acid catalyst—researchers can achieve high yields of the desired aldehyde and diol. The protocol and insights provided herein offer a comprehensive guide for scientists in synthetic chemistry and drug development, ensuring the successful application of this crucial deprotection strategy.

References

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Retrieved from [Link]

  • Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(17), 6143–6149. Retrieved from [Link]

  • Musgrave, R. (2017, March 13). Cyclic Acetal / Ketal Hydrolysis. [Video]. YouTube. Retrieved from [Link]

  • ProQuest. (n.d.). Kinetics and Mechanism of Initiated Oxidation of 4,7-Dihydro-1,3-dioxepines. Retrieved from [Link]

  • Ashenhurst, J. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

Sources

Application Note: A Streamlined, Gram-Scale Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

2-Propyl-4,7-dihydro-1,3-dioxepine (CAS No: 4469-34-5) is a seven-membered heterocyclic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1][2] This molecule is of considerable interest within the fields of organic synthesis and medicinal chemistry. It serves as a versatile synthetic building block for the development of novel pharmaceutical compounds and is utilized as an analytical standard for High-Performance Liquid Chromatography (HPLC).[1]

The structural framework of this compound is characterized by a dihydro-1,3-dioxepine core, which contains a cyclic acetal and an olefinic bond.[1] These two functional groups provide distinct sites for chemical modification. The acetal is susceptible to hydrolysis under acidic conditions, allowing for deprotection or transformation, while the double bond can undergo a variety of addition reactions, such as hydrogenation or epoxidation. This dual reactivity makes it a valuable intermediate for constructing more complex molecular architectures.[1] This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound, focusing on the underlying chemical principles, procedural safety, and analytical validation.

Principle of Synthesis: Acid-Catalyzed Acetalization

The most direct and efficient method for constructing the 4,7-dihydro-1,3-dioxepine ring system is the acid-catalyzed condensation of cis-2-butene-1,4-diol with an appropriate aldehyde—in this case, butyraldehyde.[1] This reaction is a classic example of cyclic acetal formation.

Mechanism: The reaction mechanism proceeds through several equilibrium steps:

  • Protonation: The acidic catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of butyraldehyde, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the hydroxyl groups of cis-2-butene-1,4-diol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.

  • Dehydration: The newly formed hydroxyl group in the hemiacetal is protonated and subsequently eliminated as a water molecule, generating a resonance-stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol backbone performs an intramolecular nucleophilic attack on the oxocarbenium ion, closing the seven-membered ring.

  • Deprotonation: The final step involves the deprotonation of the cyclic oxonium ion to regenerate the acid catalyst and yield the final this compound product.

To drive this reversible reaction to completion, the water generated as a byproduct is continuously removed from the reaction mixture via azeotropic distillation using a Dean-Stark apparatus.[1] This application of Le Châtelier's principle is critical for achieving high yields.

cluster_mechanism Reaction Mechanism Butyraldehyde Butyraldehyde Protonated_Aldehyde Protonated Aldehyde Butyraldehyde->Protonated_Aldehyde + H+ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + cis-2-butene-1,4-diol Oxocarbenium_Ion Oxocarbenium Ion Hemiacetal->Oxocarbenium_Ion - H2O Product This compound Oxocarbenium_Ion->Product Intramolecular Cyclization - H+

Caption: The acid-catalyzed mechanism for cyclic acetal formation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )Role
cis-2-Butene-1,4-diol6117-80-2C₄H₈O₂88.11Diol Substrate
Butyraldehyde (Butanal)123-72-8C₄H₈O72.11Aldehyde Substrate
p-Toluenesulfonic acid (p-TSA)6192-52-5C₇H₁₀O₄S190.22Acid Catalyst
Toluene108-88-3C₇H₈92.14Solvent (Azeotrope)
Sodium Bicarbonate (Sat. Soln.)144-55-8NaHCO₃84.01Neutralizing Agent
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying Agent
Laboratory Equipment
  • Three-neck round-bottom flask (500 mL)

  • Dean-Stark apparatus with reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus (short path)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical Instruments: NMR Spectrometer, FT-IR Spectrometer, GC-MS

Detailed Experimental Protocol

This protocol is designed for a gram-scale synthesis, starting with approximately 10 grams of cis-2-butene-1,4-diol.

Step 1: Reaction Setup
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a glass stopper.

  • In a chemical fume hood, charge the flask with toluene (200 mL) .

  • Add 10.0 g (113.5 mmol) of cis-2-butene-1,4-diol to the flask.

  • Add 9.0 g (124.8 mmol, 1.1 equivalents) of butyraldehyde. Using a slight excess of the aldehyde helps to drive the reaction towards completion.

  • Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.25 g, ~1.3 mmol) .

Step 2: Azeotropic Dehydration
  • Begin stirring the mixture and gently heat the flask using a heating mantle.

  • Bring the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 2.05 mL .

  • Continue the reflux for 2-4 hours, or until no more water is observed collecting in the trap. This indicates the reaction has reached completion.

Step 3: Reaction Work-up and Neutralization
  • Turn off the heat and allow the reaction mixture to cool to room temperature.

  • Carefully transfer the cooled mixture to a 500 mL separatory funnel.

  • Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form during the neutralization of the acid catalyst.

  • Allow the layers to separate. Remove and discard the lower aqueous layer.

  • Wash the organic layer with an additional 50 mL of deionized water to remove any residual salts. Again, discard the aqueous layer.

Step 4: Drying and Solvent Removal
  • Transfer the organic layer to a clean Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) to the flask to dry the solution. Swirl the flask until the drying agent no longer clumps together.

  • Filter the mixture to remove the MgSO₄.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene solvent.

Step 5: Purification by Vacuum Distillation
  • Transfer the resulting crude oil to a small round-bottom flask suitable for vacuum distillation.

  • Purify the product by vacuum distillation. The product is expected to be a clear liquid. Collect the fraction at the appropriate boiling point and pressure. While specific boiling points are not widely reported, similar structures suggest a boiling point in the range of 60-80 °C at reduced pressure.[3][4]

  • The purified product, this compound, should be stored in a cool, dry place.[2]

cluster_workflow Experimental Workflow A 1. Reaction Setup (Reagents + Toluene + p-TSA) B 2. Azeotropic Reflux (Dean-Stark, ~3h) A->B C 3. Work-up (Cool, Neutralize with NaHCO3) B->C D 4. Extraction & Drying (Separate layers, Dry with MgSO4) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purification (Vacuum Distillation) E->F G 7. Characterization (NMR, IR, GC-MS) F->G

Caption: A summary of the gram-scale synthesis workflow.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol [1]
Appearance Colorless Liquid
¹H NMR (CDCl₃) δ ~5.8 (m, 2H, -CH=CH-), ~4.6 (t, 1H, -O-CH(Pr)-O-), ~4.2 (m, 4H, -O-CH₂-), ~1.6 (m, 2H, -CH₂-CH₂-CH₃), ~1.4 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~130 (-CH=CH-), ~105 (-O-CH(Pr)-O-), ~65 (-O-CH₂-), ~38 (-CH₂-CH₂-CH₃), ~18 (-CH₂-CH₃), ~14 (-CH₃)
FT-IR (neat) ν (cm⁻¹) ~2960 (C-H, sp³), ~2870 (C-H, sp³), ~1650 (C=C), ~1150 (C-O-C, acetal stretch), ~1050 (C-O)
Mass Spec (EI) m/z = 142 (M⁺), 99 (M⁺ - C₃H₇)

Safety and Handling Precautions

All experimental procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • cis-2-Butene-1,4-diol: Harmful if swallowed. May cause damage to organs (liver, kidney, blood) through prolonged or repeated exposure.[5] Avoid inhalation and skin contact.[5]

  • Butyraldehyde: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

  • Toluene: Flammable liquid. Can cause skin, eye, and respiratory irritation. Inhalation of high concentrations can lead to central nervous system depression.

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • General Handling: Avoid open flames and sources of ignition.[6] Ensure adequate ventilation.[7] All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The protocol detailed herein provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the azeotropic removal of water, researchers can reliably obtain this valuable synthetic intermediate in high yield and purity. The causality behind each step—from the choice of an acid catalyst to drive acetal formation to the specific work-up procedure for purification—is grounded in fundamental principles of organic chemistry, ensuring a reproducible and trustworthy outcome for professionals in research and drug development.

References

  • CAS No: 4469-34-5 | this compound | Pharmaffiliates. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-isopropyl-4,7-dihydro-1,3-dioxepine - ChemSynthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors. (n.d.). Material Science Research India. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: 1,4-Butanediol - Carl ROTH. (n.d.). Retrieved January 22, 2026, from [Link]

  • ICSC 1104 - 1,4-BUTANEDIOL. (1999, March). Retrieved January 22, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. This guide provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol based on established chemical principles.

Introduction

This compound is a valuable heterocyclic compound used as a synthetic building block in the development of new pharmaceutical compounds and as a fragrance component.[1][2] Its structure, featuring a seven-membered cyclic acetal and an olefin, provides two key sites for further chemical modification.[1] The most direct and common synthetic route is the acid-catalyzed acetalization of cis-2-butene-1,4-diol and butyraldehyde.[1] While seemingly straightforward, this equilibrium-driven reaction presents several challenges that can impact yield and purity. This guide will explore the critical parameters of this synthesis and provide solutions to overcome common obstacles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield in this acetalization is typically traced back to one of three areas: inefficient water removal, reactant quality, or suboptimal reaction conditions.

  • Inefficient Water Removal: The formation of the dioxepine is a reversible condensation reaction that produces one equivalent of water. According to Le Châtelier's principle, this water must be removed to drive the equilibrium toward the product. The most common method is azeotropic distillation using a Dean-Stark apparatus.

    • Causality: If water is not efficiently removed, it can hydrolyze the product back to the starting materials, leading to a low equilibrium concentration of the desired dioxepine.

    • Troubleshooting Steps:

      • Verify Apparatus Setup: Ensure all glass joints are properly sealed to prevent the escape of azeotrope vapors or the entry of atmospheric moisture.

      • Check Solvent Volume: The solvent (e.g., toluene, cyclohexane) level in the reaction flask must be sufficient to maintain a constant reflux and azeotropic removal.

      • Monitor Water Collection: Observe the Dean-Stark trap. You should see the condensed azeotrope separating into two layers (water at the bottom, organic solvent on top). If water collection is slow or stops before the theoretical amount is collected, your reaction has stalled.

  • Reactant Quality:

    • cis-2-butene-1,4-diol Purity: The starting diol must be the cis-isomer. The trans-isomer is sterically unable to cyclize to form the seven-membered ring and will remain as an unreacted impurity, thus lowering the theoretical yield. Commercially available 2-butene-1,4-diol is often a mixture of cis and trans isomers.[3]

    • Butyraldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids (butyric acid in this case) upon exposure to air. The presence of acidic impurities can interfere with the primary acid catalyst and promote side reactions. Butyraldehyde can also self-condense (aldol condensation) under acidic or basic conditions.

    • Troubleshooting Steps:

      • Confirm Diol Isomer: Use NMR or HPLC to verify the isomeric purity of your 2-butene-1,4-diol.[3] If significant trans-isomer is present, purification is necessary.

      • Use Fresh Aldehyde: Use freshly distilled butyraldehyde for best results. Keep the container sealed under an inert atmosphere (N₂ or Ar).

  • Suboptimal Reaction Conditions:

    • Catalyst Amount: Too little catalyst will result in a slow reaction that may not reach completion. Too much acid can promote side reactions like polymerization of the aldehyde or dehydration of the diol.

    • Temperature: The reaction temperature must be high enough to allow for efficient reflux and azeotropic removal of water. For toluene, this is ~110-111°C.

Visual Workflow: Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_water cluster_reagents cluster_conditions start Low Yield (<60%) check_water Investigate Water Removal start->check_water check_reagents Investigate Reactant Quality start->check_reagents check_conditions Investigate Reaction Conditions start->check_conditions dean_stark Dean-Stark Setup Correct? check_water->dean_stark Is... diol_purity Diol is >95% cis-isomer? check_reagents->diol_purity Is... catalyst_load Catalyst Loading Optimal? check_conditions->catalyst_load Is... solvent_vol Sufficient Solvent Volume? dean_stark->solvent_vol water_collect Water Collecting? solvent_vol->water_collect solution Problem Identified & Resolved water_collect->solution aldehyde_purity Aldehyde is Freshly Distilled? diol_purity->aldehyde_purity aldehyde_purity->solution temp Correct Reflux Temp? catalyst_load->temp temp->solution

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Question 2: My reaction mixture turns dark brown/black, and I observe polymer formation. What is happening?

Answer: Dark coloration and polymerization are classic signs of undesirable side reactions, often promoted by excessive heat or catalyst concentration.

  • Causality: Butyraldehyde can undergo acid-catalyzed self-condensation and polymerization. Similarly, under harsh acidic conditions, the olefin in the cis-2-butene-1,4-diol or the final dioxepine product can also be susceptible to polymerization or degradation.

  • Troubleshooting Steps:

    • Reduce Catalyst Concentration: Use a catalytic amount of acid (e.g., 0.1-0.5 mol% relative to the limiting reagent).

    • Control Temperature: Ensure the heating mantle is not set too high. A gentle reflux is all that is required. Vigorous, uncontrolled boiling can create localized hot spots that accelerate decomposition.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (N₂) can prevent aldehyde oxidation, the products of which may contribute to discoloration.

    • Purification: If polymerization has occurred, the crude product will be difficult to purify by distillation. A flash chromatography step on silica gel may be required to separate the desired product from the polymeric baseline material, though this can be challenging with a non-polar product.

Frequently Asked Questions (FAQs)

Q1: Why is cis-2-butene-1,4-diol required for this synthesis?

The geometry of the cis isomer is critical for the intramolecular cyclization step. The two hydroxyl groups are on the same side of the double bond, allowing them to readily react with the carbonyl carbon of butyraldehyde to form the seven-membered ring. The hydroxyl groups in the trans isomer are on opposite sides, making intramolecular ring closure sterically impossible.

Q2: Can I use other acid catalysts besides p-toluenesulfonic acid (p-TsOH)?

Yes, other acid catalysts can be effective. The key is to use a non-nucleophilic acid that is soluble in the reaction medium.

  • Sulfamic Acid (H₂NSO₃H): A mild, stable, and inexpensive solid acid catalyst that has been shown to be effective for acetalizations.[4]

  • Heterogeneous Catalysts: Acidic resins (e.g., Amberlyst-15) or acid-treated clays can also be used.[4] A major advantage is that they can be filtered off after the reaction, simplifying the workup procedure as a neutralization wash is not required.

Catalyst TypeAdvantagesDisadvantages
p-Toluenesulfonic Acid Inexpensive, effective, well-documentedRequires aqueous neutralization during workup
Sulfamic Acid Inexpensive, stable, recyclable[4]May require slightly longer reaction times
Acidic Resins Easily removed by filtration, simplifies workupCan be more expensive, may have lower activity

Q3: How do I monitor the reaction's progress?

The most common methods are Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Spot the reaction mixture against the starting materials. The product, being less polar than the diol, will have a higher Rf value. The disappearance of the limiting reagent (usually the diol) indicates the reaction is complete.

  • GC: A small aliquot of the reaction mixture can be analyzed to quantify the conversion of starting materials to the product. This is the most accurate method for determining when the reaction has reached equilibrium.

Q4: What is the mechanism of the acid-catalyzed reaction?

The reaction proceeds via a standard acetal formation mechanism.

  • Protonation: The acid catalyst protonates the carbonyl oxygen of butyraldehyde, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack (1st OH): One of the hydroxyl groups of cis-2-butene-1,4-diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton Transfer & Dehydration: A proton is transferred to the other oxygen, and a molecule of water is eliminated, forming a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization (2nd OH): The second hydroxyl group on the chain attacks the oxonium ion carbon, closing the seven-membered ring.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the cyclic oxonium ion, yielding the final this compound product.

Visual Representation: Reaction Mechanism

Reaction_Mechanism Butyraldehyde Butyraldehyde Protonated_Aldehyde Protonated Aldehyde (Electrophilic) Butyraldehyde->Protonated_Aldehyde + H⁺ Diol cis-2-Butene-1,4-diol Hemiacetal Hemiacetal Intermediate H_plus H⁺ (catalyst) Protonated_Aldehyde->Hemiacetal + Diol Oxonium_Ion Oxonium Ion Hemiacetal->Oxonium_Ion - H₂O Product This compound Oxonium_Ion->Product Intramolecular Cyclization Product->H_plus - H⁺ (catalyst regeneration) Water H₂O

Caption: Simplified mechanism of acid-catalyzed dioxepine formation.

High-Yield Experimental Protocol

This protocol details a standard procedure for the synthesis of this compound with optimized conditions for high yield.

Materials & Equipment:

  • cis-2-Butene-1,4-diol (>95% purity)

  • Butyraldehyde (freshly distilled)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add cis-2-butene-1,4-diol (8.81 g, 0.10 mol), freshly distilled butyraldehyde (7.93 g, 0.11 mol, 1.1 eq), and toluene (100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.01 eq).

  • Reaction: Begin stirring and heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (1.8 mL) has been collected, or until water no longer collects in the trap (typically 3-5 hours). Monitor the reaction by TLC or GC if desired.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

  • Workup - Drying: Wash the organic layer with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid. (Boiling point: approx. 187°C at 760 mmHg).[5]

Safety Precautions:

  • This procedure should be performed in a well-ventilated fume hood.

  • Butyraldehyde has a strong, unpleasant odor and is flammable.

  • Toluene is flammable and toxic.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The final product is harmful if swallowed and causes skin and eye irritation.[1][6]

References

  • Feng, X., & Liu, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(25), 8844–8850. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. Retrieved from [Link]

  • Wang, Z., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1565-1569. Retrieved from [Link]

  • Google Patents. (n.d.). EP0221444B1 - Substituted 4-methyl-4,7-dihydro-1,3-dioxepines, their preparation and use as perfumes.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Homework.Study.com. (n.d.). When an aldehyde or ketone is treated with a diol such as ethylene glycol.... Retrieved from [Link]

  • ResearchGate. (n.d.). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration.... Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4,7-dihydro-1,3-dioxepines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,7-dihydro-1,3-dioxepines. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during the acid-catalyzed condensation of cis-2-butene-1,4-diol with aldehydes and ketones. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Introduction: The Synthetic Challenge

The most common route to 4,7-dihydro-1,3-dioxepines is the acid-catalyzed acetalization between cis-2-butene-1,4-diol and a suitable carbonyl compound. While straightforward in principle, this reaction is governed by an equilibrium that presents several practical challenges. The presence of a strained seven-membered ring and an olefinic bond, all under acidic conditions, creates a landscape ripe for competing side reactions. This guide will help you navigate this landscape to achieve high yields and purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: Low or Stagnant Yields and Incomplete Conversion

Question: "My reaction has been running for hours, but TLC/GC-MS analysis shows a large amount of unreacted starting material and an intermediate spot. Why isn't my reaction going to completion?"

This is the most frequently encountered issue. The root cause almost always relates to the reversible nature of acetal formation. The reaction proceeds through a hemiacetal intermediate, and the entire process is in equilibrium. To drive the reaction forward, the water byproduct must be efficiently removed.

Answer & Troubleshooting Steps:

  • The Culprit: Water. Acetal formation is a condensation reaction that releases one equivalent of water. According to Le Châtelier's principle, the presence of this water will push the equilibrium back towards the starting materials. Inefficient water removal is the primary cause of stalled reactions.

  • Mechanistic Insight: The reaction first forms a hemiacetal, which is often stable enough to be observed by analytical methods. The subsequent acid-catalyzed elimination of water to form an oxocarbenium ion, followed by the final ring closure, is the critical, water-sensitive step. Failure to remove water traps the reaction at the hemiacetal stage.

  • Solution: Rigorous Water Removal. The use of a Dean-Stark apparatus is the most effective method for continuous water removal.[1][2][3]

    • Solvent Choice: Use a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. The solvent should be refluxed vigorously enough to ensure a steady collection of the azeotrope in the Dean-Stark trap.

    • Apparatus Setup: Ensure the glassware is oven-dried and assembled hot under an inert atmosphere (N₂ or Argon) to exclude atmospheric moisture. Insulating the reaction flask and the arm of the Dean-Stark trap can improve the efficiency of the azeotropic removal.[4]

Experimental Protocol: Optimized Acetalization with Dean-Stark Trap

  • Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted to a Dean-Stark trap, and a stopper. Purge the system with dry nitrogen.

  • Reagents: Charge the flask with cis-2-butene-1,4-diol (1.0 eq.), the carbonyl compound (1.0-1.1 eq.), and dry toluene (sufficient to fill the flask and the Dean-Stark trap).

  • Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq.).

  • Reaction: Heat the mixture to a vigorous reflux. You should observe the cloudy azeotrope condensing and collecting in the trap. The lower aqueous layer will separate, and the upper toluene layer will return to the flask.

  • Monitoring: Continue refluxing until no more water collects in the trap and TLC/GC analysis shows complete consumption of the starting material.

Issue 2: Formation of a Polymer or Insoluble Sludge

Question: "During the reaction, my mixture became viscous and a white/yellow precipitate or sludge formed, complicating the workup and significantly lowering my yield. What is causing this polymerization?"

Answer & Troubleshooting Steps:

Polymerization is a significant side reaction, particularly when using reactive aldehydes like formaldehyde or α,β-unsaturated aldehydes under strong acidic conditions.

  • Causality: Strong acids can catalyze the self-polymerization of aldehydes.[5] The double bond in the 4,7-dihydro-1,3-dioxepine product or the cis-2-butene-1,4-diol starting material can also be susceptible to acid-catalyzed polymerization, although this is less common under controlled conditions.

  • Mitigation Strategies:

    • Control Temperature: Do not overheat the reaction. Use the minimum temperature required for efficient azeotropic water removal.

    • Catalyst Loading: Use the lowest effective catalyst loading. A high concentration of strong acid increases the rate of polymerization.

    • Controlled Addition: For particularly reactive aldehydes, consider adding the aldehyde slowly to the refluxing solution of the diol and catalyst to maintain a low instantaneous concentration.

    • Milder Catalysts: Switch from a strong Brønsted acid like p-TSA to a milder alternative.

Table 1: Comparison of Acid Catalysts for Dioxepine Synthesis

CatalystTypical Loading (mol%)AdvantagesDisadvantages & Considerations
p-Toluenesulfonic Acid (p-TSA)1 - 5Inexpensive, effective, standard choice.[6]Can be too harsh, promoting polymerization and isomerization.
Camphorsulfonic Acid (CSA)1 - 5More sterically hindered and sometimes milder than p-TSA. Better solubility in some organic solvents.[7]More expensive than p-TSA.
Amberlyst® 1510 - 20 (wt%)Heterogeneous catalyst, easily filtered off, simplifying workup.[7]May require higher temperatures or longer reaction times. Mass transfer limitations can be an issue.
Pyridinium p-toluenesulfonate (PPTS)5 - 10Mildly acidic, useful for substrates with acid-sensitive functional groups.Generally lower reactivity, may require longer reaction times.
Issue 3: Product Instability and Decomposition During Workup

Question: "I had a clean reaction with a high yield by crude NMR, but after my aqueous workup and chromatography, I recovered very little product. Where did it go?"

Answer & Troubleshooting Steps:

The acetal linkage in your 4,7-dihydro-1,3-dioxepine product is stable to base but is labile under acidic aqueous conditions.[8][9] If the acid catalyst is not removed or neutralized before adding water, the product will hydrolyze back to the starting materials during the workup.

  • The Mechanism of Destruction: The workup introduces water, which, in the presence of the acid catalyst, drives the equilibrium all the way back, hydrolyzing the acetal.

  • The Solution: Quench and Neutralize.

    • Step 1: Cool Down: Before workup, cool the reaction mixture to room temperature or 0 °C.

    • Step 2: Neutralize: Add a mild base to quench the acid catalyst. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common choice. Add it slowly until the cessation of gas (CO₂) evolution. Alternatively, a weak organic base like triethylamine can be added directly to the organic solution before washing.

    • Step 3: Extract: Proceed with a standard aqueous workup. Wash the organic layer with water and then brine to remove any remaining water-soluble components.

    • Step 4: Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at low temperature to avoid product loss.

Diagram 1: Troubleshooting Workflow for Dioxepine Synthesis A logical decision tree for addressing common synthesis problems.

G start Reaction Start check_yield Low Yield or Incomplete Reaction? start->check_yield check_polymer Polymerization or Sludge? check_yield->check_polymer No solution_water Improve Water Removal: 1. Check Dean-Stark setup 2. Use dry solvent/reagents 3. Ensure vigorous reflux check_yield->solution_water Yes check_loss Product Loss During Workup? check_polymer->check_loss No solution_catalyst Optimize Catalyst: 1. Lower catalyst loading 2. Switch to milder acid (CSA, Amberlyst) check_polymer->solution_catalyst Yes solution_workup Modify Workup: 1. Cool reaction before quench 2. Neutralize acid with NaHCO₃/Et₃N 3. Minimize contact with acid check_loss->solution_workup Yes end_product High-Purity Product check_loss->end_product No solution_water->start Retry solution_catalyst->start Retry solution_workup->start Retry

Caption: Troubleshooting workflow for dioxepine synthesis.

Issue 4: Observation of Isomeric Byproducts

Question: "My NMR spectrum shows signals that suggest the double bond has migrated or the ring has rearranged. Is this possible?"

Answer & Troubleshooting Steps:

While less common than the issues above, acid-catalyzed isomerizations are mechanistically plausible and can occur under harsh conditions (e.g., high temperatures, prolonged reaction times, or high acid concentration).

  • Double Bond Migration: The protons allylic to the double bond can be abstracted under strongly acidic conditions, leading to a resonance-stabilized carbocation, which can then be reprotonated at a different position, resulting in double bond migration.

  • Ring Rearrangement: Related dioxepine systems are known to undergo acid-catalyzed rearrangements to form thermodynamically more stable five-membered tetrahydrofuran rings.[10] This is a potential, though less likely, side reaction for the 4,7-dihydro system.

  • Preventative Measures:

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Use Milder Conditions: Employ lower temperatures and milder catalysts as discussed in the polymerization section.

    • Prompt Neutralization: Neutralize the acid catalyst immediately upon reaction completion to prevent post-reaction isomerization in the flask.

Diagram 2: Reaction Pathways in Dioxepine Synthesis Illustrates the desired reaction versus key side reactions.

G Reactants cis-2-Butene-1,4-diol + Carbonyl (R₂C=O) Hemiacetal Hemiacetal Intermediate Reactants->Hemiacetal + H⁺, -H₂O (Equilibrium) Polymer Polymerization Reactants->Polymer Strong Acid / Heat Hemiacetal->Reactants +H₂O (Reversible) Product 4,7-Dihydro-1,3-dioxepine (Desired Product) Hemiacetal->Product + H⁺, -H₂O (Driven by Water Removal) Product->Hemiacetal +H₂O (Reversible) Hydrolysis Hydrolysis (Workup Issue) Product->Hydrolysis Aqueous Acid Workup Hydrolysis->Reactants

Caption: Desired vs. side reaction pathways.

References

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]

  • Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5458–5463. [Link]

  • Acetal Formation. (2019). Chemistry LibreTexts. [Link]

  • Karaman, R., Becker, Y., et al. (2016). Catalyst for acetalization? ResearchGate. [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Díaz, P. (2007). A complete E-selective synthesis of α,β-unsaturated amides... The Journal of Organic Chemistry, 72(21), 7974–7979. [Link]

  • Mamonov, E. V., et al. (2022). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Dibenzo[d,f][8][10] dioxepine derivatives: A review. (2025). ResearchGate. [Link]

  • General mechanism of Acid Catalysed, Polymerization of Aldehydes, Acetal Class 12. (2023). YouTube. [Link]

  • Mechanism of acid catalyzed cyclization. (2022). YouTube. [Link]

  • Recent Advances in the Prins Reaction. (2022). ACS Omega. [Link]

  • A new intermediate in the Prins reaction. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025). JoVE. [Link]

  • Xu, C., Qiao, J., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines... Semantic Scholar. [Link]

  • Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration... (2025). ResearchGate. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (n.d.). OSTI.GOV. [Link]

  • Dean Stark Trap. (2005). Sciencemadness Discussion Board. [Link]

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. (2014). MDPI. [Link]

  • Acetal Formation, Mechanism, Resonance. (2022). Chemistry LibreTexts. [Link]

  • Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015). YouTube. [Link]

  • The Catalytic Asymmetric Intermolecular Prins Reaction. (2021). PMC. [Link]

  • Reaction of glycerol and acetone using p-toluenesulfonic acid (PTSA)... (2023). ResearchGate. [Link]

  • Acetals and Hemiacetals with Practice Problems. Chemistry Steps. [Link]

  • Stability of a Series of BODIPYs in Acidic Conditions... (2018). PubMed. [Link]

  • Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps. [Link]

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019). stoltz2.caltech.edu. [Link]

  • Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org. [Link]

  • 2,3-Butanediol, 1,4-diphenyl-, [S-(R,R)]-. Organic Syntheses. [Link]

  • Acid Catalyzed Reactions. NPTEL Archive. [Link]

  • Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. (2021). PubMed. [Link]

  • Organic Chemistry 2 - Chapter 19.6 - Acid-catalyzed acetal formation. (2024). YouTube. [Link]

  • Nucelophilic Addition of Alcohols (Acetal Formation). (2020). Chemistry LibreTexts. [Link]

  • Nazarov Cyclization. Organic Chemistry Portal. [Link]

  • Synthesis of Seven Indolizine-Derived Pentathiepines... (2022). MDPI. [Link]

  • 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. PubChem. [Link]

  • Prins reactions and Applic
  • Practice Problem: Mechanism - Acid Catalysis. (2016). YouTube. [Link]

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Technical Support Center: Purification of 2-Propyl-4,7-dihydro-1,3-dioxepine by Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-propyl-4,7-dihydro-1,3-dioxepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the distillation of this valuable synthetic intermediate. As a cyclic acetal, this compound requires careful handling during purification to prevent degradation and ensure high purity.

Understanding the Compound: Key Properties for Distillation

A thorough understanding of the physicochemical properties of this compound is fundamental to a successful distillation.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Boiling Point (at 760 mmHg) 187.6 °C[2]
Density 0.925 g/cm³[2]
Flash Point 61.5 °C[2]
Refractive Index 1.431[2]

Pre-Distillation Protocol: Preparing for a Successful Purification

Proper preparation of the crude this compound is critical to avoid complications during distillation. The synthesis of this compound typically involves the acid-catalyzed reaction of cis-2-butene-1,4-diol and butyraldehyde.

Step 1: Quenching the Acid Catalyst

The presence of any residual acid catalyst during distillation can lead to the hydrolysis of the cyclic acetal back to its starting materials or promote unwanted side reactions at elevated temperatures. Therefore, it is imperative to quench the acid before distillation.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize the acid catalyst.

  • Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).

  • Perform a final wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

Step 2: Identifying Potential Impurities

Understanding the potential impurities will aid in optimizing the distillation parameters and interpreting analytical data.

  • Unreacted Starting Materials: cis-2-butene-1,4-diol (boiling point: 141-149 °C at 20 mmHg) and butyraldehyde (boiling point: 74.8 °C at 760 mmHg).[3]

  • Water: Formed as a byproduct of the acetal formation. Butyraldehyde can form an azeotrope with water.[4][5]

  • Side-Products: Oligomers or polymers formed from side reactions.

  • Solvent: The solvent used in the reaction (e.g., toluene).

Vacuum Distillation Protocol for this compound

Due to its relatively high atmospheric boiling point, vacuum distillation is the recommended method for purifying this compound to prevent thermal decomposition.

Recommended Distillation Setup

Distillation_Setup cluster_setup Vacuum Distillation Apparatus Distillation_Flask Distillation Flask (with crude product and stir bar) Heating_Mantle Heating Mantle Claisen_Adapter Claisen Adapter Distillation_Flask->Claisen_Adapter Vapor Flow Thermometer Thermometer Claisen_Adapter->Thermometer Condenser Condenser Claisen_Adapter->Condenser Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Condensate Flow Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask Cold_Trap Cold Trap Vacuum_Adapter->Cold_Trap To Vacuum Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump Troubleshooting_Workflow Start Distillation Problem Identified Check_Vacuum Check Vacuum System Start->Check_Vacuum Check_Temp Check Temperature Control Start->Check_Temp Check_Crude Analyze Crude Material Start->Check_Crude Leak_Test Perform Leak Test Check_Vacuum->Leak_Test Pump_Maintenance Check Vacuum Pump Check_Vacuum->Pump_Maintenance Thermometer_Calibration Calibrate Thermometer Check_Temp->Thermometer_Calibration Heating_Mantle_Check Check Heating Mantle Check_Temp->Heating_Mantle_Check Pre_Dist_Check Review Pre-Distillation Protocol Check_Crude->Pre_Dist_Check Adjust_Params Adjust Distillation Parameters Leak_Test->Adjust_Params Pump_Maintenance->Adjust_Params Thermometer_Calibration->Adjust_Params Heating_Mantle_Check->Adjust_Params Pre_Dist_Check->Adjust_Params Analyze_Product Analyze Distilled Product Analyze_Product->Start Problem Persists Consult_Expert Consult Senior Scientist Analyze_Product->Consult_Expert Problem Solved Adjust_Params->Analyze_Product

Sources

Technical Support Center: Stereoselective Synthesis of Substituted Dioxepines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of substituted dioxepines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these challenging yet valuable heterocyclic scaffolds. Here, we address common experimental hurdles with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and cutting-edge research. Our goal is to provide you with the expert insights needed to navigate the complexities of stereocontrol in seven-membered ring synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of substituted dioxepines, offering causative explanations and actionable solutions.

Issue 1: Low Yield of the Desired Dioxepine Product

You're running a catalytic reaction to synthesize a substituted dioxepine, but the isolated yield is disappointingly low.

Possible Causes and Solutions:

  • Cause A: Competing Side Reactions. In many catalytic systems for dioxepine synthesis, particularly those involving ylide intermediates, the formation of side products such as epoxides or dioxolanes can significantly reduce the yield of the desired [4+3] cycloaddition product.[1] This is especially prevalent when the reaction involves aldehydes.

    • Solution 1: Optimize Catalyst System. The choice of catalyst is critical in directing the reaction pathway. For instance, in the Rh(II)/Sm(III) bimetallic relay catalysis for the synthesis of dihydro-1,3-dioxepines, the chiral Lewis acid (e.g., a Sm(III)-N,N'-dioxide complex) is crucial for accelerating the desired [4+3] cycloaddition over competing side reactions.[1] If you are observing significant side products, consider screening different Lewis acids or chiral ligands that can better orchestrate the desired transformation. The linker length in some chiral ligands can also significantly impact the electronic and steric nature of the catalyst, thereby affecting the reaction outcome.[1]

    • Solution 2: Adjust Reaction Stoichiometry. In some cases, using an excess of certain reactants can favor the desired reaction pathway. For the tandem ylide formation/[4+3] cycloaddition, increasing the equivalents of the aldehyde and the diazo compound has been shown to improve the yield and enantioselectivity of the dioxepine product.[1]

  • Cause B: Catalyst Inactivation or Low Activity. The catalyst may be degrading under the reaction conditions or may not be active enough for the specific substrates used.

    • Solution 1: Ensure Anhydrous and Inert Conditions. Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure that all solvents and reagents are rigorously dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Solution 2: Catalyst Loading and Purity. Verify the purity of your catalyst and consider increasing the catalyst loading. However, be mindful that higher catalyst loading can sometimes lead to an increase in side products. A systematic optimization of the catalyst loading is recommended.

  • Cause C: Substrate-Related Issues. The electronic or steric properties of your substrates may be hindering the reaction.

    • Solution 1: Substrate Modification. If possible, consider modifying your substrates. For example, the presence of bulky protecting groups or certain electronic substituents can significantly impact reactivity. A change in the protecting group strategy might be necessary.

    • Solution 2: Temperature Optimization. Lowering the reaction temperature can sometimes suppress side reactions and improve the yield of the desired product. For example, in the synthesis of dihydro-1,3-dioxepines, decreasing the temperature from -20 °C to -78 °C was found to favor the desired [4+3] cycloaddition.[1]

Issue 2: Poor Diastereoselectivity or Enantioselectivity

You've successfully synthesized the dioxepine, but the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is low.

Possible Causes and Solutions:

  • Cause A: Inadequate Stereocontrol from the Catalyst. The chiral catalyst or ligand is not effectively discriminating between the diastereomeric transition states.

    • Solution 1: Screen Chiral Ligands. The structure of the chiral ligand is paramount for achieving high stereoselectivity. A systematic screening of different ligand backbones and substituents is often necessary. For instance, in the Rh(II)/Sm(III) catalyzed synthesis of dihydro-1,3-dioxepines, an L-proline-derived N,N'-dioxide ligand (L4-PrPr2) was found to be superior to other tested ligands.[1] The length of the carbon tether in N,N'-dioxide ligands can also have a significant impact on both yield and enantioselectivity.[1]

    • Solution 2: Evaluate Different Metal Catalysts. The choice of the metal in a Lewis acid catalyst can significantly influence stereoselectivity. In the aforementioned example, Sm(OTf)₃ provided a higher enantiomeric excess compared to Yb(OTf)₃.[1]

  • Cause B: Background Uncatalyzed Reaction. A non-selective background reaction may be competing with the desired stereoselective catalytic pathway.

    • Solution 1: Lower Reaction Temperature. As a general principle, lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solution 2: Optimize Catalyst Loading. A higher catalyst loading might be necessary to ensure the catalyzed pathway outcompetes the background reaction.

  • Cause C: Racemization or Epimerization. The product or intermediates may be prone to racemization or epimerization under the reaction or workup conditions. This is a known issue in some Prins cyclizations leading to seven-membered rings.

    • Solution 1: Milder Reaction Conditions. Employ milder Lewis acids or reaction conditions to prevent racemization of stereocenters.

    • Solution 2: Careful Workup. Ensure that the workup procedure is non-acidic and performed at low temperatures if the product is sensitive.

Issue 3: Difficulty in Product Purification

The crude reaction mixture contains multiple products that are difficult to separate by standard chromatography.

Possible Causes and Solutions:

  • Cause A: Formation of Close-Eluting Diastereomers. The desired product and its diastereomers have very similar polarities, making separation by silica gel chromatography challenging.

    • Solution 1: Alternative Chromatographic Techniques. Consider using reversed-phase chromatography or supercritical fluid chromatography (SFC), which can offer different selectivities for separating diastereomers. Diastereomers have different physical properties and can often be separated by these methods.

    • Solution 2: Derivatization. If possible, derivatize the mixture to accentuate the physical differences between the diastereomers, facilitating their separation. The protecting groups can then be removed after separation.

  • Cause B: Presence of Unreacted Starting Materials or Side Products with Similar Polarity.

    • Solution 1: Optimize Reaction Conversion. Before scaling up, optimize the reaction to achieve full conversion of the starting materials. This can be monitored by techniques like TLC or LC-MS.

    • Solution 2: Recrystallization. If the desired product is a solid, recrystallization can be a powerful purification technique to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing substituted dioxepines stereoselectively?

A1: Several strategies exist, with the choice depending on the desired substitution pattern and stereochemistry. Key methods include:

  • [4+3] Cycloaddition Reactions: This is a powerful method for constructing the seven-membered ring. A common approach involves the reaction of a diene with an oxyallyl cation. A notable example is the tandem ylide formation/[4+3] cycloaddition, where a rhodium(II) catalyst generates a carbonyl ylide from a diazo compound and an aldehyde, which then undergoes a stereoselective [4+3] cycloaddition with a suitable dipolarophile, often accelerated by a chiral Lewis acid.[1]

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene with a carbonyl compound. While effective for forming seven-membered rings, controlling stereoselectivity can be challenging due to potential racemization through competing rearrangements.

  • Ring-Closing Metathesis (RCM): RCM of a diene precursor containing two oxygen atoms can be a viable route to unsaturated dioxepines. The stereochemistry is often set in the acyclic precursor.

  • Substrate-Controlled Methods: In these approaches, the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. This often involves using chiral pool starting materials or installing stereocenters in the acyclic precursor with high control.

Q2: How do I choose the right catalyst for my stereoselective dioxepine synthesis?

A2: The choice of catalyst is highly dependent on the reaction mechanism.

  • For tandem ylide formation/[4+3] cycloadditions , a dual catalytic system is often employed. An achiral rhodium(II) salt (e.g., Rh₂(OAc)₄ or Rh₂Piv₄) is typically used to generate the carbonyl ylide, while a chiral Lewis acid (e.g., a complex of a rare-earth metal like Samarium with a chiral N,N'-dioxide ligand) is used to control the stereoselectivity of the subsequent cycloaddition.[1]

  • For Prins cyclizations , a variety of Lewis acids (e.g., SnCl₄, InBr₃) or Brønsted acids can be used. For stereoselective versions, chiral Lewis acids or chiral Brønsted acids are employed.

  • For RCM , common catalysts include Grubbs' or Hoveyda-Grubbs' ruthenium catalysts.

Q3: What is the role of protecting groups in the stereoselective synthesis of dioxepines?

A3: Protecting groups play a crucial role in several aspects:

  • Preventing Side Reactions: They mask reactive functional groups that could interfere with the desired transformation.

  • Directing Stereoselectivity: The steric bulk of a protecting group can influence the facial selectivity of a reaction, thereby controlling the stereochemical outcome. This is a key principle in substrate-controlled synthesis.

  • Improving Solubility and Handling: Protecting groups can modify the physical properties of intermediates, making them easier to handle and purify.

  • Enabling Orthogonal Strategies: Using protecting groups that can be removed under different conditions allows for the selective manipulation of various functional groups in a complex molecule.

Q4: How can I confirm the relative and absolute stereochemistry of my substituted dioxepine?

A4: A combination of techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., NOESY, ROESY) can be used to determine the relative stereochemistry by analyzing through-space proton-proton interactions.

  • X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry, provided that a suitable single crystal of the compound or a derivative can be obtained.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess of the product by separating the enantiomers.

  • Comparison to Known Compounds: If the synthesized compound or a derivative has been previously reported, comparison of its analytical data (e.g., NMR spectra, optical rotation) with the literature values can confirm its stereochemistry.

Data Summary and Experimental Protocol

Table 1: Optimization of Reaction Conditions for the Asymmetric Synthesis of Dihydro-1,3-dioxepines

The following table summarizes the optimization of the Rh(II)/Sm(III) bimetallic catalyzed three-component tandem [4+3] cycloaddition.

EntryMetal SaltLigandT (°C)Yield (%)ee (%)
1Yb(OTf)₃L4-PrPr2-205867
2Yb(OTf)₃L4-PrPr2-789066
3Sm(OTf)₃L4-PrPr2-789084
4Sm(OTf)₃L4-PiPr2-786832
5Sm(OTf)₃L4-RaPr2-785026
6Sm(OTf)₃L3-PrPr2-783826
7Sm(OTf)₃L5-PrPr2-788554
8Sm(OTf)₃tBu-Box-785611
9Sm(OTf)₃DTBM-SEGPHOS-78570
10-78Trace
11Sm(OTf)₃-78Trace
12Sm(OTf)₃L4-PrPr2-789299

Data adapted from Xu, C., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5458–5463.[1]

Experimental Protocol: Asymmetric Synthesis of Dihydro-1,3-dioxepine 4a

This protocol is based on the optimized conditions reported by Xu, et al. (2021).

Materials:

  • Rh₂Piv₄ (0.75 mol%)

  • Sm(OTf)₃ (10 mol%)

  • Chiral N,N'-dioxide ligand L4-PrPr2 (12 mol%)

  • β,γ-unsaturated α-ketoester 1a (0.10 mmol)

  • Aldehyde 2a (0.40 mmol, 4.0 equiv.)

  • α-diazo ester 3a (0.40 mmol, 4.0 equiv.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add Sm(OTf)₃ (10 mol%) and the chiral N,N'-dioxide ligand L4-PrPr2 (12 mol%).

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Add Rh₂Piv₄ (0.75 mol%) and the β,γ-unsaturated α-ketoester 1a (0.10 mmol) to the reaction mixture.

  • Cool the mixture to -78 °C.

  • Add a solution of the aldehyde 2a (0.40 mmol) and the α-diazo ester 3a (0.40 mmol) in anhydrous DCM to the reaction mixture dropwise over a period of 1 hour.

  • Stir the reaction at -78 °C for 10 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with a few drops of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydro-1,3-dioxepine 4a.

Visualization of Key Processes

Proposed Catalytic Cycle for the Asymmetric [4+3] Cycloaddition

The following diagram illustrates the proposed catalytic cycle for the Rh(II)/Sm(III) bimetallic catalyzed synthesis of dihydro-1,3-dioxepines.

Catalytic Cycle cluster_rh Rhodium(II) Catalysis cluster_sm Chiral Samarium(III) Catalysis Rh2Piv4 Rh₂(Piv)₄ Ylide Carbonyl Ylide (B) Rh2Piv4->Ylide Ylide Formation N2 N₂ Sm_cat Sm(III)-L4-PrPr2 Complex Transition_State Stereoselective Transition State Ylide->Transition_State [4+3] Cycloaddition Aldehyde Aldehyde (2a) Aldehyde->Rh2Piv4 Coordination Diazo α-Diazoacetate (3a) Diazo->Rh2Piv4 Sm_cat->Transition_State Ketoester β,γ-Unsaturated α-Ketoester (1a) Ketoester->Sm_cat Activation Product Chiral Dioxepine (4a) Transition_State->Product Ring Closure Product->Sm_cat Catalyst Regeneration caption Proposed catalytic cycle for dioxepine synthesis.

Caption: Proposed catalytic cycle for dioxepine synthesis.

References

  • Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5458–5463. [Link]

Sources

Technical Support Center: Optimal Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to catalyst selection and troubleshooting for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and solutions to common challenges encountered during this synthetic procedure. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation for your experimental work.

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most practical and widely employed method is the direct acid-catalyzed condensation of cis-2-butene-1,4-diol with butyraldehyde (butanal).[1] This reaction is a classic example of a cyclic acetal formation, where the diol reacts with the aldehyde to form the seven-membered dioxepine ring.[1] The equilibrium of the reaction must be shifted towards the product, typically by removing the water that is formed as a byproduct.[1]

Q2: What is the mechanism of this acid-catalyzed reaction?

A2: The reaction proceeds via a standard acetal formation mechanism:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of butyraldehyde, increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: One of the hydroxyl groups from cis-2-butene-1,4-diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton Transfer & Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.

  • Ring Closure: The second hydroxyl group of the diol performs an intramolecular nucleophilic attack on the oxonium ion, closing the seven-membered ring.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed cyclic acetal, yielding this compound.[1]

Q3: How do I select the optimal catalyst for this synthesis?

A3: Catalyst selection depends on factors such as reaction scale, desired purity, and ease of workup.

  • Homogeneous Catalysts: p-Toluenesulfonic acid (p-TsOH) is a very common, effective, and inexpensive choice.[1] Sulfuric acid can also be used, but its strong acidity can sometimes lead to side reactions or charring if not carefully controlled. The main drawback is the need for a neutralization step during workup.

  • Heterogeneous Catalysts: Acidic ion-exchange resins (e.g., Amberlyst-15) are an excellent alternative. They offer the significant advantage of being easily removed by simple filtration, which simplifies the workup process and often prevents product decomposition that can be caused by residual acid during distillation.

  • Lewis Acids: While less common for this specific transformation, Lewis acids can also catalyze acetal formation. However, they are often more expensive and may require stricter anhydrous conditions.

Q4: Why is the removal of water so critical for obtaining a high yield?

A4: Acetal formation is a reversible equilibrium reaction. According to Le Châtelier's principle, the removal of a product (in this case, water) will shift the equilibrium to the right, favoring the formation of the desired this compound. The most common laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or cyclohexane that forms a low-boiling azeotrope with water.[1]

Q5: What are the primary safety considerations for this experiment?

A5: Researchers must consult the Safety Data Sheet (MSDS) for all reagents. Key hazards include:

  • Butyraldehyde: Flammable liquid and vapor. It is also an irritant.

  • Toluene/Cyclohexane: Flammable solvents. Toluene has known reproductive toxicity. Work should be conducted in a well-ventilated fume hood.

  • Acid Catalysts: Corrosive. Avoid contact with skin and eyes.

  • Product: this compound itself is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: My reaction yield is very low or I've isolated no product.

Probable Cause Solution & Scientific Rationale
Ineffective Water Removal Ensure your Dean-Stark apparatus is functioning correctly. The solvent/water azeotrope should be visibly collecting and separating. The equilibrium will not favor product formation if water is not efficiently removed.[1]
Inactive Catalyst The acid catalyst may be old or degraded. Use a fresh bottle of p-TsOH or regenerate your acidic resin according to the manufacturer's instructions.
Poor Reagent Quality Butyraldehyde can oxidize to butyric acid on storage. Use freshly distilled butyraldehyde. Ensure the cis-2-butene-1,4-diol is of high purity and is the correct isomer, as the trans-isomer will not cyclize effectively.
Incorrect Reaction Temperature The reaction requires sufficient heat to facilitate the azeotropic removal of water. Ensure the reaction mixture is refluxing at the appropriate temperature for the chosen solvent (e.g., ~111°C for toluene).

Problem 2: The reaction mixture has turned dark and viscous (tar formation).

Probable Cause Solution & Scientific Rationale
Excessive Catalyst Loading Too much acid can catalyze polymerization of the aldehyde (an aldol-type reaction) or the diol. Reduce the catalyst loading to a catalytic amount (typically 0.1-1 mol%).
Reaction Temperature is Too High While heat is necessary, excessive temperatures can accelerate decomposition and polymerization side reactions. Maintain a gentle reflux.
Prolonged Reaction Time Over-extending the reaction time, especially at high temperatures and acid concentrations, can lead to product degradation and side reactions. Monitor the reaction progress by TLC or GC and stop when the starting material is consumed.

Problem 3: The final product is contaminated with starting materials.

Probable Cause Solution & Scientific Rationale
Incomplete Reaction The reaction has not reached completion. This is often linked to the issues in "Problem 1". Extend the reflux time while ensuring continuous water removal. If the reaction stalls, a small, additional portion of the catalyst may be required.

Problem 4: The product decomposed during purification by distillation.

Probable Cause Solution & Scientific Rationale
Residual Acid Catalyst Traces of the acid catalyst in the crude product will cause the acetal to revert to the starting materials or decompose upon heating during distillation. This is a critical step. Thoroughly neutralize the reaction mixture before distillation. Wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, followed by water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
Distillation Temperature Too High The product may be thermally sensitive. Purify using vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition.[1] The boiling point of this compound is 187.6°C at 760 mmHg.[2]

Data Presentation & Protocols

Table 1: Comparison of Common Acid Catalysts
CatalystTypeTypical LoadingAdvantagesDisadvantages
p-Toluenesulfonic Acid (p-TsOH) Homogeneous0.1 - 1.0 mol%Inexpensive, highly effective, reliable.[1]Requires aqueous basic wash and neutralization before distillation.
Amberlyst-15 Heterogeneous10-20 wt%Easily removed by filtration, simplifies workup, recyclable.Higher initial cost, may have slightly slower kinetics than p-TsOH.
Sulfuric Acid (H₂SO₄) Homogeneous0.1 - 0.5 mol%Very strong acid, low cost.Can cause charring/polymerization if not used carefully. Requires neutralization.
Experimental Protocol: Synthesis of this compound

This is a representative procedure. Optimization may be required based on your specific laboratory conditions.

  • Reactor Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

  • Reagent Charging: To the flask, add cis-2-butene-1,4-diol (8.81 g, 0.1 mol), butyraldehyde (7.93 g, 0.11 mol, 1.1 eq), p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol, 1 mol%), and toluene (100 mL).

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC or GC to confirm the consumption of the limiting reagent (cis-2-butene-1,4-diol).

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene by rotary evaporation.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[1]

Visualized Workflows and Mechanisms

Reaction Mechanism Diagram

ReactionMechanism cluster_activation Step 1: Aldehyde Activation cluster_attack Step 2: Nucleophilic Attack cluster_closure Step 3: Ring Closure cluster_final Step 4: Deprotonation Butyraldehyde Butyraldehyde Protonated_Aldehyde Protonated Aldehyde (Oxonium Ion) Butyraldehyde->Protonated_Aldehyde + H+ H_plus H+ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Diol Diol cis-2-Butene-1,4-diol Oxonium_Intermediate Acyclic Oxonium Ion Hemiacetal->Oxonium_Intermediate - H2O Product_Protonated Protonated Dioxepine Oxonium_Intermediate->Product_Protonated Intramolecular Attack Final_Product 2-Propyl-4,7-dihydro- 1,3-dioxepine Product_Protonated->Final_Product - H+

Caption: Acid-catalyzed mechanism for dioxepine formation.

Catalyst Selection Workflow

CatalystSelection start Start: Need Catalyst for Acetalization q_workup Is simplified workup (no neutralization wash) a high priority? start->q_workup cat_hetero Choose Heterogeneous Catalyst (e.g., Amberlyst-15) q_workup->cat_hetero Yes cat_homo Choose Homogeneous Catalyst (e.g., p-TsOH) q_workup->cat_homo No proc_hetero Procedure: 1. Add resin to reaction. 2. Filter to remove post-reaction. 3. Proceed to distillation. cat_hetero->proc_hetero proc_homo Procedure: 1. Add p-TsOH to reaction. 2. Perform aqueous basic wash. 3. Dry and proceed to distillation. cat_homo->proc_homo

Caption: Decision tree for catalyst selection.

Troubleshooting Flowchart

Troubleshooting start Problem: Low Reaction Yield q_water Is water collecting in Dean-Stark trap? start->q_water check_setup Action: Check glassware setup. Ensure proper reflux rate. q_water->check_setup No q_reagents Are reagents high purity & fresh? q_water->q_reagents Yes check_setup->q_water distill_aldehyde Action: Use freshly distilled butyraldehyde. q_reagents->distill_aldehyde No q_catalyst Is catalyst active? q_reagents->q_catalyst Yes distill_aldehyde->q_reagents replace_catalyst Action: Use fresh catalyst. q_catalyst->replace_catalyst No success Yield should improve. q_catalyst->success Yes replace_catalyst->success

Caption: Flowchart for troubleshooting low yield issues.

References

  • Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5448–5454. [Link]

  • PubChem. (n.d.). 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. Retrieved from [Link]

  • Scribd. (n.d.). Catalytic Hydrogenation of 2-Butyne-1,4-diol. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Acetalization Reactions for Dioxepines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for dioxepine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in acetalization reactions for the synthesis of seven-membered dioxepine rings. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low conversion in any chemical reaction can be a significant roadblock. In the synthesis of dioxepines via acetalization, several factors can contribute to this issue. This section provides a systematic approach to identifying and addressing the root causes of poor reaction performance.

Question 1: My acetalization reaction has stalled with significant starting material remaining. What are the primary factors I should investigate?

When a reaction fails to reach completion, it's crucial to systematically evaluate the fundamental components of the reaction setup. The equilibrium nature of acetalization is a key consideration.

Answer: A stalled acetalization reaction points to several potential issues, primarily revolving around reaction equilibrium, catalyst activity, and reagent purity. Here’s a prioritized checklist:

  • Inefficient Water Removal: Acetalization is a reversible reaction that produces water as a byproduct.[1] The presence of water can shift the equilibrium back towards the starting materials, thus preventing the reaction from going to completion.

    • Causality: According to Le Chatelier's principle, the removal of a product (water) will drive the reaction forward. If water is not effectively removed, the rate of the reverse reaction (hydrolysis of the acetal) will increase until it matches the rate of the forward reaction, leading to a stalled equilibrium.

    • Solution: Employ a Dean-Stark apparatus with a refluxing solvent like toluene to physically remove water as an azeotrope.[1] Alternatively, chemical water scavengers such as molecular sieves or trialkyl orthoformates can be used.[1] Organosilicon compounds, like chlorotrimethylsilane, can also act as effective water scavengers.[2]

  • Catalyst Deactivation or Insufficient Loading: The acid catalyst, whether Brønsted or Lewis acid, is essential for activating the carbonyl group.

    • Causality: Impurities in the starting materials or solvent can neutralize or poison the catalyst. For instance, basic impurities will quench an acid catalyst. The catalyst loading might also be too low to achieve a reasonable reaction rate.

    • Solution: Ensure all reagents and solvents are pure and dry. If catalyst deactivation is suspected, consider increasing the catalyst loading. A variety of catalysts can be effective, including toluenesulfonic acid, zirconium tetrachloride, and cerium(III) trifluoromethanesulfonate.[1][3]

  • Low Reaction Temperature: The activation energy for acetalization, especially with less reactive ketones, can be significant.

    • Causality: Insufficient thermal energy may lead to a slow reaction rate that appears as a stall within a typical laboratory timeframe.

    • Solution: Gradually increase the reaction temperature while monitoring for potential side product formation. Refluxing toluene is a common condition for driving these reactions.[1]

Question 2: I'm observing the formation of significant side products instead of my desired dioxepine. What are the likely competing reactions?

The formation of a seven-membered ring can be entropically less favorable than the formation of smaller rings or intermolecular side reactions.

Answer: The presence of side products indicates that alternative reaction pathways are competitive with or even favored over the desired intramolecular acetalization. Key side reactions to consider are:

  • Formation of Five- or Six-Membered Cyclic Acetals: If the diol substrate has multiple hydroxyl groups that can form smaller rings (dioxolanes or dioxanes), these may form preferentially.

    • Causality: The formation of five- and six-membered rings is often kinetically favored over the formation of a seven-membered ring due to lower ring strain and a more favorable pre-reaction conformation.[4] However, the seven-membered dioxepine may be the thermodynamically more stable product.[4]

    • Solution: To favor the thermodynamic product, ensure the reaction is run under conditions that allow for equilibrium to be established (e.g., sufficient reaction time and temperature). This allows the initially formed kinetic products to revert to the starting materials and eventually form the more stable dioxepine.

  • Intermolecular Oligomerization/Polymerization: Instead of cyclizing, the diol and carbonyl compound can react intermolecularly to form linear oligomers or polymers.

    • Causality: This is particularly problematic at high concentrations, where the probability of intermolecular collisions is much higher than intramolecular cyclization.

    • Solution: Employ high-dilution conditions. By significantly lowering the concentration of the reactants, you can favor the intramolecular reaction pathway. This can be achieved by slowly adding the diol and carbonyl compound to a large volume of refluxing solvent containing the catalyst.

  • Competing Reactions of the Carbonyl Compound: Aldehydes, in particular, can undergo side reactions such as self-condensation (aldol reaction) under acidic or basic conditions.

    • Causality: The enol or enolate form of the aldehyde can act as a nucleophile and attack another molecule of the aldehyde.

    • Solution: Carefully control the reaction pH and temperature. Using a milder, non-basic catalyst can help to minimize aldol condensation.

Below is a diagram illustrating the potential reaction pathways.

Side_Reactions Reactants Diol + Carbonyl Desired_Product Dioxepine (7-membered ring) Reactants->Desired_Product Intramolecular Acetalization (Thermodynamic Control) Side_Product1 Dioxolane/Dioxane (5/6-membered rings) Reactants->Side_Product1 Intramolecular Acetalization (Kinetic Control) Side_Product2 Oligomers/Polymers Reactants->Side_Product2 Intermolecular Reaction (High Concentration) Side_Product3 Aldol Products Reactants->Side_Product3 Self-Condensation

Caption: Competing reaction pathways in dioxepine synthesis.

Question 3: My starting materials are sterically hindered. How can I improve the conversion rate?

Steric hindrance can significantly slow down the rate of acetalization by impeding the approach of the nucleophilic hydroxyl groups to the electrophilic carbonyl carbon.

Answer: Overcoming steric hindrance requires optimizing the reaction conditions to favor the sterically demanding cyclization.

  • Choice of Catalyst: A more active catalyst can help to lower the activation energy of the reaction.

    • Causality: A stronger Lewis acid, for example, can more effectively polarize the carbonyl group, making it more electrophilic and susceptible to attack by the sterically hindered diol.

    • Solution: Consider switching to a more potent Lewis acid catalyst such as ZrCl₄ or a triflate-based catalyst like Ce(OTf)₃.[3] However, be mindful that harsher catalysts can sometimes promote side reactions.[5]

  • Higher Reaction Temperature and Longer Reaction Times: Providing more thermal energy and allowing the reaction to proceed for a longer duration can help to overcome the high activation barrier associated with sterically hindered substrates.

    • Causality: Increased temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions that can overcome the steric repulsion.

    • Solution: Increase the reaction temperature to the reflux temperature of a higher-boiling solvent like toluene or xylene. Extend the reaction time and monitor the progress by TLC or GC/MS.

  • Reagent Stoichiometry: Using an excess of the less sterically hindered and often less expensive carbonyl component can help drive the reaction forward.

    • Causality: Increasing the concentration of one reactant can shift the equilibrium towards the product side.

    • Solution: If the diol is the more complex or valuable starting material, consider using 1.5 to 2 equivalents of the aldehyde or ketone.

ParameterStandard ConditionsFor Sterically Hindered Substrates
Catalyst p-Toluenesulfonic acidZrCl₄, Ce(OTf)₃
Temperature Room Temp to 80 °C80 °C to 140 °C (Toluene or Xylene reflux)
Time 2-12 hours12-48 hours
Concentration 0.1 - 0.5 M< 0.1 M (High Dilution)

Table 1: Recommended adjustments for sterically hindered substrates.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of performing acetalization reactions for dioxepine synthesis.

What are the best general-purpose catalysts for dioxepine formation?

A range of both Brønsted and Lewis acids can be effective. For general applications, p-toluenesulfonic acid (pTSA) is a cost-effective and reliable choice.[1] For more challenging substrates, Lewis acids like zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) have shown high efficiency.[3] The optimal catalyst will depend on the specific substrates and their sensitivity to acid.

How critical is the purity of my solvents and reagents?

It is extremely critical. The presence of water will directly inhibit the reaction by shifting the equilibrium.[1] Other impurities, such as basic contaminants, can neutralize the acid catalyst. It is highly recommended to use freshly distilled or anhydrous grade solvents and to ensure the purity of the diol and carbonyl starting materials.

Can I use a ketone instead of an aldehyde for this reaction?

Yes, but ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.[3] Acetalization reactions with ketones often require more forcing conditions, such as higher temperatures, longer reaction times, and more active catalysts, to achieve good conversion.[3]

What is a good starting point for reaction concentration?

For intramolecular cyclizations to form seven-membered rings, it is generally advisable to work at high dilution to minimize intermolecular side reactions. A starting concentration in the range of 0.01 M to 0.1 M is a good initial guideline.

How do I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials and the appearance of the product.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used for a more quantitative assessment of the reaction progress and to identify any side products that may be forming.

Experimental Protocols

Protocol 1: General Procedure for Dioxepine Synthesis using a Dean-Stark Apparatus

This protocol is a standard method for acetalization where water is removed azeotropically.

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add the diol (1.0 eq) and the carbonyl compound (1.1 eq).

  • Add a sufficient volume of toluene to fill the flask and the Dean-Stark trap.

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 - 0.05 eq).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting diol is consumed.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Dean_Stark_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Diol, Carbonyl, & Toluene in Flask B Add pTSA Catalyst A->B C Assemble Dean-Stark Apparatus B->C D Heat to Reflux C->D E Collect Water Azeotropically D->E F Monitor by TLC/GC-MS E->F F->F Incomplete G Cool and Quench with NaHCO3 F->G Reaction Complete H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for dioxepine synthesis with a Dean-Stark trap.

Protocol 2: High-Dilution Protocol for Preventing Oligomerization

This method is recommended for substrates prone to intermolecular side reactions.

  • Set up a three-neck flask with a reflux condenser, a magnetic stirrer, and two syringe pumps.

  • Charge the flask with toluene and a catalytic amount of the chosen acid catalyst. Heat the solvent to reflux.

  • Prepare two separate solutions: one of the diol in toluene and another of the carbonyl compound in toluene.

  • Using the syringe pumps, add the two solutions simultaneously and at a very slow rate (e.g., over 4-8 hours) to the refluxing toluene in the reaction flask.

  • After the addition is complete, continue to reflux the mixture and monitor the reaction for completion.

  • Follow the workup and purification steps outlined in Protocol 1.

References

  • Kumar, R., Kumar, D., & Chakraborti, A. K. (2007). Perchloric acid adsorbed on silica gel as an extremely efficient, inexpensive, and reusable catalyst for the protection of aldehydes and ketones. Synthesis, 2007(02), 299-303. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Firouzabadi, H., Iranpoor, N., & Karimi, B. (1999). Zirconium Tetrachloride (ZrCl4) as a Highly Efficient and Chemoselective Catalyst for the Acetalization and in situ Transacetalization of Carbonyl Compounds under Mild Reaction Conditions. Synlett, 1999(03), 321-323. [Link]

  • Afinitica. (n.d.). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. Afinitica. [Link]

  • PS#7_answer key. (n.d.). Retrieved from [Link]

Sources

removal of p-toluenesulfonic acid from 2-Propyl-4,7-dihydro-1,3-dioxepine reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Removal

Topic: Effective Removal of p-Toluenesulfonic Acid in the Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Welcome to the technical support guide for post-reaction purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the acid catalyst, p-Toluenesulfonic acid (p-TsOH), from the acetalization reaction that forms this compound. The successful removal of this catalyst is critical for the stability and purity of the final product.

The synthesis of this compound is a classic example of cyclic acetal formation, typically achieved through the acid-catalyzed reaction of butyraldehyde with cis-2-butene-1,4-diol.[1] p-Toluenesulfonic acid is an ideal catalyst for this transformation because it is a strong organic acid that is soluble in common organic solvents and is conveniently handled as a solid.[2] Its role is to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by the diol's hydroxyl groups.[3] However, any residual acid in the final product can catalyze the reverse reaction (hydrolysis), leading to product degradation, particularly in the presence of moisture.

Troubleshooting Guide: Catalyst Quenching & Removal

This section addresses specific issues that may arise during the workup phase of your experiment, designed to neutralize and remove p-TsOH.

Question 1: My purified product is still acidic upon testing with wet pH paper. How can I be certain that residual p-TsOH is the cause?

Answer:

Verifying the presence of p-TsOH is the first critical step. While pH paper gives a quick indication, it can be non-specific. Here are more definitive methods:

  • Thin-Layer Chromatography (TLC): Spot your crude and purified product on a silica gel TLC plate. p-TsOH is UV active and will appear as a distinct spot. If it's still present in your purified product, it will co-elute or appear as a separate spot that matches a p-TsOH standard. Staining with an indicator like potassium permanganate can also help visualize the acid.

  • ¹H NMR Spectroscopy: The most conclusive method. p-Toluenesulfonic acid has a characteristic aromatic signature: two doublets around 7.2-7.8 ppm and a methyl singlet around 2.4 ppm. The presence of these signals in the spectrum of your final product confirms contamination.

  • Causality: The sulfonic acid group makes p-TsOH a strong, non-volatile acid (pKa ≈ -2.8).[4] Unlike volatile acids like HCl, it cannot be removed under vacuum. Its high solubility in polar organic solvents and water dictates the need for a chemical workup.[4][5]

Question 2: I've washed the organic layer with a saturated sodium bicarbonate solution, but the aqueous layer's pH remains neutral or acidic, and my product is still contaminated. What went wrong?

Answer:

This is a common issue stemming from insufficient neutralization or inefficient extraction. The underlying principle of the workup is to convert the organic-soluble p-TsOH into its water-soluble salt, sodium p-toluenesulfonate.

  • Probable Cause 1: Insufficient Base: You may not have used enough sodium bicarbonate to neutralize all the p-TsOH. A catalytic amount of acid (e.g., 0.2g in a 1-mole scale reaction) still requires a stoichiometric amount of base for neutralization.[6]

    • Solution: Use a larger volume of the basic solution or a slightly more concentrated base like 5% aqueous sodium hydroxide.[6] After the first wash, test the aqueous layer's pH. It should be distinctly basic (pH > 8). If not, it indicates the base was consumed and more is needed. Perform a second or even a third wash.

  • Probable Cause 2: Poor Phase Mixing: Inefficient mixing between the organic and aqueous layers will result in a poor extraction of the tosylate salt.

    • Solution: Ensure vigorous mixing in the separatory funnel for at least 1-2 minutes during each wash. This maximizes the surface area between the two phases, facilitating the transfer of the salt into the aqueous layer.

  • Probable Cause 3: Hydrolysis During Workup: If the reaction was incomplete, the presence of water and acid during the initial stages of the workup can hydrolyze the acetal product back to its starting materials.

    • Solution: The workup should be performed promptly after the reaction is deemed complete. Do not let the reaction mixture sit for extended periods in the presence of both the acid catalyst and water.

Question 3: A persistent emulsion has formed at the interface of my organic and aqueous layers during the basic wash. How can I resolve this?

Answer:

Emulsion formation is common when salts are present and can be exacerbated by vigorous shaking.

  • Immediate Action:

    • Add Brine: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

    • Patience: Allow the mixture to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • If the Emulsion Persists:

    • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for forcing phase separation.

Question 4: My final yield is significantly lower than expected after purification. Could the workup be the cause?

Answer:

Yes, an improper workup can lead to product loss. The this compound product is a cyclic acetal, which is inherently sensitive to acid.

  • Mechanism of Loss: The acetal functional group is stable to bases but is readily hydrolyzed back to the starting aldehyde (butyraldehyde) and diol (cis-2-butene-1,4-diol) under acidic aqueous conditions.[3][7] If the p-TsOH is not neutralized quickly and efficiently, the presence of water during the workup will facilitate this decomposition.

  • Preventative Measures: The first wash should always be with a basic solution to immediately neutralize the catalyst. Subsequent washes can be with neutral water or brine to remove the salt and residual base. Never wash the un-neutralized reaction mixture with plain water.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a basic aqueous wash? A: The purpose is to deprotonate the p-toluenesulfonic acid (p-TsOH). This converts it into its corresponding salt (e.g., sodium p-toluenesulfonate). This salt is highly polar and thus highly soluble in the aqueous layer, allowing it to be physically separated and removed from the less polar organic layer containing your product.

Q2: Can I use a different base, like sodium hydroxide (NaOH), instead of sodium bicarbonate (NaHCO₃)? A: Yes, a dilute solution of NaOH (e.g., 5%) can be used and is often more effective due to its stronger basicity.[6] However, be cautious with concentrated NaOH, as it can sometimes promote side reactions with sensitive functional groups. Sodium bicarbonate is milder and often sufficient.

Q3: Why is p-TsOH generally preferred over sulfuric acid (H₂SO₄) for acetal formation? A: p-TsOH offers several advantages: it is a solid, making it easier to weigh and handle; it has better solubility in organic solvents, ensuring it remains in the reaction phase; and while it is a strong acid, it is less prone to causing charring or unwanted side reactions compared to the highly dehydrating and oxidizing nature of concentrated sulfuric acid.[2]

Q4: Is it possible to remove p-TsOH without a liquid-liquid extraction? A: For small-scale reactions, you can quench the reaction with a solid base (like anhydrous potassium carbonate) and then filter the mixture. Another alternative is to pass the crude product solution through a short plug of a basic adsorbent like basic alumina. However, for preparative scale synthesis, liquid-liquid extraction remains the most efficient and scalable method.

Data Summary Table

The success of the extractive workup relies on the significant difference in solubility between p-TsOH and its sodium salt.

CompoundFormulaMolar Mass ( g/mol )Solubility in WaterSolubility in Organic Solvents (e.g., Toluene, Cyclohexane)
p-Toluenesulfonic AcidC₇H₈O₃S172.20High (67 g/100 mL)[4]Soluble in polar organic solvents like alcohols; sparingly soluble in non-polar solvents.[4][5]
Sodium p-toluenesulfonateC₇H₇NaO₃S194.18Very HighInsoluble

Standard Protocol: Basic Aqueous Workup

This protocol outlines the standard procedure for neutralizing and removing p-TsOH from a reaction mixture where a non-polar solvent like toluene or cyclohexane was used.

1. Reaction Cooldown:

  • Once the reaction is complete (as monitored by TLC or GC), remove the heat source and allow the reaction mixture to cool to room temperature.

2. Initial Quench and Extraction:

  • Transfer the cooled reaction mixture to a separatory funnel of appropriate size.

  • Add a volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic solvent.

  • Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution).

  • Close the stopcock and shake the funnel vigorously for 1-2 minutes. Periodically vent the funnel.

  • Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain the lower aqueous layer and check its pH. It should be basic (pH > 8).

3. Subsequent Washes:

  • Add a fresh portion of deionized water to the organic layer in the funnel. Shake for 1 minute, allow to separate, and drain the aqueous layer. This removes the bulk of the dissolved sodium p-toluenesulfonate.

  • Perform a final wash with a saturated aqueous NaCl solution (brine). This helps to remove any remaining water from the organic layer and break potential emulsions.

4. Drying and Solvent Removal:

  • Drain the washed organic layer into an Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes until the solvent is clear.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude this compound, which can then be purified further (e.g., by vacuum distillation).[6]

Visual Workflow: p-TsOH Removal Process

The following diagram illustrates the decision-making process for the successful removal of the acid catalyst.

Removal_Workflow Start Reaction Mixture (Product + Solvent + p-TsOH) Cooldown Cool to Room Temperature Start->Cooldown Transfer Transfer to Separatory Funnel Cooldown->Transfer AddBase Add 5% NaHCO₃ Solution Transfer->AddBase Shake Shake & Vent AddBase->Shake Separate Allow Layers to Separate Shake->Separate AqueousLayer Drain Aqueous Layer Separate->AqueousLayer Emulsion Emulsion Formed? Separate->Emulsion CheckpH Is Aqueous Layer pH > 8? AqueousLayer->CheckpH CheckpH->AddBase No WashWater Wash with Deionized Water CheckpH->WashWater Yes OrganicLayer Organic Layer OrganicLayer->WashWater Emulsion->OrganicLayer No BreakEmulsion Add Brine & Swirl Gently Emulsion->BreakEmulsion Yes BreakEmulsion->Separate WashBrine Wash with Brine WashWater->WashBrine Dry Dry with MgSO₄/Na₂SO₄ WashBrine->Dry Filter Filter / Decant Dry->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate End Crude Product Evaporate->End

Caption: Workflow for p-TsOH neutralization and removal.

References

  • Wikipedia. p-Toluenesulfonic acid. [Link]

  • LEY GMBH. Preparation of p-toluenesulfonic acid. [Link]

  • PubChem. p-Toluenesulfonic acid. [Link]

  • Toluenesulfonicacid-ptbba. Mechanism of p-Toluenesulfonic acid. [Link]

  • Google Patents.
  • Google Patents.
  • PrepChem.com. Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin. [Link]

  • Chemistry Stack Exchange. Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. [Link]

  • RSC Publishing. Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. [Link]

  • Solubility of Things. p-Toluenesulfonic Acid. [Link]

  • University of Calgary. Ch17: C=O + 2 ROH = acetals. [Link]

Sources

byproduct formation in the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to byproduct formation, during this synthetic procedure. This guide provides in-depth, experience-driven advice to help you optimize your reaction conditions and obtain a high-purity product.

I. Troubleshooting Guide: Byproduct Formation and Other Common Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The primary synthetic route discussed is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with butyraldehyde.[1]

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Reaction: The formation of the cyclic acetal is a reversible equilibrium reaction.[1] The removal of water is critical to drive the reaction to completion.

    • Solution: Ensure your Dean-Stark trap or other water removal method is functioning efficiently. Use a solvent that forms an effective azeotrope with water, such as toluene or cyclohexane.[1]

  • Suboptimal Catalyst Concentration: Too little acid catalyst will result in a slow or incomplete reaction. Conversely, too much acid can promote side reactions.

    • Solution: Titrate the amount of your acid catalyst (e.g., p-toluenesulfonic acid). Start with a catalytic amount and incrementally increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purity of Starting Materials: The presence of the trans-isomer of 2-butene-1,4-diol will not lead to the desired seven-membered ring structure.

    • Solution: Verify the purity and isomeric integrity of your cis-2-butene-1,4-diol starting material using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Problem 2: Presence of a Low-Boiling Point Impurity

Probable Cause:

  • Formation of 2,5-Dihydrofuran: Under acidic conditions, cis-2-butene-1,4-diol can undergo intramolecular cyclodehydration to form 2,5-dihydrofuran. This is a common side reaction for this diol.

    • Mechanism: The acidic catalyst protonates one of the hydroxyl groups, which then leaves as a water molecule. The resulting carbocation is attacked by the other hydroxyl group to form the five-membered ring.

Troubleshooting and Mitigation:

  • Control Reaction Temperature: This side reaction is often favored at higher temperatures. Maintain the reaction at the lowest effective temperature to favor the desired acetalization.

  • Optimize Catalyst Loading: A lower concentration of a strong acid catalyst can help minimize this dehydration side reaction.

  • Purification: 2,5-Dihydrofuran has a significantly lower boiling point than the desired product and can typically be removed during solvent evaporation or by careful fractional distillation.

Problem 3: High-Boiling Point Impurities are Observed

Probable Causes:

  • Aldol Condensation of Butyraldehyde: Butyraldehyde can undergo acid-catalyzed self-condensation to form β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes, such as 2-ethyl-2-hexenal. These can further react to form even larger molecules.

    • Mechanism: An acid catalyst promotes the formation of the enol form of butyraldehyde, which then acts as a nucleophile, attacking the protonated carbonyl of another butyraldehyde molecule.

  • Oligomerization/Polymerization: The starting materials or the product itself may undergo polymerization under acidic conditions.

Troubleshooting and Mitigation:

  • Control Stoichiometry: Use a slight excess of the diol relative to the aldehyde to ensure the complete consumption of butyraldehyde, minimizing its self-condensation.

  • Maintain Moderate Temperatures: Higher temperatures can accelerate these side reactions.

  • Purification: These high-boiling impurities can often be separated from the desired product by vacuum distillation.

Problem 4: Complex Mixture of Products by GC-MS or NMR Analysis

Probable Causes:

  • Combination of Side Reactions: A complex product mixture is likely the result of a combination of the side reactions mentioned above (formation of 2,5-dihydrofuran, aldol condensation products, and oligomers).

  • Isomerization of the Starting Material: The acid catalyst can potentially cause isomerization of the cis-2-butene-1,4-diol to the trans-isomer. The trans-isomer is unable to form the seven-membered dioxepine ring and may react in other ways, leading to a more complex mixture.

Troubleshooting and Mitigation:

  • Systematic Optimization: A systematic approach to optimizing reaction conditions is necessary. Vary one parameter at a time (temperature, catalyst concentration, stoichiometry) and analyze the resulting product mixture to identify the optimal conditions.

  • Purification Strategy: A multi-step purification strategy may be required, such as an initial distillation to remove low-boiling impurities, followed by column chromatography to separate the desired product from high-boiling and isomeric impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst (commonly p-toluenesulfonic acid) protonates the carbonyl oxygen of butyraldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of cis-2-butene-1,4-diol, thus initiating the acetalization reaction.

Q2: Why is the cis-isomer of 2-butene-1,4-diol essential for this synthesis?

A2: The formation of the seven-membered 1,3-dioxepine ring requires the two hydroxyl groups of the diol to be on the same side of the double bond, as they are in the cis-isomer. This geometric arrangement allows for the intramolecular cyclization to form the desired ring structure. The trans-isomer, with its hydroxyl groups on opposite sides, cannot readily cyclize to form this ring.

Q3: Can other aldehydes be used in this reaction?

A3: Yes, this reaction is a general method for the synthesis of 2-substituted-4,7-dihydro-1,3-dioxepines. A variety of other aldehydes can be used in place of butyraldehyde to introduce different substituents at the 2-position of the dioxepine ring.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of the product and volatile byproducts. The mass spectrum provides valuable information for identifying the components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities. The proton NMR will show characteristic signals for the olefinic protons, the methylene protons adjacent to the oxygens, and the acetal proton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the key functional groups. The disappearance of the broad O-H stretch from the diol and the C=O stretch from the aldehyde, along with the appearance of C-O-C stretches of the acetal, indicates the progress of the reaction.

Q5: What are the recommended purification methods for this compound?

A5: The most common and effective method for purifying this compound is vacuum distillation .[1] This technique is suitable for separating the desired product from non-volatile starting materials, high-boiling byproducts, and the catalyst. For very close-boiling impurities, fractional vacuum distillation or preparative gas chromatography may be necessary.

III. Experimental Protocols & Data

A. Standard Synthesis Protocol for this compound
  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a condenser, a magnetic stirrer, and a heating mantle.

  • Charging the Flask: To the flask, add cis-2-butene-1,4-diol (1.0 equivalent), butyraldehyde (1.05 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents). Add a suitable solvent, such as toluene, to a concentration that allows for efficient azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, and TLC or GC analysis indicates the consumption of the limiting reagent.

  • Workup: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

B. Impact of Reaction Conditions on Byproduct Formation (Illustrative Data)
ParameterConditionPredominant Byproduct(s)
Temperature High (>120 °C in Toluene)Increased Aldol Condensation & 2,5-Dihydrofuran
Moderate (Reflux in Toluene)Optimal for desired product
Catalyst High ConcentrationIncreased Oligomerization & Dehydration
Low ConcentrationSlow or incomplete reaction
Stoichiometry Excess ButyraldehydeIncreased Aldol Condensation Products
Excess DiolCan help minimize aldehyde side reactions

IV. Mechanistic Diagrams

A. Desired Reaction Pathway

G diol cis-2-Butene-1,4-diol hemiacetal Hemiacetal Intermediate diol->hemiacetal Nucleophilic Attack aldehyde Butyraldehyde activated_aldehyde Protonated Butyraldehyde aldehyde->activated_aldehyde Protonation catalyst H+ activated_aldehyde->hemiacetal carbocation Carbocation Intermediate hemiacetal->carbocation Protonation & Loss of H₂O product 2-Propyl-4,7-dihydro- 1,3-dioxepine carbocation->product Intramolecular Cyclization water H₂O

Caption: Desired reaction pathway for the synthesis of this compound.

B. Competing Byproduct Formation Pathways

G cluster_byproducts Potential Byproducts diol cis-2-Butene-1,4-diol dihydrofuran 2,5-Dihydrofuran diol->dihydrofuran Intramolecular Cyclodehydration aldehyde Butyraldehyde aldol Aldol Condensation Products aldehyde->aldol Self-Condensation catalyst H+

Caption: Major competing byproduct formation pathways.

V. References

Sources

Technical Support Center: Optimizing 2-Propyl-4,7-dihydro-1,3-dioxepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound is most practically achieved through the acid-catalyzed condensation of cis-2-butene-1,4-diol with butyraldehyde.[1] This reaction is a classic example of cyclic acetal formation, a reversible process that requires careful control of conditions to achieve high yields.[1][2] The seven-membered dihydro-1,3-dioxepine ring system is a valuable scaffold and intermediate in organic synthesis.[1][3]

This guide addresses common issues encountered during this procedure and provides a framework for systematic optimization.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: I am experiencing very low or no yield of the desired product. What are the primary causes and how can I fix this?

Answer: Low or no yield is the most common issue and typically points to one of three areas: reagent quality, catalyst inefficiency, or suboptimal reaction equilibrium.

  • Probable Cause 1: Reagent Purity & Isomerization. The geometry of the diol is critical. The reaction requires cis-2-butene-1,4-diol to facilitate efficient ring closure. The corresponding trans-isomer will not cyclize effectively under these conditions. Commercially available diols may contain the trans isomer or other impurities.[4]

    • Solution: Verify the purity of your cis-2-butene-1,4-diol via NMR or GC analysis before starting. If significant impurities are present, purification may be necessary. Additionally, prolonged heating or harsh acidic conditions can sometimes cause in-situ isomerization of the starting material.[5]

  • Probable Cause 2: Ineffective Water Removal. Acetal formation is a reversible equilibrium reaction that produces one equivalent of water.[2][6][7] If this water is not removed from the reaction mixture, the equilibrium will not favor product formation, leading to low yields.

    • Solution: The use of a Dean-Stark trap is the most effective method for removing water azeotropically.[1][7] Ensure your apparatus is set up correctly and that the solvent you are using (e.g., toluene, cyclohexane) forms an azeotrope with water.[1] Check that the solvent is refluxing and condensing properly in the trap, and that you can see the water phase separating and collecting. As an alternative, molecular sieves can be used, but may be less efficient for larger scale reactions.

  • Probable Cause 3: Catalyst Deactivation or Insufficient Loading. The acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) is essential for protonating the butyraldehyde carbonyl, which activates it for nucleophilic attack by the diol.[2][7] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction rate will be impractically slow.

    • Solution: Use a fresh, anhydrous acid catalyst. A typical catalytic loading is 1-5 mol%. If the reaction is sluggish, a small additional charge of the catalyst can be added, but be mindful that excessive acid can promote side reactions.

Question 2: My reaction produces the target compound, but it is contaminated with significant side products. How can I improve the selectivity?

Answer: Side product formation is generally linked to the reactivity of the starting materials under acidic and thermal stress.

  • Probable Cause 1: Aldehyde Self-Condensation/Polymerization. Butyraldehyde can undergo acid-catalyzed self-condensation (an aldol reaction) or polymerization, especially at higher temperatures. This is often observed as a thick, high-boiling residue ("gunk") in the reaction flask.

    • Solution: Maintain a controlled reaction temperature. The goal is to reflux the solvent gently to ensure azeotropic water removal without aggressively heating the reaction mixture. Adding the aldehyde slowly to the heated solution of the diol and catalyst can sometimes help maintain a low instantaneous concentration of the aldehyde, mitigating self-condensation.

  • Probable Cause 2: Starting Material Decomposition. cis-2-butene-1,4-diol can undergo side reactions like isomerization to the trans-diol or dehydration under harsh acidic conditions.[4][5]

    • Solution: Avoid excessively high temperatures and high catalyst loadings. Ensure the reaction is not heated for an unnecessarily long time after completion is reached (as monitored by TLC or GC). A well-controlled reflux is key.

  • Probable Cause 3: Incomplete Reaction. Unreacted starting materials will contaminate the product.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). Continue the reaction until the limiting reagent (typically the diol) is consumed. Ensure efficient water removal to drive the reaction to completion.

Question 3: I have confirmed product formation, but I am struggling to purify it by vacuum distillation. What can I do?

Answer: Purification challenges often arise from the physical properties of the product and byproducts. The target compound, this compound, has a boiling point of approximately 187.6°C at atmospheric pressure.[8]

  • Step 1: Pre-Distillation Workup (Crucial). Before any distillation, the acidic catalyst must be neutralized and removed. If not, it can catalyze the reverse reaction (hydrolysis) or decomposition of the product at the high temperatures required for distillation.

    • Protocol:

      • Cool the reaction mixture to room temperature.

      • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[9] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

      • Wash with brine (saturated NaCl solution) to remove excess water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to remove the bulk solvent.[9]

  • Step 2: Efficient Vacuum Distillation. The crude product should be purified by vacuum distillation to avoid thermal decomposition.

    • Optimization:

      • Use a good vacuum pump and ensure all joints in your distillation apparatus are well-sealed.

      • A short-path distillation apparatus is often beneficial to minimize product loss on the glass surfaces.

      • Heating should be done gradually using an oil bath to ensure even temperature distribution and prevent bumping.

      • Collect fractions carefully, monitoring both the temperature at the distillation head and the pressure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? A1: The reaction proceeds via the standard mechanism for acid-catalyzed acetal formation.[2] The key steps are:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of butyraldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from cis-2-butene-1,4-diol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to form a neutral hemiacetal intermediate.

  • Formation of a Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Loss of Water: The water molecule departs, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion.

  • Intramolecular Ring Closure: The second hydroxyl group of the diol backbone attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: The final proton is removed (typically by the conjugate base of the catalyst or another alcohol molecule), regenerating the acid catalyst and yielding the final this compound product.

Q2: Which acid catalysts can be used? A2: While p-toluenesulfonic acid (p-TsOH) is the most common and cost-effective choice, other Brønsted acids like sulfuric acid (H₂SO₄) or camphorsulfonic acid (CSA) can also be effective. Lewis acids could also be employed. However, p-TsOH provides a good balance of reactivity and ease of handling.[1]

Q3: What are the optimal reaction parameters? A3: Optimal conditions can vary, but a well-established starting point is summarized in the table below. Optimization should involve systematically adjusting these parameters while monitoring the outcome.

ParameterRecommended ConditionRationale & Key Considerations
Reactants cis-2-butene-1,4-diol & ButyraldehydeUse a 1:1 or slight excess (1.1 eq) of the diol. Purity of the cis-diol is critical.
Catalyst p-Toluenesulfonic acid (p-TsOH)1-5 mol% loading. Must be anhydrous for best results.
Solvent Toluene or CyclohexaneMust form an azeotrope with water to facilitate removal with a Dean-Stark trap.[1]
Temperature Reflux temperature of the solventEnsures continuous azeotropic removal of water, driving the reaction forward. Avoid excessive heat.
Apparatus Reflux condenser with Dean-Stark trapEssential for driving the equilibrium towards the product side.[1][7]
Monitoring TLC, GC-MSTrack the consumption of the limiting reactant (cis-diol) to determine reaction completion.

Q4: How do I store the final product? A4: this compound is a cyclic acetal. Acetals are stable to bases but can be hydrolyzed back to the starting aldehyde and diol in the presence of aqueous acid.[6][7] Therefore, the purified product should be stored in a tightly sealed container, free from acidic contaminants, and preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. The recommended storage temperature is 2-8°C.[10]

Visual Guides

Reaction Mechanism Flow

Reaction_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_hemiacetal Step 2: Hemiacetal Formation cluster_cyclization Step 3: Ring Closure cluster_final Step 4: Product Formation A Butyraldehyde + H⁺ B Protonated Butyraldehyde (Activated Electrophile) A->B Protonation C Nucleophilic attack by Diol (1st OH) B->C D Hemiacetal Intermediate C->D -H⁺ E Protonation of Hemiacetal OH D->E +H⁺ F Loss of H₂O (forms Oxonium Ion) E->F G Intramolecular attack by Diol (2nd OH) F->G H Protonated Dioxepine G->H I This compound (Final Product) H->I -H⁺ (Catalyst Regenerated)

Caption: Acid-catalyzed mechanism for cyclic acetal formation.

Experimental Optimization Workflow

Experimental_Workflow start Start: Assemble Reaction reagents Charge Flask: - cis-2-butene-1,4-diol - Solvent (Toluene) - p-TsOH catalyst start->reagents aldehyde Add Butyraldehyde reagents->aldehyde reflux Heat to Reflux (Collect H₂O in Dean-Stark) aldehyde->reflux monitor Monitor Progress (TLC / GC) reflux->monitor monitor->reflux Incomplete workup Reaction Workup: 1. Cool to RT 2. Neutralize (NaHCO₃ wash) 3. Dry (Na₂SO₄) monitor->workup Complete concentrate Concentrate (Rotary Evaporation) workup->concentrate purify Purify Crude Product (Vacuum Distillation) concentrate->purify product Pure Product purify->product

Caption: Standard experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered? low_yield Low / No Yield? start->low_yield Yes side_products Side Products? start->side_products No, but... low_yield->side_products No water Check Water Removal: - Is Dean-Stark filling? - Is solvent refluxing? low_yield->water Yes temp Control Temperature: - Use gentle reflux. - Avoid overheating. side_products->temp Yes catalyst Check Catalyst: - Is it fresh/anhydrous? - Is loading sufficient (1-5 mol%)? water->catalyst reagents Check Reagents: - Verify cis-isomer purity of diol. catalyst->reagents purity Check Starting Purity: - Impurities can cause side reactions. temp->purity time Optimize Reaction Time: - Don't heat longer than necessary. purity->time

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Feng, X., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5553–5559. [Link]

  • Varga, M., et al. (2018). Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. ResearchGate. [Link]

  • Feng, X., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Semantic Scholar. [Link]

  • Rode, C. V. (2008). Catalytic Hydrogenation of 2-Butyne-1,4-diol: Activity, Selectivity and Kinetics Studies. Journal of the Japan Petroleum Institute, 51(3), 119-133. [Link]

  • Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Chemistry Steps (n.d.). Acetals and Hemiacetals with Practice Problems. Chemistry Steps. [Link]

  • Majer, Z., et al. (2012). First total synthesis of dioxepine bastadin 3. PubMed. [Link]

  • RU2150460C1 (n.d.). Method of synthesis of 1,4-butynediol.
  • Wentrup, C., et al. (1998). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. RSC Publishing. [Link]

  • The Organic Chemistry Tutor (2024). Acetal Practice Problems. YouTube. [Link]

  • Pharmaffiliates (n.d.). This compound. Pharmaffiliates. [Link]

  • Zhu, Y., et al. (2014). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. MDPI. [Link]

  • Chemistry LibreTexts (2023). Addition of Alcohols to form Hemiacetals and Acetals. Chemistry LibreTexts. [Link]

  • Lyubimov, S. E., et al. (2024). Synthesis, Structure, and Actual Applications of Double Metal Cyanide Catalysts. MDPI. [Link]

  • PubChem (n.d.). 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. PubChem. [Link]

  • Musolino, M. G., et al. (2009). Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran over K, Ca and Ba metals-promoted Ru/SiO2 catalysts. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for organic chemists, providing granular insights into molecular architecture. This guide presents a detailed analysis of the ¹H NMR spectrum of 2-propyl-4,7-dihydro-1,3-dioxepine, a heterocyclic compound of interest in synthetic chemistry.[1] Through a comparative approach with structurally related analogs, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its spectral features, supported by predictive data and established experimental protocols.

Introduction to this compound

This compound belongs to the class of seven-membered heterocyclic compounds containing two oxygen atoms within the ring.[1] Its structure, featuring a propyl group at the C2 position and a double bond between C5 and C6, presents a unique combination of aliphatic and unsaturated characteristics. Understanding the ¹H NMR spectrum of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H NMR Spectrum of this compound

In the absence of a publicly available experimental spectrum, a high-quality prediction was generated using the online NMR prediction tool, NMRDB.org. This tool utilizes a database of known spectra and sophisticated algorithms to estimate chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-a (CH₃)0.92Triplet (t)7.43H
H-b (CH₂)1.45Sextet7.4, 7.22H
H-c (CH₂)1.62Quartet (q)7.2, 5.12H
H-2 (CH)4.75Triplet (t)5.11H
H-4, H-7 (CH₂)4.25Multiplet-4H
H-5, H-6 (CH)5.85Multiplet-2H

Comparative Spectral Analysis

To provide context and aid in the interpretation of the predicted spectrum, we will compare it with the experimental ¹H NMR data of two structurally related analogs: cis-4,7-dihydro-1,3-dioxepine and 4,7-dihydro-2,2-dimethyl-1,3-dioxepine.

Analog 1: cis-4,7-dihydro-1,3-dioxepine

This analog lacks the propyl substituent at the C2 position, providing a baseline for understanding the influence of the propyl group on the chemical shifts of the dioxepine ring protons.

Experimental ¹H NMR Spectral Data of cis-4,7-dihydro-1,3-dioxepine (CDCl₃) [2]

ProtonsExperimental Chemical Shift (ppm)MultiplicityIntegration
H-2 (CH₂)4.80Singlet (s)2H
H-4, H-7 (CH₂)4.28Multiplet4H
H-5, H-6 (CH)5.86Multiplet2H

Analysis of Comparison:

  • The protons at the C2 position (acetal protons) in cis-4,7-dihydro-1,3-dioxepine appear as a singlet at 4.80 ppm.[2] In our target molecule, the single proton at C2 (H-2) is predicted to be a triplet at a similar chemical shift of 4.75 ppm. The change in multiplicity from a singlet to a triplet is a direct consequence of the adjacent methylene group (H-c) of the propyl chain.

  • The chemical shifts of the allylic protons (H-4, H-7) and the vinylic protons (H-5, H-6) are remarkably similar in both the target molecule and this analog, suggesting that the propyl group at C2 has a minimal long-range effect on these positions.

Analog 2: 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

This analog features two methyl groups at the C2 position. This comparison will highlight the effect of alkyl substitution at C2 on the rest of the molecule's proton environment.

Experimental ¹H NMR Spectral Data of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine (CDCl₃) [3]

ProtonsExperimental Chemical Shift (ppm)MultiplicityIntegration
H-a (2 x CH₃)1.45Singlet (s)6H
H-4, H-7 (CH₂)4.13Multiplet4H
H-5, H-6 (CH)5.75Multiplet2H

Analysis of Comparison:

  • The six equivalent protons of the two methyl groups at C2 appear as a sharp singlet at 1.45 ppm.[3] This is significantly upfield compared to the acetal proton in our target molecule (predicted at 4.75 ppm), which is expected as these are methyl protons versus a methine proton attached to two oxygens.

  • Interestingly, the allylic protons (H-4, H-7) in the dimethyl analog are shifted slightly upfield (4.13 ppm) compared to both the target molecule (4.25 ppm) and the unsubstituted analog (4.28 ppm). This suggests a subtle electronic or conformational effect of the gem-dimethyl group.

Structural Insights and Causality of Chemical Shifts

The chemical shifts observed in the ¹H NMR spectrum are a direct reflection of the electronic environment of each proton.

  • Acetal Proton (H-2): The significant downfield shift (4.75 ppm) of the methine proton at the C2 position is attributed to the strong deshielding effect of the two adjacent oxygen atoms. This is a characteristic feature of acetal protons.

  • Vinylic Protons (H-5, H-6): The protons on the double bond are found in the typical alkene region (5.85 ppm). Their equivalence is due to the symmetry of the ring.

  • Allylic Protons (H-4, H-7): These protons are adjacent to both the double bond and the oxygen atoms, resulting in a chemical shift (4.25 ppm) that is downfield from typical allylic protons but upfield from protons directly attached to oxygen.

  • Propyl Group Protons (H-a, H-b, H-c): These protons exhibit chemical shifts and multiplicities consistent with a standard propyl group. The terminal methyl group (H-a) is the most shielded (0.92 ppm), while the methylene group adjacent to the acetal carbon (H-c) is the most deshielded of the three due to the proximity of the electron-withdrawing oxygen atoms.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Gently swirl the vial to ensure the sample is completely dissolved.
  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
  • Place the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

3. Acquisition Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
  • Spectral Width: Approximately 12-15 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.
  • Temperature: 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants of the signals.

Visualizing Molecular Structure and Key Correlations

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the 4,7-dihydro-1,3-dioxepine scaffold has emerged as a valuable building block due to its versatile chemical nature, incorporating both a cyclic acetal and an olefinic bond.[1] This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of a specific analogue, 2-propyl-4,7-dihydro-1,3-dioxepine, offering a comparative study with structurally related compounds to aid researchers in spectral interpretation and structural verification.

Introduction to this compound

This compound is a seven-membered heterocyclic compound featuring a propyl group at the 2-position, two oxygen atoms at positions 1 and 3, and a double bond between carbons 5 and 6.[1] Its molecular formula is C₈H₁₄O₂.[1] The unique arrangement of an acetal and a double bond within a flexible seven-membered ring makes it a target of interest for the synthesis of more complex molecules. Accurate characterization, particularly through ¹³C NMR spectroscopy, is crucial for confirming its synthesis and for understanding its electronic and conformational properties.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

While a publicly available experimental spectrum for this compound is not readily found in common databases, we can predict its ¹³C NMR chemical shifts with high accuracy based on established principles and by comparison with closely related, experimentally characterized analogues. The primary factors influencing the chemical shifts in this molecule are the electronegativity of the oxygen atoms, the sp² hybridization of the olefinic carbons, and the nature of the alkyl substituent at the C2 position.

A comparative analysis with the experimentally determined ¹³C NMR data for cis-4,7-dihydro-1,3-dioxepin (the parent scaffold) and 4,7-dihydro-2,2-dimethyl-1,3-dioxepin provides a robust framework for assigning the chemical shifts of our target molecule.

Structural Analogues for Comparison

cluster_0 Target Molecule cluster_1 Comparative Structures A This compound B cis-4,7-Dihydro-1,3-dioxepin A->B Remove Propyl Group C 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin A->C Replace Propyl with Methyls

Caption: Comparison of this compound with its parent scaffold and a dimethyl analogue.

Tabulated ¹³C NMR Data and Interpretation

The following table presents the predicted ¹³C NMR chemical shifts for this compound alongside the experimental data for its analogues. The predictions are derived from established substituent effects and typical chemical shift ranges for the functional groups present.

Carbon AtomThis compound (Predicted, ppm)cis-4,7-Dihydro-1,3-dioxepin (Experimental, ppm)4,7-Dihydro-2,2-dimethyl-1,3-dioxepin (Experimental, ppm)Rationale for Predicted Shift
C2 (Acetal)~108~94~100The acetal carbon is highly deshielded by two adjacent oxygen atoms. The propyl group provides a slightly greater deshielding effect than the two methyl groups in the dimethyl analogue due to the α- and β-carbon effects.
C4, C7 (Allylic)~65~63~64These carbons are adjacent to both an oxygen atom and the double bond, placing them in the allylic ether region.
C5, C6 (Olefinic)~128~129~129The sp² hybridized carbons of the double bond appear in the typical alkene region.
C1' (Propyl)~35--The α-carbon of the propyl group is deshielded by its proximity to the acetal carbon.
C2' (Propyl)~17--The β-carbon of the propyl group.
C3' (Propyl)~14--The terminal methyl group of the propyl chain appears in the typical upfield alkane region.
C(CH₃)₂ (Dimethyl)--~24The two equivalent methyl carbons in the dimethyl analogue.

Key Observations and Causality:

  • The Acetal Carbon (C2): This carbon consistently appears in the 94-108 ppm range, a characteristic chemical shift for carbons bonded to two oxygen atoms. The substitution at this position significantly influences its chemical shift. The propyl group in our target molecule is expected to cause a downfield shift compared to the dimethyl analogue due to the electron-donating and steric effects of the longer alkyl chain.

  • Olefinic and Allylic Carbons (C4, C5, C6, C7): The chemical shifts for the double bond carbons (C5, C6) and the adjacent allylic carbons (C4, C7) are remarkably consistent across the different analogues. This indicates that substitution at the C2 position has a minimal electronic effect on the distal double bond, a key insight for researchers working with this scaffold.

Experimental Protocol for ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound and its analogues, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability of the obtained spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the ¹³C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters:

      • Pulse Program: zgpg30 (or a similar pulse sequence with a 30° pulse angle to allow for faster repetition).

      • Spectral Width: ~240 ppm (to cover the full range of expected chemical shifts).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (D1): 2 seconds (a longer delay may be needed for quaternary carbons if quantitative analysis is required).

      • Number of Scans: 1024-4096, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks if relative intensities are of interest, although ¹³C NMR is not inherently quantitative without specific experimental setups.

Workflow Diagram

cluster_workflow ¹³C NMR Experimental Workflow A Sample Preparation (20-30 mg in 0.6 mL CDCl₃ + TMS) B Instrument Calibration (Tuning, Matching, Shimming) A->B C Data Acquisition (Proton-decoupled ¹³C Spectrum) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Peak Picking, Assignment) D->E

Caption: A standardized workflow for acquiring and processing ¹³C NMR spectra.

Conclusion

The ¹³C NMR spectrum of this compound can be confidently interpreted through a combination of predictive principles and comparative analysis with structurally similar compounds. The acetal carbon at the C2 position is the most sensitive to substitution, while the olefinic and allylic carbons remain relatively unperturbed. This guide provides researchers and drug development professionals with a robust framework for the structural verification of this important class of heterocyclic compounds, ensuring the scientific integrity of their work.

References

  • PubChem. cis-4,7-Dihydro-1,3-dioxepin. Available at: [Link]

  • PubChem. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Analysis of 2-Propyl-4,7-dihydro-1,3-dioxepine: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the structural elucidation of novel compounds is a cornerstone of progress. 2-Propyl-4,7-dihydro-1,3-dioxepine is a heterocyclic compound of significant interest, serving as a versatile synthetic building block and an analytical standard.[1] Its unique structure, featuring a seven-membered cyclic acetal ring with an embedded olefinic bond, presents a distinct spectroscopic fingerprint.[1]

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the functional group identity of such molecules. This guide offers an in-depth protocol for the FTIR analysis of this compound, explains the causality behind experimental choices, and presents a comparative analysis against structurally similar alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify this compound and differentiate it from its common analogs.

Section 1: The Chemical Context and Comparative Framework

The molecule, this compound (Molecular Formula: C₈H₁₄O₂), is defined by three key structural motifs that dictate its infrared spectrum:

  • The Saturated Propyl Group (-CH₂CH₂CH₃): This alkyl chain will produce characteristic sp³ C-H stretching and bending vibrations.

  • The Dihydro-1,3-dioxepine Ring: This core structure contains several key features:

    • Cyclic Acetal (O-C-O): This group gives rise to strong and complex C-O stretching bands, which are highly diagnostic for this class of compounds.

    • Alkene (C=C): The endocyclic double bond will show a characteristic C=C stretching vibration.

    • Allylic and Acetal-Adjacent C-H Bonds: The hydrogens on carbons adjacent to the double bond and the oxygen atoms will have their stretching and bending frequencies influenced by these neighboring groups.

To provide a robust analytical context, we will compare the spectrum of our target molecule with three logical alternatives. This comparison allows for a more definitive assignment of spectral features, particularly in the complex fingerprint region.

  • Alternative 1: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine: Replacing the propyl group with two methyl groups helps isolate the vibrations of the substituent from the core ring structure.[2]

  • Alternative 2: 4,7-Dihydro-2-isopropyl-1,3-dioxepine: Introducing a branched alkyl group allows for the examination of how steric changes at the C2 position affect the ring vibrations.[3][4]

  • Alternative 3: cis-4,7-Dihydro-1,3-dioxepin: This is the parent heterocycle without a substituent at the C2 position.[5] Its spectrum is essential for identifying the fundamental vibrational modes of the dioxepine ring itself.

Section 2: Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The choice of analytical technique is paramount for acquiring a reproducible and high-quality spectrum. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the method of choice.

Causality of Method Selection: ATR-FTIR is preferred over traditional transmission methods for several reasons:

  • Minimal Sample Preparation: A single drop of the neat liquid is sufficient, eliminating the need for solvent dilutions or KBr pellets, which can introduce interfering signals.

  • Reproducibility: The fixed path length of the ATR crystal ensures excellent reproducibility between measurements.

  • Ease of Cleaning: The crystal surface can be easily cleaned with an appropriate solvent (e.g., isopropanol), ensuring no cross-contamination between samples.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed and aligned.

    • Confirm the sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Collection (Self-Validation Step):

    • Clean the ATR crystal surface meticulously with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere and the instrument's response, which is then subtracted from the sample spectrum.

    • Expert Insight: A good background should be a flat line centered at 100% transmittance. Any significant peaks indicate residual contamination on the crystal or inadequate purging.

  • Sample Analysis:

    • Deposit a small drop of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • Acquire the sample spectrum using the following recommended parameters:

      • Resolution: 4 cm⁻¹ (Sufficient for most liquid-phase structural identification).

      • Scans: 16-32 scans (Improves signal-to-noise ratio).

      • Spectral Range: 4000 - 400 cm⁻¹.

  • Post-Analysis Cleanup:

    • Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

    • Perform a "clean check" by acquiring a new spectrum to ensure no sample residue remains.

Experimental Workflow Diagram

FTIR_Workflow A Instrument Preparation & Purging B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Verify Background Quality C->D D->B If Contaminated E Apply Liquid Sample to Crystal D->E If OK F Acquire Sample Spectrum E->F G Clean ATR Crystal Post-Analysis F->G H Process & Analyze Data G->H Structure_Spectrum cluster_structures Chemical Structures cluster_spectra Key Spectral Differences A cis-4,7-Dihydro-1,3-dioxepin (Parent Ring) S1 Baseline C-O Stretch Simplest C-H Region A->S1 B 2,2-Dimethyl-...-dioxepine (Smallest Alkyl) S2 Shifted C-O Bands Added Methyl C-H Stretches B->S2 C 2-Propyl-...-dioxepine (Target Molecule) S3 Unique C-O Pattern Complex Propyl C-H Region C->S3 D 2-Isopropyl-...-dioxepine (Branched Alkyl) S4 Sterically-Influenced C-O Bands Branched C-H Signatures D->S4

Caption: Correlation between structural analogs and their expected FTIR features.

Conclusion

The FTIR spectrum of this compound is characterized by a unique combination of absorptions. The presence of strong sp³ C-H stretching bands (3000-2850 cm⁻¹), a medium C=C stretch (~1660 cm⁻¹), and, most importantly, a complex and highly diagnostic pattern of strong C-O stretching bands in the 1250-1050 cm⁻¹ region confirms its identity.

By following the detailed ATR-FTIR protocol, researchers can obtain high-fidelity spectra. Furthermore, by comparing the acquired spectrum against the known patterns of its dimethyl, isopropyl, and unsubstituted analogs, a definitive and trustworthy identification can be made. This comparative approach is invaluable for quality control during synthesis, reaction monitoring, and the structural verification of this important chemical intermediate.

References

  • PubChem. (n.d.). 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-isopropyl-4,7-dihydro-1,3-dioxepine. Retrieved from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • PubChem. (n.d.). cis-4,7-Dihydro-1,3-dioxepin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. PubMed Central. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dihydro-2-isopropyl-1,3-dioxepin. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (1965). The syntheses and infrared spectra of some acetals and ketals. RSC Publishing. Retrieved from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 2-Propyl-4,7-dihydro-1,3-dioxepine. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison with related structures and alternative analytical approaches, supported by predictive data and established fragmentation principles. Our objective is to deliver a scientifically rigorous and practical resource for the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Analytical Challenge of Cyclic Acetals

This compound, with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , is a heterocyclic compound featuring a seven-membered ring containing two oxygen atoms (a cyclic acetal) and a double bond.[1] The propyl group at the 2-position is a key structural feature influencing its fragmentation behavior. Understanding the mass spectral fragmentation of such molecules is crucial for their identification in complex matrices, a common task in drug metabolism studies, environmental analysis, and quality control in chemical synthesis.

This guide will elucidate the expected fragmentation pathways of this compound under electron ionization, compare its fragmentation pattern with its isopropyl isomer, and discuss alternative analytical strategies to provide a comprehensive analytical outlook.

Predicted Electron Ionization Mass Spectrum of this compound

Due to the absence of a publicly available experimental mass spectrum for this compound in prominent databases like the NIST Mass Spectral Library, we have employed predictive fragmentation software to generate a theoretical spectrum. This approach, grounded in established fragmentation rules, provides a robust framework for anticipating the molecule's behavior in a mass spectrometer.

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Caption: Predicted EI-MS of this compound.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of the two oxygen atoms in the dioxepine ring and the lability of the bonds adjacent to these heteroatoms. The initial ionization event will likely involve the removal of a non-bonding electron from one of the oxygen atoms, forming a molecular ion (M⁺•) at m/z 142.

dot

Fragmentation_Pathways M [C8H14O2]+• m/z = 142 (Molecular Ion) F1 [C5H7O2]+ m/z = 99 (Loss of C3H7•) M->F1 α-cleavage F3 [C3H7]+ m/z = 43 (Propyl cation) M->F3 α-cleavage F5 [C7H13O2]+ m/z = 113 (Loss of C2H5•) M->F5 Rearrangement & Cleavage F2 [C4H7O]+ m/z = 71 (Loss of C4H7O2•) F1->F2 Ring Opening & Cleavage F4 [C4H7]+ m/z = 55 (Cyclic fragment) F1->F4 Rearrangement

Caption: Key Fragmentation Pathways of this compound.

The primary fragmentation pathways are proposed as follows:

  • α-Cleavage: The most favorable initial fragmentation will be the cleavage of the C-C bond alpha to the oxygen atoms. This can occur in two ways:

    • Loss of the propyl group: Cleavage of the bond between the C2 carbon and the propyl group results in the loss of a propyl radical (•C₃H₇), leading to the formation of a stable oxonium ion at m/z 99 . This is predicted to be the base peak in the spectrum.

    • Formation of the propyl cation: Alternatively, the charge can be retained by the propyl fragment, forming a propyl cation at m/z 43 .

  • Ring Opening and Subsequent Fragmentations: The dioxepine ring can undergo opening, followed by a series of cleavages.

    • The ion at m/z 99 can further fragment through ring opening, leading to the loss of carbon monoxide (CO) or other neutral fragments, although these are generally less prominent. A potential fragmentation of the m/z 99 ion could lead to an ion at m/z 71 .

  • Rearrangement Reactions: Intramolecular rearrangements can also occur.

    • A McLafferty-type rearrangement is possible, though less common for cyclic acetals compared to acyclic carbonyl compounds.

    • Loss of an ethyl radical (•C₂H₅) following a rearrangement could lead to an ion at m/z 113 .

  • Fragments from the Dihydro-oxepine Ring: The unsaturated seven-membered ring itself can produce characteristic fragments.

    • A fragment at m/z 55 is likely due to the C₄H₇⁺ fragment from the backbone of the ring.

Performance Comparison: 2-Propyl- vs. 2-Isopropyl-4,7-dihydro-1,3-dioxepine

To provide a comparative context, we will examine the predicted fragmentation of the isomeric compound, 2-Isopropyl-4,7-dihydro-1,3-dioxepine.[2] While having the same molecular weight, the branching of the alkyl substituent is expected to influence the fragmentation pattern.

Table 1: Predicted Major Fragment Ions

m/zProposed FragmentPredicted Relative Abundance (2-Propyl)Predicted Relative Abundance (2-Isopropyl)
142[M]⁺•LowLow
127[M-CH₃]⁺LowModerate
99[M-C₃H₇]⁺High (Base Peak)High (Base Peak)
71[C₄H₇O]⁺ModerateModerate
55[C₄H₇]⁺ModerateModerate
43[C₃H₇]⁺ModerateHigh

The primary difference is expected in the relative abundance of the ion at m/z 127, corresponding to the loss of a methyl group. For the isopropyl derivative, the loss of a methyl radical from the branched isopropyl group is a more favorable fragmentation pathway than for the straight-chain propyl group, leading to a more abundant [M-15]⁺ ion. The formation of the secondary carbocation at m/z 43 from the isopropyl group is also more favorable, leading to a higher abundance of this ion compared to the primary carbocation from the propyl group.

Alternative Analytical Approaches: A Comparative Overview

While Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for the analysis of semi-volatile compounds like this compound, alternative ionization techniques can provide complementary information, particularly when dealing with complex matrices or the need for molecular weight confirmation.

Table 2: Comparison of Ionization Techniques

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Provides detailed structural information from fragmentation patterns. Large spectral libraries are available for compound identification.The molecular ion may be weak or absent, making molecular weight determination challenging.
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction.[3]A "softer" ionization technique that produces a more abundant protonated molecule [M+H]⁺, aiding in molecular weight confirmation.Provides less structural information due to minimal fragmentation.
Atmospheric Pressure Chemical Ionization (APCI) The sample is sprayed through a heated nebulizer, and a corona discharge creates ions from the solvent that then ionize the analyte.[3]Suitable for semi-volatile and thermally stable compounds. Can be coupled with liquid chromatography (LC) for the analysis of complex mixtures.Thermal degradation of the analyte is possible in the heated nebulizer.

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Caption: Comparison of GC-MS (EI) and LC-MS (APCI) workflows.

For unambiguous identification, a combination of EI-GC-MS for structural elucidation and CI-GC-MS or APCI-LC-MS for molecular weight confirmation would constitute a comprehensive analytical strategy.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol outlines a standard method for the analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

    • If analyzing a complex matrix, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound based on its retention time.

  • Mass Spectrum: Obtain the background-subtracted mass spectrum of the analyte peak.

  • Interpretation: Compare the obtained mass spectrum with the predicted fragmentation pattern and known fragmentation rules for cyclic acetals and ethers to confirm the structure.

Conclusion

The mass spectral fragmentation of this compound under electron ionization is predicted to be dominated by α-cleavage, leading to the formation of a characteristic base peak at m/z 99. Comparison with its isopropyl isomer reveals subtle but significant differences in the relative abundances of key fragment ions, allowing for their differentiation. While EI-GC-MS provides rich structural information, complementary soft ionization techniques such as CI or APCI are recommended for confident molecular weight determination. The protocols and predictive data presented in this guide offer a robust framework for the successful identification and characterization of this and related compounds in a research and development setting.

References

  • ChemSynthesis. 2-isopropyl-4,7-dihydro-1,3-dioxepine. [Link]

  • NIST Chemistry WebBook. 1,3-Dioxepin, 4,7-dihydro-. [Link]

  • PubChem. cis-4,7-Dihydro-1,3-dioxepin. [Link]

  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Waters. Alternative Ionization Techniques. [Link]

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A Comparative Guide to 2-Propyl-4,7-dihydro-1,3-dioxepine and Other Acetal Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For hydroxyl functionalities, a diverse arsenal of protecting groups has been developed, among which acetals have proven to be invaluable due to their stability in non-acidic media and their facile, acid-catalyzed removal. This guide provides a comprehensive comparison of 2-Propyl-4,7-dihydro-1,3-dioxepine, a cyclic acetal, with other commonly employed acetal protecting groups, including Methoxymethyl (MOM), 2-Methoxyethoxymethyl (MEM), Benzyloxymethyl (BOM), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Tetrahydropyranyl (THP) ethers. This analysis is grounded in their mechanisms of formation and cleavage, relative stabilities, and practical applications, supported by experimental considerations.

The Role of Acetal Protecting Groups in Synthesis

Protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted transformations during a synthetic sequence.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional synthetic complexities.[2] Acetal protecting groups are particularly useful for alcohols as they are stable to basic, nucleophilic, and organometallic reagents, conditions under which many other protecting groups might be labile.[3][4] Their removal is typically achieved under acidic conditions, allowing for orthogonal deprotection strategies in the presence of acid-stable groups.[2][5]

This compound: A Unique Cyclic Acetal

This compound is a seven-membered cyclic acetal that can be used to protect hydroxyl groups. Its structure, featuring a propyl group at the 2-position and a double bond within the ring, offers distinct steric and electronic properties that influence its stability and reactivity.[6]

Synthesis and Introduction

The formation of the this compound protected alcohol involves the acid-catalyzed reaction of the alcohol with this compound itself, or more directly, the reaction of the alcohol with cis-2-butene-1,4-diol and butyraldehyde. The latter is a classical acetal formation reaction.[6]

G cluster_protection Protection of Alcohol ROH R-OH reaction_node + ROH->reaction_node Butyraldehyde Butyraldehyde Butyraldehyde->reaction_node Diol cis-2-Butene-1,4-diol Diol->reaction_node Protected_Alcohol Protected Alcohol H_plus [H⁺] H_plus->reaction_node cat. reaction_node->Protected_Alcohol

Figure 1: General scheme for the protection of an alcohol using cis-2-butene-1,4-diol and butyraldehyde.

Cleavage

The deprotection of the this compound group is achieved through acid-catalyzed hydrolysis, which regenerates the alcohol and releases butyraldehyde and cis-2-butene-1,4-diol.[6] The mechanism involves protonation of one of the ether oxygens, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water.

A Comparative Analysis of Acetal Protecting Groups

The choice of an acetal protecting group is dictated by the specific requirements of the synthetic route, including the stability towards various reagents and the conditions required for deprotection.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsRelative Acid Lability
This compound cis-2-Butene-1,4-diol, Butyraldehyde, Acid catalystMild aqueous acidModerate
MOM (Methoxymethyl)R-O-CH₂-O-CH₃MOM-Cl, Base (e.g., DIPEA)Strong acid (e.g., HCl in MeOH)Low
MEM (2-Methoxyethoxymethyl)R-O-CH₂-O-CH₂CH₂-O-CH₃MEM-Cl, Base (e.g., DIPEA)Lewis acids (e.g., ZnBr₂, MgBr₂) or strong protic acidsModerate
BOM (Benzyloxymethyl)R-O-CH₂-O-BnBOM-Cl, Base (e.g., DIPEA)Hydrogenolysis (e.g., H₂, Pd/C) or strong acidModerate to High
SEM (2-(Trimethylsilyl)ethoxymethyl)R-O-CH₂-O-CH₂CH₂-Si(CH₃)₃SEM-Cl, Base (e.g., DIPEA)Fluoride source (e.g., TBAF) or Lewis/protic acidsHigh
THP (Tetrahydropyranyl)Dihydropyran (DHP), Acid catalyst (e.g., PPTS)Mild aqueous acid (e.g., AcOH in THF/H₂O)High

Table 1: Comparison of common acetal protecting groups for alcohols.

Stability and Lability: A Deeper Dive
  • Cyclic vs. Acyclic Acetals: Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts due to stereoelectronic effects and reduced ring strain in the transition state of the hydrolysis reaction.[4]

  • Ring Size: The stability of cyclic acetals is also influenced by the ring size. For instance, six-membered 1,3-dioxanes are typically more stable than five-membered 1,3-dioxolanes.[7] The seven-membered ring of the this compound may exhibit different conformational preferences and reactivity compared to smaller rings.

  • Substituent Effects: Electron-donating groups on the acetal carbon can stabilize the carbocation intermediate formed during hydrolysis, thus increasing the rate of cleavage. Conversely, electron-withdrawing groups have a destabilizing effect.[8] The propyl group in this compound is weakly electron-donating.

Based on these principles, the relative acid lability of the compared protecting groups can be generally ordered as follows:

THP > SEM > MEM ≈ BOM > MOM

The position of this compound in this series is not definitively established without direct experimental comparison. However, as a cyclic acetal, it is expected to be more stable than a simple acyclic acetal. Its larger ring size compared to THP might influence its stability, potentially making it more or less labile depending on conformational factors.

Orthogonal Deprotection Strategies

The diverse cleavage conditions for different acetal protecting groups allow for their use in orthogonal protection strategies, where one group can be selectively removed in the presence of others.[2]

  • MOM vs. THP: MOM ethers are significantly more stable to acid than THP ethers, allowing for the selective deprotection of a THP ether with mild acid while the MOM group remains intact.[9]

  • MEM vs. MOM/THP: The cleavage of MEM ethers with Lewis acids like zinc bromide offers an orthogonal deprotection route in the presence of MOM and THP ethers, which are more resistant to these conditions.[10]

  • BOM: The BOM group is unique in that it can be cleaved by hydrogenolysis, a condition under which other acetals are stable. This provides a valuable orthogonal strategy.

  • SEM: The SEM group can be selectively cleaved by fluoride ions due to the high affinity of fluorine for silicon. This allows for its removal without affecting other acid-labile acetal groups.[9]

G cluster_deprotection Orthogonal Deprotection Strategies Protected_Molecule Molecule with Multiple Acetal Protecting Groups Deprotection_SEM SEM Deprotection Protected_Molecule->Deprotection_SEM TBAF Deprotection_BOM BOM Deprotection Protected_Molecule->Deprotection_BOM H₂, Pd/C Deprotection_MEM MEM Deprotection Protected_Molecule->Deprotection_MEM Lewis Acid (e.g., ZnBr₂) Deprotection_THP THP Deprotection Protected_Molecule->Deprotection_THP Mild H⁺ Deprotection_MOM MOM Deprotection Protected_Molecule->Deprotection_MOM Strong H⁺

Figure 2: Orthogonal deprotection pathways for common acetal protecting groups.

The utility of this compound in an orthogonal strategy would depend on its relative lability compared to other groups. If its cleavage requires conditions intermediate between those for THP and MOM, it could offer an additional level of selectivity.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are generalized protocols for the protection of a primary alcohol with this compound and its subsequent deprotection.

Protection of a Primary Alcohol

Objective: To protect a primary alcohol using cis-2-butene-1,4-diol and butyraldehyde.

Materials:

  • Primary alcohol (1.0 eq)

  • cis-2-Butene-1,4-diol (1.2 eq)

  • Butyraldehyde (1.2 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the primary alcohol, cis-2-butene-1,4-diol, and butyraldehyde in anhydrous DCM.

  • Add PPTS to the mixture.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

  • Continue refluxing until the starting alcohol is consumed as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the Protected Alcohol

Objective: To remove the this compound protecting group.

Materials:

  • Protected alcohol (1.0 eq)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the protected alcohol in a mixture of THF and water (e.g., 2:1 v/v).

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Conclusion

The selection of an appropriate acetal protecting group is a nuanced decision that requires careful consideration of the overall synthetic strategy. While MOM, MEM, BOM, SEM, and THP ethers are well-established and their behaviors are extensively documented, this compound presents an alternative with its own unique structural features. Although direct comparative kinetic data is lacking, an understanding of the principles of acetal chemistry allows for a rational prediction of its stability and reactivity. The seven-membered ring and the propyl substituent likely confer a stability profile that could be exploited for specific synthetic challenges. Further experimental investigation into the precise lability of this protecting group under various acidic conditions would be invaluable to the synthetic community and would solidify its position in the repertoire of modern protecting group chemistry.

References

  • Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Acetal Protecting Group & Mechanism. Total Synthesis. Available at: [Link]

  • Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. National Center for Biotechnology Information. Available at: [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Available at: [Link]

  • An efficient protocol for alcohol protection under solvent- and catalyst-free conditions. National Center for Biotechnology Information. Available at: [Link]

  • Kocienski, P. J. Protecting Groups. 1st ed., Georg Thieme Verlag, 1994.
  • Tuning the stability of alkoxyisopropyl protection groups. National Center for Biotechnology Information. Available at: [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. Kocienski, P. J., Ed.; Thieme: Stuttgart, 1994.
  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Center for Biotechnology Information. Available at: [Link]

  • Reversibility of the ring-opening step in the acid hydrolysis of cyclic acetophenone acetals. Royal Society of Chemistry. Available at: [Link]

  • MOM Ethers. Organic Chemistry Portal. Available at: [Link]

  • A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Chemistry Portal. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • Protecting groups. Wikipedia. Available at: [Link]

  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]

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A Comparative Analysis of the Reactivity of 2-Propyl and 2-Phenyl Substituted 4,7-Dihydro-1,3-Dioxepines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

The 4,7-dihydro-1,3-dioxepine scaffold is a seven-membered cyclic acetal that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] The reactivity of this heterocyclic system is predominantly governed by the stability of the acetal functional group and the reactivity of the integral olefin. The substituent at the 2-position, the acetal carbon, exerts profound control over the molecule's chemical behavior. This guide provides an in-depth comparison of the reactivity of two key analogues: 2-propyl-4,7-dihydro-1,3-dioxepine and 2-phenyl-4,7-dihydro-1,3-dioxepine. By examining the electronic and steric effects of an aliphatic (propyl) versus an aromatic (phenyl) substituent, we can elucidate fundamental principles that guide their application in complex synthetic pathways. This analysis will focus on acid-catalyzed hydrolysis and cationic ring-opening polymerization, two characteristic reactions of this class of compounds.

Mechanistic Underpinnings: Electronic and Steric Effects

The reactivity of the acetal group in 2-substituted 4,7-dihydro-1,3-dioxepines is dictated by the stability of the carboxonium ion intermediate formed during acid-catalyzed reactions. The nature of the substituent at the C2 position is paramount in stabilizing this transient, positively charged species.

  • 2-Propyl Substituent: The propyl group is an alkyl group that acts as an electron-donating group (EDG) through an inductive effect (+I). It pushes electron density through the sigma bonds towards the electropositive acetal carbon, thereby stabilizing the developing positive charge in the transition state.

  • 2-Phenyl Substituent: The phenyl group offers a more potent stabilization mechanism. While it is weakly electron-withdrawing inductively, its primary contribution is powerful resonance stabilization (+R effect). The lone pairs on the oxygen atoms can delocalize the positive charge into the aromatic π-system, significantly lowering the activation energy for reactions involving the carboxonium ion.

Studies on the hydrolysis of benzylidene acetals have shown a strong dependence on the electronic nature of substituents on the phenyl ring, yielding a Hammett ρ value of -4.06.[2] This large negative value indicates a substantial buildup of positive charge in the transition state, underscoring the importance of substituent-based stabilization.[2] Consequently, the resonance-donating phenyl group is expected to stabilize the intermediate more effectively than the inductively donating propyl group, leading to enhanced reactivity.

Figure 1: Stabilization of the carboxonium ion intermediate.

Comparative Reactivity Analysis

Acid-Catalyzed Hydrolysis

The cleavage of the acetal bond under acidic conditions is a hallmark reaction of dioxepines. The rate of this reaction is a direct probe of the stability of the carboxonium ion intermediate.

  • 2-Phenyl-4,7-dihydro-1,3-dioxepine: Is expected to undergo hydrolysis at a significantly faster rate. The superior ability of the phenyl group to stabilize the positive charge via resonance delocalization lowers the activation energy of the rate-determining step.

  • This compound: Hydrolyzes more slowly. While the propyl group is electron-donating, its inductive effect is less pronounced than the resonance stabilization afforded by the phenyl ring.[3]

Compound2-SubstituentPrimary Electronic EffectPredicted Relative Hydrolysis Rate
1 Propyl+I (Inductive)Slower
2 Phenyl+R (Resonance)Faster

Table 1: Predicted relative rates of acid-catalyzed hydrolysis.

Cationic Ring-Opening Polymerization (ROP)

The inherent ring strain of the seven-membered dioxepine ring makes it a suitable monomer for ring-opening polymerization.[1] Cationic ROP proceeds via a propagating oxonium or carboxonium species, mirroring the mechanistic features of hydrolysis.

  • 2-Phenyl-4,7-dihydro-1,3-dioxepine: This monomer is predicted to be more reactive in cationic ROP. The stabilization of the cationic propagating center by the phenyl group facilitates a faster polymerization rate compared to its alkyl-substituted counterpart.

  • This compound: While capable of undergoing cationic ROP, the polymerization is expected to be slower due to the lesser stabilization of the propagating cationic chain end.[1]

Control over the polymerization of cyclic acetals can be challenging due to side reactions like transacetalization.[4] However, the choice of initiator and reaction conditions can lead to well-defined polymers.

Experimental Protocols

To empirically validate the predicted reactivity, the following experimental workflows are proposed. These protocols are designed as self-validating systems for a comparative study.

G cluster_synthesis Part 1: Synthesis & Purification cluster_analysis Part 2: Characterization & Reactivity cluster_conclusion Part 3: Data Analysis Syn_Propyl Synthesis of 2-Propyl Analogue Pur_Propyl Purification (Distillation) Syn_Propyl->Pur_Propyl Syn_Phenyl Synthesis of 2-Phenyl Analogue Pur_Phenyl Purification (Crystallization/Distillation) Syn_Phenyl->Pur_Phenyl Char_Propyl Characterization (NMR, IR, MS) Pur_Propyl->Char_Propyl Char_Phenyl Characterization (NMR, IR, MS) Pur_Phenyl->Char_Phenyl Hydrolysis Comparative Hydrolysis Kinetics (NMR Monitoring) Char_Propyl->Hydrolysis ROP Comparative Cationic ROP (GPC Analysis) Char_Propyl->ROP Char_Phenyl->Hydrolysis Char_Phenyl->ROP Data Data Correlation: Rate vs. Substituent Effect Hydrolysis->Data ROP->Data

Sources

A Comparative Guide to the Conformational Analysis of 2-Propyl-4,7-dihydro-1,3-dioxepine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Conformational Dynamics in Drug Design

In the landscape of modern drug discovery and development, a molecule's three-dimensional structure is intrinsically linked to its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of rational drug design. For cyclic molecules, and particularly for flexible seven-membered rings such as 2-propyl-4,7-dihydro-1,3-dioxepine, understanding the conformational landscape is paramount. The distribution of conformers, the energy barriers between them, and the specific geometry of the dominant conformations can significantly influence a molecule's binding affinity to its target, its pharmacokinetic properties, and its overall efficacy. This guide provides an in-depth technical comparison of the conformational analysis of this compound with alternative seven-membered heterocyclic scaffolds, offering field-proven insights and detailed experimental and computational protocols.

The Conformational Landscape of this compound: A Hybrid of Flexibility and Constraint

The this compound scaffold is a seven-membered ring containing two oxygen atoms in a 1,3-relationship and a double bond. This combination of features results in a complex conformational profile. While specific experimental data on the conformational preferences of this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on studies of related 1,3-dioxepane and cycloheptene systems.

Seven-membered rings are known for their conformational flexibility, with several low-energy conformations possible, including chair, boat, twist-chair, and twist-boat forms. For many substituted cycloheptanes and their heterocyclic analogues, the twist-chair (TC) conformation is often the most stable.[1] The presence of the planar double bond in the 4,7-dihydro-1,3-dioxepine ring system introduces a degree of rigidity, which influences the conformational equilibrium. The bulky propyl group at the C2 position will also play a significant role in dictating the preferred conformation by minimizing steric interactions.

While a definitive solid-state conformation can be obtained through X-ray crystallography, as has been demonstrated for a related chiral 4,5-dihydro-1,3-dioxepine derivative[2][3], it is crucial to remember that the conformation in solution, which is more biologically relevant, can differ significantly.

Comparative Analysis with Alternative Seven-Membered Heterocyclic Scaffolds

To provide a comprehensive understanding of the conformational properties of this compound, it is instructive to compare it with other seven-membered heterocyclic scaffolds that are of interest in drug discovery. Here, we consider oxepane and azepane as representative examples.

FeatureThis compoundOxepaneAzepane
Ring System 1,3-Dioxepine (unsaturated)Oxepane (saturated)Azepane (saturated)
Key Structural Features Acetal functionality, C=C double bondEther linkageSecondary amine
Predominant Conformation Likely Twist-Chair (TC) familyTwist-Chair (TC)Chair (C) and Twist-Chair (TC) conformations are often close in energy
Conformational Flexibility Moderately flexible due to the double bondHighly flexibleHighly flexible
Key Torsional Barriers Ring inversion, pseudorotationRing inversion, pseudorotationRing inversion, nitrogen inversion, pseudorotation
Relevance in Drug Discovery Building block for complex molecules[4]Present in various natural products and pharmaceuticals[5]Core scaffold in many approved drugs[6]

Table 1: Comparative Conformational Properties of Seven-Membered Heterocycles.

The presence of the double bond in this compound reduces the number of degrees of freedom compared to its saturated counterparts, oxepane and azepane. This can lead to a more defined set of low-energy conformations. The acetal group in the dioxepine also introduces specific stereoelectronic effects that can influence conformational preference. In contrast, the nitrogen atom in azepane introduces the possibility of nitrogen inversion, adding another layer of conformational complexity.

Experimental and Computational Protocols for In-Depth Conformational Analysis

A robust conformational analysis relies on a synergistic approach combining experimental spectroscopic data with theoretical calculations.

Experimental Workflow: Unraveling Conformational Dynamics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.[7] Key NMR experiments for the conformational analysis of this compound include:

  • 1D and 2D ¹H and ¹³C NMR: To assign all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): To determine through-space proximities between protons. The intensities of NOE cross-peaks are related to the inverse sixth power of the distance between protons, providing crucial information about the relative orientation of different parts of the molecule in the dominant conformer(s).

  • J-Coupling Constant Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the torsional angles within the ring.

  • Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study the dynamics of conformational exchange. At low temperatures, the exchange between different conformers may be slowed down on the NMR timescale, allowing for the observation of individual conformers. The coalescence temperature can be used to determine the energy barrier for the conformational interconversion.

Experimental Protocol for Variable Temperature NMR:

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated chloroform, deuterated methanol, or a mixture).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Cooling and Data Acquisition: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

  • Observation of Coalescence: Monitor the changes in the line shape of key signals. As the temperature is lowered, broad signals may resolve into multiple sharp signals corresponding to individual conformers. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the chemical shift difference between the exchanging signals.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation prep Dissolve in Deuterated Solvent rt_nmr ¹H NMR at Room Temperature prep->rt_nmr vt_nmr Variable Temperature NMR Spectra rt_nmr->vt_nmr d2_nmr 2D NMR (COSY, NOESY, HSQC, HMBC) rt_nmr->d2_nmr thermo Thermodynamic Parameter Calculation vt_nmr->thermo assignment Signal Assignment d2_nmr->assignment coupling J-Coupling Analysis assignment->coupling noe NOE Restraint Generation assignment->noe model Conformational Model coupling->model noe->model thermo->model computational_workflow cluster_initial_model Model Building cluster_conf_search Conformational Search cluster_qm_calc Quantum Mechanics Calculations cluster_analysis Analysis & Validation build Generate 3D Structure search Molecular Mechanics Search build->search optimize DFT Geometry Optimization search->optimize energy Relative Energy Calculation optimize->energy nmr_calc NMR Parameter Calculation optimize->nmr_calc ensemble Determine Conformational Ensemble energy->ensemble compare Compare with Experimental Data nmr_calc->compare compare->ensemble

Caption: Computational workflow for conformational analysis.

Conclusion: A Synergistic Approach for Confident Structural Elucidation

The conformational analysis of this compound, a molecule with inherent flexibility and functional complexity, necessitates a multi-faceted approach. While X-ray crystallography provides an invaluable snapshot of the solid-state structure, a comprehensive understanding of its behavior in a biologically relevant solution environment requires the integration of advanced NMR spectroscopic techniques and high-level computational modeling. By comparing its inferred conformational properties with those of well-characterized seven-membered heterocyclic scaffolds like oxepanes and azepanes, researchers can gain a deeper appreciation for the subtle structural nuances that govern molecular recognition and biological function. The detailed experimental and computational workflows presented in this guide provide a robust framework for elucidating the conformational landscape of this and other flexible molecules, ultimately empowering more informed and successful drug design endeavors.

References

  • Xia, C., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4+3]-cycloaddition. Chemical Science, 12(20), 7066-7072. [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh( ii )/Sm( iii ) relay catalytic three-component tandem [4 + 3]-cycloaddition. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 392707, 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. [Link]

  • Pharmaffiliates. This compound. [Link]

  • National Institutes of Health. Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. [Link]

  • ResearchGate. Dibenzo[d,f] [2][3]dioxepine derivatives: A review. [Link]

  • National Institutes of Health. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. [Link]

  • American Institute of Physics. Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. [Link]

  • PubMed. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. [Link]

  • Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • ResearchGate. Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. [Link]

  • National Institutes of Health. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. [Link]

  • National Institutes of Health. Josephin Domain Structural Conformations Explored by Metadynamics in Essential Coordinates. [Link]

  • MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]

  • Royal Society of Chemistry. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. [Link]

  • Royal Society of Chemistry. Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. [Link]

  • ResearchGate. (PDF) Conformational analysis, energy profile, and structural-electronic properties evaluation of mephedrone derivatives employing quantum-mechanical models. [Link]

  • Sci-Hub. Conformational studies on 1,3-dioxepans. Part III. 2,5-O-methylene-D-mannitol and some related compounds. [Link]

  • MDPI. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. [Link]

  • ResearchGate. How to confirm seven membered ring structure through NMR???. [Link]

  • ResearchGate. Synthesis of 2,5-diethynyl substituted oxepins from trans-1,4-diethynylcyclohexa-2,5-diene-1,4-diols. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • National Institutes of Health. Synthesis of 2,7-Dihydrooxepine-spirodithiophene Derivatives via an Intramolecular Ring Closure Reaction. [Link]

  • Sci-Hub. The conformational analysis of tetrahydro-1,4,2-dioxazines. [Link]

  • National Institutes of Health. NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. [Link]

  • MDPI. (PDF) Synthesis and X-Ray Single Crystal Study of 5-(4,4,5,5 – Tetramethyl – 1,3,2 – Dioxoborolane) – 10,20 – Diphenylporphyrin. [Link]

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A Comparative Guide to the Spectroscopic Characterization of Substituted 4,7-Dihydro-1,3-dioxepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the spectroscopic data for various substituted 4,7-dihydro-1,3-dioxepine derivatives, offering insights for researchers, scientists, and professionals in drug development. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining how different substituents impact the spectral features of the core 4,7-dihydro-1,3-dioxepine scaffold.

The 4,7-dihydro-1,3-dioxepine ring system is a seven-membered oxygen-containing heterocycle that serves as a key structural motif in numerous natural products and pharmacologically active compounds. Its conformational flexibility and the electronic effects of substituents significantly influence its biological activity, making detailed structural elucidation paramount. Spectroscopic analysis is the cornerstone of this characterization, providing a fingerprint of the molecule's structure and stereochemistry.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 4,7-dihydro-1,3-dioxepine derivatives, ¹H NMR provides critical information about the protons on the heterocyclic ring and the substituent groups.

The parent 4,7-dihydro-1,3-dioxepine molecule exhibits a characteristic set of signals. The protons at the C2 position (the acetal or ketal carbon) typically appear as a singlet or an AB quartet depending on the substitution. The olefinic protons at C5 and C6 resonate in the downfield region, while the methylene protons at C4 and C7 are often diastereotopic and appear as complex multiplets.

The introduction of substituents dramatically alters this simple picture. Electron-withdrawing groups will generally shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups cause an upfield shift. The coupling constants (J-values) between adjacent protons provide invaluable information about the dihedral angles and, consequently, the conformation of the seven-membered ring.

Comparative ¹H NMR Data

The following table summarizes typical ¹H NMR chemical shifts (δ) for a selection of substituted 4,7-dihydro-1,3-dioxepine derivatives. The data is compiled from various sources and represents typical values observed in CDCl₃.

Substituent (R) at C2δ (ppm) for H-2δ (ppm) for H-4/H-7δ (ppm) for H-5/H-6Key Observations
H, H (unsubstituted)~4.8 (s)~4.2 (m)~5.8 (m)Baseline for comparison.
CH₃, H~5.0 (q)~4.1 (m)~5.7 (m)Quartet for H-2 due to coupling with CH₃.
Ph, H~5.9 (s)~4.3 (m)~5.9 (m)Significant downfield shift of H-2 due to the anisotropic effect of the phenyl ring.
t-Bu, H~4.7 (s)~4.0 (m)~5.6 (m)Steric bulk of the t-butyl group can influence the ring conformation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. In conjunction with ¹H NMR, it allows for the unambiguous assignment of the entire molecular structure.

For the 4,7-dihydro-1,3-dioxepine core, the C2 carbon is highly sensitive to substitution and typically resonates around 95-105 ppm. The olefinic carbons (C5 and C6) appear in the range of 125-135 ppm, while the methylene carbons (C4 and C7) are found further upfield.

Substituent effects in ¹³C NMR are more pronounced and can be predicted with reasonable accuracy using empirical additivity rules. Electronegative substituents cause a downfield shift (deshielding) of the carbon to which they are attached, as well as the adjacent carbons.

Comparative ¹³C NMR Data

The table below presents a comparison of ¹³C NMR chemical shifts (δ) for representative substituted 4,7-dihydro-1,3-dioxepine derivatives in CDCl₃.

Substituent (R) at C2δ (ppm) for C-2δ (ppm) for C-4/C-7δ (ppm) for C-5/C-6Key Observations
H, H (unsubstituted)~98~65~128Reference values for the parent ring system.
CH₃, CH₃~105~64~127Quaternary C-2 is shifted downfield.
Ph, H~102~66~129Phenyl group induces a moderate downfield shift at C-2.
Spirocyclohexyl~108~63~126The spirocyclic system introduces strain that can affect chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For 4,7-dihydro-1,3-dioxepine derivatives, key diagnostic absorptions include the C-O-C stretching of the dioxepine ring and the C=C stretching of the olefinic bond.

The C-O-C acetal linkage gives rise to strong and characteristic bands in the 1200-1000 cm⁻¹ region. The exact position and number of these bands can be indicative of the ring conformation and the nature of the substituents at C2. The C=C stretching vibration is typically observed around 1650 cm⁻¹.

Key IR Absorptions
Functional GroupWavenumber (cm⁻¹)IntensityNotes
C-O-C (acetal)1200-1000Strong, often multiple bandsDiagnostic for the dioxepine ring.
C=C (olefinic)~1650Medium to weakConfirms the presence of the double bond.
=C-H (olefinic)~3030MediumStretching vibration of the vinylic protons.
C-H (aliphatic)2990-2850Medium to strongStretching vibrations of the methylene protons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For 4,7-dihydro-1,3-dioxepine derivatives, the molecular ion peak (M⁺) is often observed, especially with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).

The fragmentation of the 4,7-dihydro-1,3-dioxepine ring is influenced by the substituents. Common fragmentation pathways involve the loss of the substituents at C2, retro-Diels-Alder reactions, and cleavage of the C-O bonds. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula, which is crucial for confirming the identity of a new compound.

Experimental Protocols

General Procedure for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4,7-dihydro-1,3-dioxepine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 s, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 s, and 1024-4096 scans. Proton decoupling is typically used to simplify the spectrum.

General Procedure for IR Spectroscopic Analysis
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

General Procedure for Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique based on the sample's properties. ESI is suitable for polar compounds, while Electron Impact (EI) or CI is often used for less polar compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

Visualizations

Molecular Structure of the 4,7-Dihydro-1,3-dioxepine Core

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of novel compounds.

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

  • Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Comparative Guide to the Synthetic Routes of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Propyl-4,7-dihydro-1,3-dioxepine is a seven-membered heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its unique structural motif, featuring a cyclic acetal and a carbon-carbon double bond, presents multiple opportunities for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive comparison of the primary synthetic routes to this versatile compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of each method's advantages and limitations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development to make informed decisions in their synthetic endeavors.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through two distinct strategies: a classical acid-catalyzed acetalization and a modern, stereoselective multicomponent cycloaddition. Each route offers a unique set of advantages and challenges, which will be discussed in detail.

Route 1: Acid-Catalyzed Acetalization of cis-2-Butene-1,4-diol and Butyraldehyde

This classical and most direct approach relies on the formation of a cyclic acetal from the corresponding diol and aldehyde.[1] The reaction is an equilibrium process, and to achieve high yields, the removal of water is crucial.

Mechanism and Rationale

The reaction proceeds via the protonation of the carbonyl oxygen of butyraldehyde by an acid catalyst, typically p-toluenesulfonic acid (PTSA). This activation of the carbonyl group facilitates a nucleophilic attack from one of the hydroxyl groups of cis-2-butene-1,4-diol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates an oxonium ion. Finally, an intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the desired this compound. The use of a Dean-Stark apparatus to azeotropically remove water drives the equilibrium towards the product side, ensuring a high conversion.

Diagram: Acid-Catalyzed Acetalization Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Butyraldehyde Butyraldehyde Hemiacetal Hemiacetal Butyraldehyde->Hemiacetal Nucleophilic Attack Diol cis-2-Butene-1,4-diol Diol->Hemiacetal Catalyst p-Toluenesulfonic Acid (PTSA) Catalyst->Butyraldehyde Protonation Product This compound Hemiacetal->Product Intramolecular Cyclization & Dehydration

Caption: Acid-catalyzed formation of this compound.

Experimental Protocol: Acid-Catalyzed Acetalization

Materials:

  • cis-2-Butene-1,4-diol (1.0 eq)

  • Butyraldehyde (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.01 eq)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus, reflux condenser, and standard glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cis-2-butene-1,4-diol and a solution of butyraldehyde in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Advantages and Disadvantages of Acid-Catalyzed Acetalization
FeatureAdvantagesDisadvantages
Cost-Effectiveness Utilizes inexpensive and readily available starting materials and catalysts.May require significant energy input for prolonged reflux.
Scalability The procedure is straightforward and has been applied in industrial settings for similar acetals, indicating good scalability.The need for efficient water removal can be challenging on a very large scale.
Simplicity The experimental setup and workup are relatively simple.The reaction is an equilibrium, requiring careful control to ensure high yields.
Stereoselectivity This method does not offer any stereocontrol.Not suitable for the synthesis of specific stereoisomers.
Substrate Scope Generally applicable to a range of aldehydes and diols.Sensitive functional groups may not be tolerated under acidic conditions.

Route 2: Rh(II)/Sm(III) Relay Catalytic Asymmetric [4+3] Cycloaddition

This modern approach represents a significant advancement in the synthesis of dihydro-1,3-dioxepines, offering high levels of stereocontrol.[2] It involves a bimetallic relay catalysis system to achieve a tandem ylide formation and [4+3] cycloaddition.

Mechanism and Rationale

This elegant one-pot reaction involves three components: a β,γ-unsaturated α-ketoester, an aldehyde, and an α-diazoacetate. The reaction is initiated by an achiral Rh(II) catalyst, which reacts with the α-diazoacetate to form a rhodium carbene. This carbene then reacts with the aldehyde to generate a carbonyl ylide. A chiral Samarium(III) complex, formed from Sm(OTf)₃ and a chiral N,N'-dioxide ligand, then orchestrates a highly stereoselective [4+3] cycloaddition between the carbonyl ylide and the β,γ-unsaturated α-ketoester. This relay catalysis, where two different metal catalysts perform distinct and sequential roles, allows for the construction of the dihydro-1,3-dioxepine ring with excellent enantioselectivity.[2]

Diagram: Rh(II)/Sm(III) Catalyzed [4+3] Cycloaddition

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_intermediates Intermediates cluster_product Product Ketoester β,γ-Unsaturated α-ketoester Product Chiral 4,5-dihydro-1,3-dioxepine Ketoester->Product Aldehyde Aldehyde Ylide Carbonyl Ylide Aldehyde->Ylide Diazo α-Diazoacetate Rh_carbene Rh(II) Carbene Diazo->Rh_carbene Rh_cat Rh₂(OAc)₄ Rh_cat->Rh_carbene Sm_cat Chiral Sm(III) Complex Sm_cat->Product Stereocontrol Rh_carbene->Ylide Ylide->Product [4+3] Cycloaddition

Caption: Bimetallic relay catalysis for the asymmetric synthesis of dihydro-1,3-dioxepines.

Experimental Protocol: Rh(II)/Sm(III) Catalyzed [4+3] Cycloaddition (Generalized)

Materials:

  • Rh₂(OAc)₄ (catalyst)

  • Chiral N,N'-dioxide ligand and Sm(OTf)₃ (to form the chiral catalyst)

  • β,γ-Unsaturated α-ketoester (1.0 eq)

  • Aldehyde (1.2 eq)

  • α-Diazoacetate (1.5 eq)

  • Dichloromethane (solvent)

  • Standard inert atmosphere glassware

Procedure:

  • In a glovebox, the chiral N,N'-dioxide ligand and Sm(OTf)₃ are stirred in dry dichloromethane to form the chiral samarium complex.

  • To a separate flask under an inert atmosphere, the β,γ-unsaturated α-ketoester, aldehyde, and Rh₂(OAc)₄ are dissolved in dry dichloromethane.

  • The pre-formed chiral samarium complex solution is added to the reaction mixture.

  • The reaction mixture is cooled to the specified temperature (e.g., -20 °C).

  • A solution of the α-diazoacetate in dry dichloromethane is added slowly via syringe pump over several hours.

  • The reaction is stirred at the same temperature until completion, as monitored by TLC.

  • The reaction is quenched and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched 4,5-dihydro-1,3-dioxepine.

Advantages and Disadvantages of Rh(II)/Sm(III) Catalyzed [4+3] Cycloaddition
FeatureAdvantagesDisadvantages
Stereoselectivity Offers excellent enantioselectivity (up to 99% ee) and diastereoselectivity.[2]Requires careful optimization of the chiral ligand and reaction conditions.
Efficiency High yields are often achieved in a one-pot procedure.[2]The use of three components can lead to a more complex reaction mixture.
Substrate Scope A range of aldehydes and diazoacetates can be used, allowing for molecular diversity.The β,γ-unsaturated α-ketoester component is more specialized than the simple diol used in acetalization.
Cost-Effectiveness The high cost of the rhodium catalyst and chiral ligands can be a significant drawback.[3]The high efficiency and stereoselectivity may justify the cost for high-value applications.
Scalability The use of expensive and sensitive catalysts, along with the need for stringent inert atmosphere conditions, may pose challenges for large-scale industrial synthesis.For the synthesis of complex, high-value molecules, this method may be viable on a larger scale.

Alternative Synthetic Approaches: A Brief Mention

While the two routes detailed above are the most prominent, other methods for the synthesis of the 4,7-dihydro-1,3-dioxepine core have been reported. One such method involves a ring-closing metathesis (RCM) of a diallyl acetal, followed by isomerization of the double bond.[4] This approach, while effective, is less direct as it requires the prior synthesis of the diallyl acetal precursor. The catalysts used for RCM, typically ruthenium-based, can also be costly.

Conclusion and Future Perspectives

The choice of synthetic route to this compound is ultimately dictated by the specific needs of the researcher or organization. The acid-catalyzed acetalization remains a robust, cost-effective, and scalable method for producing the racemic compound. Its simplicity and reliance on readily available starting materials make it an attractive option for large-scale synthesis where stereochemistry is not a primary concern.

In contrast, the Rh(II)/Sm(III)-catalyzed [4+3] cycloaddition represents a state-of-the-art approach for the asymmetric synthesis of dihydro-1,3-dioxepines. The exceptional levels of stereocontrol it offers are invaluable for the synthesis of chiral drugs and other high-value molecules. However, the high cost of the catalysts and the more complex reaction setup are significant considerations that may limit its widespread industrial application at present.

Future research in this area will likely focus on the development of more cost-effective and robust catalysts for the asymmetric synthesis of these important heterocyclic compounds. Furthermore, the exploration of greener and more sustainable synthetic methodologies will continue to be a priority for the chemical and pharmaceutical industries.

References

  • PrepChem. Synthesis of 2-propyl-4,7-dimethyl-4,7-dihydro-1,3-dioxepin. Available at: [Link]

  • Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5464-5469. Available at: [Link]

  • Davies, H. M., & Lian, Y. (2012). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. Accounts of chemical research, 45(6), 923-935. Available at: [Link]

  • Crimmins, M. T., & Brown, B. H. (2004). Ring-Closing Metathesis. In Handbook of Metathesis (Vol. 2, pp. 191-229). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of intermediate compounds are paramount. 2-Propyl-4,7-dihydro-1,3-dioxepine, a key intermediate in the synthesis of Vitamin B6 and other complex molecules, is no exception.[1] Its seven-membered cyclic acetal structure presents unique synthetic and analytical challenges.[2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating its synthesis, with a primary focus on the robust and highly specific Gas Chromatography-Mass Spectrometry (GC-MS) technique. We will explore not only the "how" but, more critically, the "why" behind our protocol choices, comparing GC-MS to alternative methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Section 1: The Synthetic Pathway: Acid-Catalyzed Acetalization

The most direct and industrially scalable route to this compound is the acid-catalyzed condensation of cis-2-butene-1,4-diol with butyraldehyde (butanal).[2] This reaction is a classic example of cyclic acetal formation, driven by the removal of water to shift the equilibrium toward the product.[2]

Causality of Reagent and Condition Selection:

  • cis-2-butene-1,4-diol: The cis configuration of the diol is crucial. Its geometry pre-organizes the hydroxyl groups in a favorable position for cyclization to form the seven-membered ring. The trans-isomer would not readily cyclize in this manner.

  • Butyraldehyde: This aldehyde provides the propyl group at the 2-position of the dioxepine ring.

  • Acid Catalyst (p-Toluenesulfonic Acid): A strong acid catalyst like p-TsOH is required to protonate the carbonyl oxygen of butyraldehyde, thereby activating the carbonyl carbon for nucleophilic attack by the diol's hydroxyl groups.[2]

  • Azeotropic Water Removal: The reaction is reversible. To drive it to completion, water, the reaction byproduct, must be continuously removed. Using a solvent like cyclohexane or toluene with a Dean-Stark trap is the standard, field-proven method to achieve this via azeotropic distillation.[2][3]

  • Apparatus Setup: Assemble a 1-liter round-bottom flask with a magnetic stirrer, a heating mantle, and a Dean-Stark trap fitted with a reflux condenser.

  • Reagent Charging: To the flask, add cis-2-butene-1,4-diol (97 g, 1.1 mol), butyraldehyde (73 g, 1.0 mol), cyclohexane (80 g), and p-toluenesulfonic acid monohydrate (0.2 g).[1][3]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue reflux for approximately 1.5-2 hours, or until water ceases to collect in the trap.[3]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution to neutralize the acid catalyst, followed by washing with deionized water until the aqueous layer is neutral.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the cyclohexane solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.[2]

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Charge Flask: - cis-2-Butene-1,4-diol - Butyraldehyde - Cyclohexane - p-TsOH reflux Heat to Reflux (1.5-2h) with Dean-Stark Trap reagents->reflux Vigorous Stirring cool Cool to RT reflux->cool wash Neutralize & Wash: 1. 5% NaOH (aq) 2. H₂O cool->wash dry Dry (Na₂SO₄) & Filter wash->dry evap Rotary Evaporation (Remove Cyclohexane) dry->evap distill Vacuum Distillation evap->distill product Final Product: This compound distill->product

Caption: Synthesis and purification workflow for this compound.

Section 2: The Gold Standard: Validation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for validating the synthesis of volatile and semi-volatile compounds like this compound.[4][5] Its power lies in the combination of the chromatographic separation of components in a mixture (GC) with the high-specificity structural identification provided by mass analysis (MS).

Why GC-MS is the Preferred Method:

  • Separation and Identification: It physically separates the target product from unreacted starting materials, solvent residue, and any side products before analysis, providing an accurate assessment of purity.

  • Structural Confirmation: The mass spectrum provides a molecular fingerprint. The molecular ion peak (M+) confirms the molecular weight (142.20 g/mol ), and the fragmentation pattern provides definitive structural evidence of the dioxepine ring and the propyl substituent.[2]

  • High Sensitivity: GC-MS can detect and quantify trace-level impurities that other methods might miss, making it ideal for purity assays required in drug development.

  • Sample Preparation: Prepare a 1000 ppm stock solution of the purified product in dichloromethane. Create a dilution series (e.g., 1, 5, 10, 50, 100 ppm) for calibration. Prepare a 10 ppm solution of the crude reaction mixture for impurity profiling.

  • GC Instrumentation & Conditions:

    • GC System: Agilent 7890 or equivalent.

    • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. The choice of a non-polar stationary phase is logical for this moderately polar analyte.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). This program provides good separation of potential impurities from the main product.

  • MS Instrumentation & Conditions:

    • MS System: LECO Pegasus GC-HRT, Agilent 5977 MSD, or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library spectra.

    • Source Temperature: 230°C.

    • Scan Range: 35-300 m/z. This range covers the expected molecular ion and key fragments while excluding low-mass noise from the solvent.

  • Data Analysis:

    • Identification: Confirm the product peak by its retention time and mass spectrum. Identify the molecular ion peak (m/z 142). Key fragments to look for include those corresponding to the loss of the propyl group (m/z 99) and fragments characteristic of the dioxepine ring.

    • Quantification & Purity: Calculate the purity of the sample using the area percent method from the total ion chromatogram (TIC). For precise quantification, use the calibration curve generated from the dilution series.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Dissolve Product in Dichloromethane dilute Create Dilution Series (1-100 ppm) sample->dilute inject Inject 1 µL into GC dilute->inject gc_sep GC Separation (Rxi-5Sil MS Column) inject->gc_sep ms_detect MS Detection (EI, 70 eV) gc_sep->ms_detect tic Analyze Total Ion Chromatogram (TIC) ms_detect->tic mass_spec Analyze Mass Spectrum of Target Peak ms_detect->mass_spec quantify Calculate Purity (Area % Method) tic->quantify confirm Confirm Structure: - Retention Time - Molecular Ion (m/z 142) - Fragmentation Pattern mass_spec->confirm

Caption: Step-by-step workflow for the validation of synthesis by GC-MS.

Section 3: A Comparative Analysis of Alternative Validation Techniques

While GC-MS is superior for a comprehensive purity and identity check, other spectroscopic techniques provide complementary and often faster validation of structural features. A multi-faceted analytical approach is the hallmark of a trustworthy and robust validation system.

NMR is unparalleled for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

  • Expertise & Causality: For this compound, ¹H NMR is expected to show characteristic signals for the acetal proton (a triplet), the vinylic protons (a multiplet), the methylene protons on the ring, and the protons of the propyl group. The coupling patterns between these protons provide definitive proof of their connectivity. ¹³C NMR would confirm the number of unique carbon atoms and their types (alkene, acetal, alkyl).

  • Trustworthiness: Unlike GC-MS, which relies on fragmentation, NMR provides a non-destructive snapshot of the intact molecule's skeleton.[6][7]

  • Limitation: NMR is less sensitive than GC-MS and is not ideal for detecting trace impurities unless they have very distinct and unobscured signals. It is also a significantly more expensive and lower-throughput technique.

FTIR is a rapid and cost-effective technique for confirming the presence of key functional groups and monitoring the progress of a reaction.[8]

  • Expertise & Causality: The validation by FTIR hinges on a simple principle: confirming the appearance of product-specific absorptions and the disappearance of starting material absorptions.

    • Confirmation of Product: Look for the characteristic C-O-C stretching bands of the cyclic acetal (typically in the 1200-1000 cm⁻¹ region) and the C=C stretch of the alkene (~1650 cm⁻¹).[9]

    • Absence of Starting Materials: Crucially, the spectrum of the purified product should show the absence of a broad O-H stretch (~3300 cm⁻¹) from the diol and the strong C=O stretch (~1720 cm⁻¹) from butyraldehyde.[10]

  • Trustworthiness: Its self-validating nature comes from this direct comparison. If the C=O peak is gone and the C-O-C peaks are present, the reaction has proceeded to form the acetal.

  • Limitation: FTIR provides information on functional groups only; it cannot distinguish between isomers or provide detailed structural information in the way NMR or MS can. It is not a tool for definitive purity analysis.

Table 1: Hypothetical Validation Data for this compound

Parameter GC-MS ¹H NMR (CDCl₃) FTIR (Neat)
Primary Output Chromatogram & Mass Spectrum Chemical Shifts (δ) & Coupling (J) Wavenumber (cm⁻¹)
Identity Confirmation Retention Time: ~8.5 min Acetal H: ~4.6 ppm (t) C-O-C Stretch: ~1150, 1080 cm⁻¹
M⁺ Peak: m/z 142 Vinylic H: ~5.8 ppm (m) C=C Stretch: ~1655 cm⁻¹
Fragment: m/z 99 [M-C₃H₇]⁺ Propyl H: ~0.9 (t), ~1.5 (m), ~1.7 (m) ppm No O-H Stretch (~3300 cm⁻¹)
No C=O Stretch (~1720 cm⁻¹)
Purity Assessment >99.5% (Area % Method) Limited to >5% impurities Not suitable for purity

| LOD/LOQ | ~0.1 ppm / ~0.5 ppm | ~0.1% (w/w) | ~1-2% (w/w) |

Table 2: Objective Comparison of Analytical Techniques

Feature GC-MS NMR Spectroscopy FTIR Spectroscopy
Specificity Very High Highest Moderate
Sensitivity Highest Low to Moderate Low
Purity Analysis Excellent Poor for trace levels Not Recommended
Sample Throughput High Low Very High
Cost (Instrument) High Very High Low

| Primary Application | Definitive Identity & Purity | Unambiguous Structure Elucidation | Reaction Monitoring & Functional Group ID |

Decision_Tree start What is the primary analytical goal? goal1 Need definitive purity and trace impurity profile? start->goal1 Quantification goal2 Need unambiguous structural confirmation? start->goal2 Structure goal3 Need to quickly check if the reaction worked? start->goal3 Screening goal1->goal2 No method1 Use GC-MS goal1->method1 Yes goal2->goal3 No method2 Use NMR (¹H & ¹³C) goal2->method2 Yes method3 Use FTIR goal3->method3 Yes

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from procurement to disposal, is a cornerstone of this principle. This guide provides a detailed protocol for the safe disposal of 2-Propyl-4,7-dihydro-1,3-dioxepine, a valuable building block in synthetic and medicinal chemistry.[1] By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, laboratories can ensure a safe working environment and maintain environmental stewardship.

Hazard Identification and Risk Assessment: Beyond the Label

This compound is a cyclic acetal.[1] While specific safety data sheets (SDS) from different suppliers may vary, it is crucial to recognize the potential hazards associated with this class of compounds. It has been reported to be harmful if swallowed and to cause skin and serious eye irritation.[1]

A primary concern with cyclic acetals, much like ethers, is their potential to form explosive peroxides upon exposure to air and light, especially over time.[2][3][4] This property necessitates meticulous handling and disposal procedures to mitigate the risk of unexpected detonation.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.[1]Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.[1]Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation Causes serious eye irritation.[1]Wear safety glasses or goggles.
Peroxide Formation As a cyclic acetal, it has the potential to form explosive peroxides.[2][3][4]Date containers upon receipt and opening. Store away from light and heat. Test for peroxides before disposal if stored for extended periods.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes that can cause serious eye irritation.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact.

  • Body Protection: A flame-retardant lab coat should be worn over personal clothing to protect against spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should it be poured down the drain or mixed with general laboratory waste.

Step 1: Waste Segregation and Labeling

  • All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Potential Peroxide Former").

Step 2: Peroxide Testing (A Critical Safety Check)

For containers of this compound that have been opened and stored for more than 12 months, or if the history of the container is unknown, testing for the presence of peroxides is a critical safety measure. Commercially available peroxide test strips can be used for this purpose.

  • If peroxides are not detected or are below the safe limit specified by your institution's safety guidelines: Proceed with the standard disposal protocol.

  • If peroxides are detected at or above the action level: Do not attempt to handle or move the container. Contact your institution's Environmental Health and Safety (EHS) department or a specialized hazardous waste disposal company immediately for guidance on stabilization and disposal.

Step 3: Arranging for Professional Disposal

  • Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste disposal service.

  • Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form detailing the contents of the container.

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area while awaiting pickup.

Spill Management: Preparedness is Key

In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Absorb: For small spills, use a non-combustible absorbent material, such as vermiculite or sand, to contain and absorb the liquid.

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Regulatory Framework: Adherence to the Law

The disposal of hazardous waste is regulated by governmental agencies to protect human health and the environment. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator (the laboratory) to ensure that hazardous waste is properly identified, managed, and disposed of in compliance with all applicable federal, state, and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Tree for this compound Start Waste this compound Generated Check_Storage Has the container been open for >12 months or is its history unknown? Start->Check_Storage Test_Peroxides Test for Peroxides Check_Storage->Test_Peroxides Yes Segregate_Waste Segregate into a Labeled Hazardous Waste Container Check_Storage->Segregate_Waste No Peroxides_Detected Peroxides Detected? Test_Peroxides->Peroxides_Detected Contact_EHS Contact EHS/Specialized Disposal Service Immediately Peroxides_Detected->Contact_EHS Yes Peroxides_Detected->Segregate_Waste No Arrange_Pickup Arrange for Professional Hazardous Waste Disposal Segregate_Waste->Arrange_Pickup End Properly Disposed Arrange_Pickup->End

Caption: Disposal Decision Tree for this compound

References

  • ACS Publications. Peroxide-Induced Conversions of Cyclic Acetals of Benzaldehyde to Benzoate Esters1. Available at: [Link]

  • OSU Chemistry. Chemicals That Form Peroxides: Handling and Storage. Available at: [Link]

  • Journal of Chemical Health and Safety. Peroxides and peroxide- forming compounds. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.